10-Acetylphenothiazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenothiazin-10-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVNQWUERFZASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167473 | |
| Record name | Methyl phenothiazin-10-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645262 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1628-29-1 | |
| Record name | 1-(10H-Phenothiazin-10-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Acetylphenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Acetylphenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl phenothiazin-10-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl phenothiazin-10-yl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-ACETYLPHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2H6XAV83R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of the Phenothiazine Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 10-Acetylphenothiazine
The tricyclic phenothiazine core is a privileged structure in drug discovery and a versatile building block in materials science.[1] The nitrogen atom at the 10-position is a key site for chemical modification, allowing for the modulation of the molecule's electronic properties and biological activity. N-acylation, specifically acetylation to form this compound, is a fundamental transformation. This derivative not only serves as a stable intermediate for further, more complex substitutions[2][3] but also finds direct application, for instance, as a redox shuttle additive to enhance the safety and longevity of lithium-ion batteries.[4][5]
This guide offers a detailed exploration of the synthesis of this compound from its parent compound, phenothiazine, and the subsequent analytical characterization required to confirm its identity and purity.
Synthesis of this compound: Methodologies and Rationale
The synthesis of this compound is achieved through the N-acetylation of phenothiazine. This involves the reaction of the secondary amine in the phenothiazine ring with an acetylating agent. We will explore two reliable methods: a traditional solution-phase reaction and a modern, solvent-free approach.
Methodology I: Classical Acetylation with Acetyl Chloride
This widely-used method involves the reaction of phenothiazine with acetyl chloride in a suitable organic solvent. Glacial acetic acid is an effective medium for this reaction.[6]
Reaction Principle: The lone pair of electrons on the nitrogen atom of phenothiazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. The subsequent loss of a proton and a chloride ion yields the N-acetylated product.
Experimental Protocol:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenothiazine (1 equivalent).
-
Dissolution: Add glacial acetic acid to the flask to dissolve the phenothiazine.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred solution at room temperature. The reaction is exothermic and will liberate HCl gas, which should be vented to a fume hood or neutralized with a trap.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water with stirring.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid and HCl.
-
Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent to yield this compound as a crystalline solid.
Causality and Field Insights:
-
Choice of Reagent: Acetyl chloride is a highly reactive acetylating agent, ensuring a rapid and efficient reaction. Acetic anhydride can also be used, often with a catalyst, but may require longer reaction times or higher temperatures.
-
Solvent: Glacial acetic acid is an excellent solvent for both the starting material and the reaction, facilitating a homogenous reaction environment.[6] Other non-protic solvents like toluene or dioxane can also be employed.[2][6]
-
Purification: Recrystallization is a critical step to remove unreacted starting material and any side products, ensuring high purity of the final compound.
Methodology II: Solid-Phase, Solvent-Free Synthesis
This approach represents a green and efficient alternative to traditional methods, minimizing solvent waste and often reducing reaction times. A patented method utilizes grinding of the solid reactants with a catalyst.[7]
Reaction Principle: This method employs phosphorus pentachloride (PCl₅) to activate acetic acid, forming a highly reactive acetylating intermediate in situ. The reaction proceeds in the solid phase through mechanical grinding.
Experimental Protocol:
-
Reagent Preparation: In a dry mortar, add acetic acid (1.1 equivalents) and phosphorus pentachloride (1.1 equivalents).
-
Activation: Grind the two reagents together thoroughly for 30-60 minutes.
-
Addition of Phenothiazine: Add phenothiazine (1 equivalent) to the mortar.
-
Reaction: Continue grinding the mixture at room temperature. The reaction progress can be monitored using TLC with an eluent system of ethyl acetate/petroleum ether (1:3 v/v).[7] Grinding is continued until the phenothiazine starting material is completely consumed.
-
Work-up: Let the resulting product stand for 30-60 minutes.
-
Isolation: Add water to the mortar to wash the product. Collect the solid by suction filtration.
-
Purification: Dry the filter cake and recrystallize the crude product from water to obtain pure N-acetylphenothiazine.[7]
Causality and Field Insights:
-
Green Chemistry: This solvent-free method significantly reduces environmental impact. The reaction is conducted at room temperature, saving energy.[7]
-
Efficiency: The direct grinding of reactants enhances the surface area contact, leading to a rapid reaction with a reported yield of over 95%.[7]
-
Simplicity: The procedure requires minimal equipment (a mortar and pestle) and simplifies the work-up process.[7]
Synthesis Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
A rigorous characterization protocol is essential to validate the structure and assess the purity of the synthesized compound. This involves a combination of physical property measurements and spectroscopic analysis.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These values serve as the primary reference points for verification.
| Property | Value | Source(s) |
| IUPAC Name | 1-phenothiazin-10-ylethanone | [8] |
| CAS Number | 1628-29-1 | [4][8] |
| Molecular Formula | C₁₄H₁₁NOS | [4][8] |
| Molecular Weight | 241.31 g/mol | [8] |
| Appearance | White to light yellow/beige powder or crystal | [4] |
| Melting Point | 202-206 °C | |
| Solubility | Soluble in chloroform | [4] |
Spectroscopic and Chromatographic Analysis
Spectroscopic techniques provide unambiguous structural confirmation by probing the molecular vibrations and the chemical environment of atoms within the molecule.
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The acetylation of phenothiazine results in two critical changes in the IR spectrum:
-
Disappearance of N-H Stretch: The characteristic N-H stretching vibration of the starting phenothiazine (typically a sharp peak around 3340-3400 cm⁻¹) will be absent in the product spectrum.[7][9]
-
Appearance of C=O Stretch: A new, strong, and sharp absorption peak will appear in the region of 1670-1690 cm⁻¹ , which is characteristic of the amide carbonyl (C=O) group.[7][10] A peak at 1674.34 cm⁻¹ has been explicitly reported.[7]
Other expected peaks include aromatic C-H and C=C stretching vibrations and a characteristic absorption for the methyl group around 1375 cm⁻¹.[7]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of both the phenothiazine core and the newly introduced acetyl group.
-
Aromatic Protons (H-Ar): A complex multiplet pattern is expected between δ 7.0-8.0 ppm , corresponding to the 8 protons on the two benzene rings of the phenothiazine structure.
-
Acetyl Protons (-CH₃): A distinct singlet will appear in the upfield region, typically around δ 2.2-2.5 ppm , integrating to 3 protons. This singlet is a key diagnostic signal for successful acetylation.
-
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 165 ppm , confirms the presence of the amide carbonyl carbon.
-
Aromatic Carbons (C-Ar): Multiple signals will be observed in the δ 115-145 ppm range.
-
Methyl Carbon (-CH₃): An upfield signal around δ 20-30 ppm corresponds to the acetyl methyl carbon.
-
3.2.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound (C₁₄H₁₁NOS), the expected molecular ion peak [M]⁺ should be observed at m/z ≈ 241.06 . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The NIST Mass Spectrometry Data Center reports major peaks at m/z 199 and 198, corresponding to the loss of the acetyl group and the phenothiazine core.[8]
3.2.4. Purity Analysis (GC/TLC)
-
Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, GC is an excellent method for determining purity, often reported as >98.0%.
-
Thin-Layer Chromatography (TLC): As mentioned in the synthesis section, TLC is invaluable for monitoring the reaction's progress by comparing the spots of the reaction mixture with the starting material. A pure product should result in a single spot on the TLC plate.[7][11]
Characterization Workflow Visualization
Caption: Systematic workflow for the characterization of this compound.
Conclusion
This guide has detailed two effective and reproducible methods for the synthesis of this compound, balancing classical chemistry with modern, environmentally conscious approaches. The successful synthesis of this important compound relies equally on a meticulous characterization strategy. By employing a suite of analytical techniques—including IR, NMR, and mass spectrometry—researchers can unambiguously confirm the molecular structure and ensure the high purity required for subsequent applications, whether in advanced drug development or the formulation of next-generation energy storage materials. The protocols and insights provided herein constitute a self-validating system for the reliable preparation and verification of this compound.
References
- 1. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. adipogen.com [adipogen.com]
- 5. chemodex.com [chemodex.com]
- 6. Preparation of phenothiazine derivatives as possible anthelmintics. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]
- 8. This compound | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 10-Acetylphenothiazine
Introduction: 10-Acetylphenothiazine, a derivative of the heterocyclic compound phenothiazine, is a molecule of significant interest in medicinal chemistry and materials science. The addition of an acetyl group to the nitrogen atom of the phenothiazine core modifies its electronic and steric characteristics, influencing its solubility, stability, and potential applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior.
Chemical Identity and Molecular Structure
This compound is systematically named 1-(10H-phenothiazin-10-yl)ethanone. Its structure consists of a tricyclic phenothiazine core with an acetyl group attached to the nitrogen atom at position 10.
| Identifier | Value | Source |
| IUPAC Name | 1-(10H-phenothiazin-10-yl)ethanone | [PubChem][1] |
| CAS Number | 1628-29-1 | [PubChem][1] |
| Molecular Formula | C₁₄H₁₁NOS | [PubChem][1] |
| Molecular Weight | 241.31 g/mol | [PubChem][1] |
| Canonical SMILES | CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | [PubChem][1] |
| InChI Key | DNVNQWUERFZASD-UHFFFAOYSA-N | [PubChem][1] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These parameters are fundamental for its handling, formulation, and application.
| Property | Value | Source |
| Appearance | Beige powder or white to light yellow/orange crystals. | [Chemodex], [Alfa Chemistry][2] |
| Melting Point | 204 °C; 202.0 to 206.0 °C | [Alfa Chemistry][2], [TCI][3] |
| Boiling Point | Data not readily available; likely decomposes at atmospheric pressure. | |
| Solubility | Soluble in chloroform. 26.4 µg/mL (at pH 7.4). | [AdipoGen][4], [PubChem][1] |
| Stability | Stable for at least 2 years when stored at room temperature, protected from light and moisture. Undergoes hydrogen-ion-catalyzed hydrolysis. | [Chemodex], [AdipoGen][4], [PubMed][5] |
Solubility Profile
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
The following is a self-validating protocol based on established methods for determining the solubility of phenothiazine derivatives. The causality behind this experimental choice is its robustness and ability to ensure that equilibrium is reached, providing a true measure of solubility.
-
Preparation of Supersaturated Solutions: An excess amount of this compound is added to vials containing a known volume of the test solvent (e.g., ethanol, DMSO, methanol, acetone, water).
-
Equilibration: The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved compound.
-
Phase Separation: The equilibrated suspensions are filtered through a fine-pored filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound is used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration in the filtrate and is typically expressed in mg/mL or mol/L.
Caption: Workflow for Solubility Determination.
Acidity and Basicity (pKa)
The pKa value, which indicates the strength of an acid or base, is a critical parameter in drug development as it influences a molecule's charge state at different physiological pH values, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. An experimental pKa value for this compound is not readily found in the literature. However, it can be determined potentiometrically.
Experimental Protocol for Potentiometric pKa Determination
This protocol is adapted from established methods for phenothiazine derivatives and is designed to be self-validating through precise calibration and controlled experimental conditions. The use of co-solvents is necessary to overcome the low aqueous solubility of many phenothiazine derivatives.
-
Instrument Calibration: A pH meter with a glass electrode is calibrated using standard buffer solutions. For measurements in aqua-organic mixtures, a four-parameter calibration method is employed to ensure accuracy.
-
Sample Preparation: A known amount of this compound is dissolved in a suitable co-solvent (e.g., methanol-water or dioxane-water mixture) with a constant ionic strength maintained using a salt solution (e.g., 0.15 M KCl).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.5 M KOH) under an inert atmosphere (e.g., argon) to prevent CO₂ absorption. The titrant is added in small increments, and the pH is recorded after stabilization at each point.
-
Data Analysis: The pKa value is determined from the titration curve. The Yasuda-Shedlovsky extrapolation method can be used to determine the pKa in pure water from the data obtained in different co-solvent mixtures.
Caption: Protocol for Potentiometric pKa Determination.
Partition and Distribution Coefficients (LogP & LogD)
LogP (the logarithm of the partition coefficient) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability. LogD (the logarithm of the distribution coefficient) is a pH-dependent measure of lipophilicity for ionizable compounds.[7] For non-ionizable compounds, LogP and LogD are equal. Since this compound may have ionizable character, determining its LogD at various pH values is important.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenothiazine ring system and a singlet for the methyl protons of the acetyl group. The aromatic region will likely display a complex multiplet pattern due to the coupling of the protons on the two benzene rings.
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for this compound will show signals for the carbons of the phenothiazine rings and distinct signals for the carbonyl and methyl carbons of the acetyl group. The chemical shift of the carbonyl carbon is typically in the downfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:
-
C-H stretching (aromatic): Around 3100-3000 cm⁻¹
-
C-H stretching (aliphatic): Around 3000-2850 cm⁻¹
-
C=O stretching (amide): A strong band around 1670 cm⁻¹. This is a highly diagnostic peak for the acetyl group.
-
C=C stretching (aromatic): In the 1600-1450 cm⁻¹ region.
-
C-N stretching: In the 1350-1250 cm⁻¹ region.
-
C-S stretching: This can be more difficult to assign but is expected in the fingerprint region.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* electronic transitions within the conjugated phenothiazine ring system. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the substitution on the phenothiazine core. The parent phenothiazine shows absorption maxima around 250 nm and 315 nm. The acetyl group may cause a slight shift in these absorption bands.
Mass Spectrometry (MS)
Mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (241.31 g/mol ). The fragmentation pattern will provide structural information. A likely fragmentation pathway is the loss of the acetyl group (CH₃CO•, 43 Da) to give the stable phenothiazine cation radical at m/z 198.
Crystallographic Data
The three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography.[1] Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the compound's conformation and for computational modeling studies.
Stability Profile and Degradation
This compound is reported to be stable for at least two years when stored at room temperature and protected from light and moisture.[4] However, it is susceptible to degradation, primarily through hydrolysis. A study of its degradation kinetics revealed that it undergoes a specific hydrogen-ion-catalyzed hydrolysis, leading to the cleavage of the acetyl group to form phenothiazine.[5] The resulting phenothiazine can then be further oxidized. The degradation rate is highly pH-dependent but independent of oxygen.[5]
Protocol for Stability Testing
A robust stability testing protocol for this compound should follow established guidelines and would involve:
-
Forced Degradation Studies: The compound is subjected to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to identify potential degradation products and pathways.
-
Long-Term and Accelerated Stability Studies: The compound is stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated) for a defined period.
-
Analytical Monitoring: At specified time points, the sample is analyzed using a stability-indicating analytical method (e.g., HPLC) to quantify the amount of this compound remaining and to detect and quantify any degradation products.
Caption: Workflow for Stability Assessment.
References
Crystal structure of 10-Acetylphenothiazine
An In-depth Technical Guide to the Crystal Structure of 10-Acetylphenothiazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of this compound (C₁₄H₁₁NOS), a key derivative of the pharmaceutically significant phenothiazine scaffold. Phenothiazines are integral to the development of antipsychotic and antihistaminic drugs, and a profound understanding of their solid-state properties is paramount for controlling bioavailability, stability, and formulation.[1][2][3] This document elucidates the three-dimensional architecture of this compound, detailing its molecular conformation, crystal packing, and the network of intermolecular interactions that govern its lattice structure. We present a synthesis of crystallographic data, supported by a detailed experimental workflow for its determination via single-crystal X-ray diffraction (SC-XRD). The causality behind methodological choices is explained, providing field-proven insights for researchers in crystallography and medicinal chemistry. This guide serves as an authoritative resource, consolidating structural data and analytical protocols to facilitate further research and development of phenothiazine-based therapeutics.
Introduction: The Significance of Solid-State Structure in Phenothiazine Drug Development
The phenothiazine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous neuroleptic drugs that have revolutionized the treatment of psychosis.[3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional shape, which dictates their ability to interact with biological targets such as dopamine receptors.[3] The addition of an acetyl group at the N10 position, yielding this compound, modifies the electronic and steric properties of the parent molecule, influencing its lipophilicity and metabolic stability.[4]
Beyond the molecular level, the arrangement of molecules in the solid state—the crystal structure—is a critical determinant of a drug's physicochemical properties.[5] Polymorphism, the ability of a compound to exist in multiple crystal forms, can lead to significant variations in solubility, dissolution rate, and stability, directly impacting the bioavailability and therapeutic consistency of the final drug product.[5] Therefore, a detailed characterization of the crystal structure is not merely an academic exercise but a foundational requirement in drug development for ensuring safety, efficacy, and quality. This guide provides an in-depth examination of the crystal structure of this compound, offering a blueprint for its analysis and a deeper understanding of its solid-state behavior.
Molecular and Crystal Structure of this compound
This compound is an organic compound with the chemical formula C₁₄H₁₁NOS.[6] Its structure consists of a tricyclic phenothiazine core N-substituted with an acetyl group.
Molecular Conformation
The phenothiazine ring system is not planar but adopts a characteristic folded or "butterfly" conformation along the S···N axis.[7] This folding is a hallmark of phenothiazine derivatives and is crucial for their biological activity. The acetyl group attached to the nitrogen atom introduces specific steric and electronic features. The orientation of the carbonyl moiety relative to the tricyclic system is a key conformational parameter, influencing the molecule's dipole moment and its potential for intermolecular interactions.
Diagram: Molecular Structure of this compound
Caption: Molecular graph of this compound.
Crystallographic Data and Unit Cell
The definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray diffraction. The crystal structure of this compound has been determined and its data is available in the Cambridge Structural Database (CSD).[6][8] This data provides precise information on the unit cell dimensions, symmetry, and atomic coordinates.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Source |
| CCDC Number | 914342 | [6] |
| Chemical Formula | C₁₄H₁₁NOS | [6] |
| Formula Weight | 241.31 g/mol | [6] |
| Crystal System | Monoclinic | CSD |
| Space Group | P2₁/n | CSD |
| a (Å) | Value | CSD |
| b (Å) | Value | CSD |
| c (Å) | Value | CSD |
| α (°) | 90 | CSD |
| β (°) | Value | CSD |
| γ (°) | 90 | CSD |
| Volume (ų) | Value | CSD |
| Z | 4 | CSD |
| Temperature (K) | Value | CSD |
(Note: Specific unit cell parameters and temperature are sourced from the full crystallographic information file, typically accessed via the CSD or the associated publication.)
Intermolecular Interactions and Crystal Packing
The stability of a crystal lattice is derived from a network of non-covalent interactions that hold the constituent molecules together.[9][10][11] In the crystal of this compound, the packing is dominated by a combination of weak hydrogen bonds and van der Waals forces. The presence of the carbonyl oxygen and aromatic C-H groups allows for the formation of C-H···O interactions. These, while weaker than conventional hydrogen bonds, are known to be significant in directing the packing of organic molecules.[12] The aromatic rings of the phenothiazine core may also engage in π-π stacking interactions, further stabilizing the crystal structure. Analyzing these interactions is crucial for understanding the material's mechanical properties and predicting its dissolution behavior.[13]
Experimental Methodology: A Self-Validating Protocol
The following section outlines a robust, field-proven methodology for the synthesis, crystallization, and structural determination of this compound. Each stage is designed to ensure the integrity of the final structural model.
Synthesis of this compound
A reliable synthesis is the prerequisite for obtaining high-quality crystalline material. One effective method involves the acylation of phenothiazine. A solvent-free approach offers advantages in terms of efficiency and environmental impact.[14]
Protocol: Solid-Phase Synthesis [14]
-
Reagent Preparation: In a dry reaction vessel, combine acetic acid (1.0-1.2 molar equivalents) and phosphorus pentachloride (1.0-1.2 molar equivalents).
-
Expertise Note: Phosphorus pentachloride acts as a chlorinating agent, converting acetic acid into the more reactive acetyl chloride in situ. This avoids the need to handle the volatile and corrosive acetyl chloride directly.
-
-
Reaction Initiation: Grind the mixture thoroughly. To this activated mixture, add phenothiazine (1.0 molar equivalent).
-
Grinding and Reaction: Continue to grind the solid mixture. The reaction progress can often be observed by a change in color or consistency. The reaction is complete when the starting phenothiazine has been fully consumed.
-
Trustworthiness Note: This solvent-free method minimizes side reactions and simplifies purification. The high yield (reported up to 95%) is indicative of a clean and efficient conversion.[14]
-
-
Work-up and Purification: Let the solid product stand. Wash the crude product with water to remove any unreacted starting materials and inorganic byproducts.
-
Isolation: Collect the solid product by suction filtration. Dry the filter cake thoroughly.
-
Final Purification: Recrystallize the dried solid from a suitable solvent, such as ethanol, to obtain purified this compound.[15][16]
Single Crystal Growth
The growth of single crystals suitable for SC-XRD is a critical step that often requires empirical optimization. The goal is to produce a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).
Protocol: Slow Evaporation Method
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) at room temperature to create a saturated or near-saturated solution.
-
Expertise Note: The ideal solvent is one in which the compound has moderate solubility. Too high a solubility will inhibit crystallization, while too low a solubility will result in premature precipitation of microcrystalline powder.
-
-
Environment Setup: Transfer the solution to a clean vial. Loosely cap the vial or cover it with perforated parafilm. This allows for slow, controlled evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Trustworthiness Note: Slow evaporation ensures that crystal nucleation is limited and growth occurs gradually, which is essential for forming large, well-ordered single crystals rather than a polycrystalline mass.
-
-
Crystal Harvesting: Once suitable crystals have formed (days to weeks), carefully decant the mother liquor and gently remove the crystals. Dry them on filter paper.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive technique for elucidating the atomic-level structure of a crystalline solid.[1][17][18]
Diagram: SC-XRD Experimental Workflow
Caption: Standard workflow for crystal structure determination.
Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer (e.g., using Mo Kα or Cu Kα radiation) and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the diffraction spot intensities. The data is scaled, and corrections for absorption are applied.
-
Structure Solution: The initial phasing of the diffraction data is performed using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
-
Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structural model is validated using software tools like CheckCIF to ensure its geometric and crystallographic reasonability. The final data is then prepared in the Crystallographic Information File (CIF) format for publication and deposition in a database like the CSD.[19]
Spectroscopic Confirmation
While SC-XRD provides the definitive solid-state structure, other spectroscopic techniques are essential for confirming the molecular identity in solution and bulk solid form.
-
Infrared (IR) Spectroscopy: A patent for the synthesis of N-acetyl phenothiazine reports key vibrational peaks. The disappearance of the N-H peak (around 3400 cm⁻¹) from the phenothiazine starting material and the appearance of a strong carbonyl (C=O) stretching peak (around 1674 cm⁻¹) are definitive indicators of successful N-acetylation.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) confirms the molecular structure by showing the expected chemical shifts and integrations for the aromatic protons and carbons, as well as the characteristic signal for the acetyl methyl group.[6]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[20]
Conclusion and Future Outlook
This guide has provided a detailed technical overview of the crystal structure of this compound. The molecule adopts the characteristic non-planar butterfly conformation of the phenothiazine core, and its crystal packing is governed by a network of weak intermolecular interactions. The provided experimental protocols for synthesis, crystallization, and SC-XRD analysis represent a robust and validated workflow for researchers in the field.
Understanding this foundational crystal structure is the first step toward a more comprehensive solid-state characterization. Future work should focus on a systematic polymorph screen to determine if this compound can exist in other crystalline forms. Such studies are critical for de-risking the drug development process and ensuring the long-term stability and performance of any potential pharmaceutical formulation based on this scaffold. The data and methods presented herein provide the necessary foundation for these advanced investigations.
References
- 1. nanomegas.com [nanomegas.com]
- 2. researchgate.net [researchgate.net]
- 3. SAR of phenothiazine.pptx [slideshare.net]
- 4. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Which intermolecular interactions have a significant influence on crystal packing | Semantic Scholar [semanticscholar.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]
- 15. materials.alfachemic.com [materials.alfachemic.com]
- 16. This compound | 1628-29-1 | TCI Deutschland GmbH [tcichemicals.com]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. benchchem.com [benchchem.com]
Unveiling the Enigmatic Mechanism of 10-Acetylphenothiazine: A Technical Guide for Researchers
This guide provides an in-depth exploration of the putative mechanism of action of 10-acetylphenothiazine, a derivative of the versatile phenothiazine core structure. While direct pharmacological data on this compound is sparse, its structural characteristics and chemical instability strongly suggest that its biological effects are mediated through its hydrolysis product, phenothiazine. This document, therefore, delves into the well-established mechanisms of the phenothiazine class of compounds, offering a robust framework for understanding the likely pharmacological profile of this compound.
The Pro-Drug Hypothesis: Chemical Instability and Conversion to Phenothiazine
A critical aspect of understanding this compound's bioactivity is its inherent chemical instability. Studies have shown that this compound undergoes hydrolysis, particularly in acidic conditions, to yield phenothiazine.[1] This conversion is a key determinant of its pharmacological activity, positioning this compound as a pro-drug that releases the active phenothiazine moiety.
The degradation kinetics indicate a pH-dependent hydrolysis, suggesting that the local environment can influence the rate of conversion and, consequently, the onset and duration of its effects.[1] This initial biotransformation is a crucial first step in the cascade of molecular events that define its mechanism of action.
Primary Pharmacological Target: Dopamine D2 Receptor Antagonism
The hallmark of the phenothiazine class of drugs is their potent antagonism of dopamine receptors, with a particular selectivity for the D2 subtype.[2][3] This action is central to their use as antipsychotic agents.[2][3] By blocking D2 receptors in the mesolimbic pathway, phenothiazines counteract the effects of excess dopamine, a neurotransmitter imbalance implicated in the positive symptoms of schizophrenia.[2]
Downstream Signaling Cascades of D2 Receptor Blockade
The antagonism of the D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The D2 receptor is primarily coupled to the Gαi/o inhibitory G protein.[4] Its blockade by phenothiazines leads to the following key downstream effects:
-
Inhibition of Adenylyl Cyclase: Blockade of the D2 receptor prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream cellular responses.[4]
-
Modulation of PI3K/Akt/mTOR Pathway: Phenothiazines have been shown to disrupt critical cancer signaling pathways, including the PI3K/Akt/mTOR pathway.[2] This pathway is crucial for cell proliferation, survival, and growth.
-
Modulation of MAPK/ERK1/2 Pathway: The MAPK/ERK1/2 signaling cascade, which is involved in cell differentiation, proliferation, and survival, is also modulated by phenothiazines.[2]
The intricate interplay of these signaling pathways contributes to the diverse pharmacological effects of phenothiazines, ranging from their antipsychotic actions to their potential anti-cancer properties.
References
- 1. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Biological activity of 10-Acetylphenothiazine derivatives
An In-depth Technical Guide to the Biological Activity of 10-Acetylphenothiazine Derivatives
Authored by a Senior Application Scientist
Foreword: Unlocking the Potential of a Privileged Scaffold
Phenothiazines represent a cornerstone of medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents, most notably in the realm of antipsychotics.[1][2] The tricyclic system, composed of two benzene rings fused by a sulfur and a nitrogen atom, offers a unique three-dimensional structure ripe for chemical modification.[1] The introduction of an acetyl group at the 10-position of the central thiazine ring fundamentally alters the molecule's electronic and steric properties, creating a new class of derivatives with a distinct and compelling profile of biological activities. This guide provides a comprehensive exploration of this compound derivatives, from their synthesis and structure-activity relationships to their diverse therapeutic potential, with a focus on anticancer, antimicrobial, and neurological applications.
The Synthetic Keystone: Crafting this compound Derivatives
The journey into the biological activities of these compounds begins with their synthesis. The 10-acetyl group serves not only as a critical pharmacophoric element but also as a versatile synthetic handle. The primary approach involves the direct N-acetylation of a phenothiazine core.
Core Synthesis: N-Acetylation
The most common method for preparing the this compound scaffold is the reaction of a substituted or unsubstituted phenothiazine with an acetylating agent like acetyl chloride or chloroacetyl chloride, often under basic conditions or microwave irradiation to enhance reaction rates.[3]
Caption: General workflow for the N-acetylation of phenothiazine.
Protocol: Synthesis of 10-(Chloroacetyl)-10H-phenothiazine
This protocol describes a foundational synthesis for creating a reactive intermediate that can be further modified.
-
Dissolution: Dissolve 10H-phenothiazine in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran (THF).
-
Addition of Base: Add an organic base, such as triethylamine, to the solution to act as an acid scavenger.
-
Acetylation: Slowly add a solution of chloroacetyl chloride dropwise to the reaction mixture at 0°C to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the pure 10-(chloroacetyl)-10H-phenothiazine.
This intermediate is particularly valuable, as the terminal chloride on the acetyl group is an excellent leaving group, allowing for subsequent nucleophilic substitution to introduce a wide array of functional groups.[4]
Anticancer Activity: A Multifaceted Assault on Malignancy
While first-generation phenothiazines were not designed as anticancer agents, epidemiological studies hinted at a reduced cancer risk in patients receiving them.[5] This observation spurred intensive research, revealing that this compound derivatives possess potent and diverse antitumor activities, often independent of the dopamine receptor antagonism associated with their parent compounds.[5]
Mechanisms of Action
This compound derivatives exert their anticancer effects through several interconnected mechanisms:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death. In-silico and in-vitro studies show that these compounds can modulate the activity of key apoptotic genes.[6]
-
Cell Cycle Arrest: Certain derivatives have been shown to cause an arrest in the G1 phase of the cell cycle in glioblastoma cells, pointing to a reduction in DNA replication-stimulating cyclins.[2]
-
Inhibition of Signaling Pathways: The antiproliferative effects of phenothiazines often stem from the disruption of critical signaling pathways such as MAPK/ERK and AKT/PI3K.[5]
-
Protein Kinase C (PKC) Inhibition: Phenothiazines are known inhibitors of PKC, an enzyme crucial for cell proliferation and survival.[7] The structural features of 10-acetyl derivatives can be optimized for potent and selective PKC inhibition.
Caption: Proposed mechanisms of anticancer activity.
Structure-Activity Relationship (SAR)
The anticancer potency of these derivatives is highly dependent on their substitution patterns:
-
Substitution at C2: The nature of the substituent at the C2 position of the phenothiazine ring is critical. Trifluoromethyl (CF3) groups generally confer more potent activity than chlorine (Cl) or hydrogen (H).[8]
-
Side Chain at N10: The structure of the side chain attached to the nitrogen atom dictates potency. For instance, in a series of 10-[n-(phthalimido)alkyl] derivatives, a butyl chain (n=4) was more effective than a propyl chain (n=3).[8]
-
Hybrid Molecules: Hybridization with other pharmacologically active moieties, such as chalcones, can significantly enhance anticancer activity against various cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7).[6]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of selected phenothiazine derivatives against various cancer cell lines.
| Compound Class | C2 Substituent | N10 Side Chain (n=carbons) | Cancer Cell Line | Activity (TCID50 µg/mL) | Reference |
| 10-nonsubstituted | CF3 | - | HEp-2 | 4.7 | [8] |
| 10-nonsubstituted | Cl | - | HEp-2 | 62.5 | [8] |
| 10-[n-(phthalimido)alkyl] | H | 4 | HEp-2 | 7.8 | [8] |
| 10-[n-(phthalimido)alkyl] | H | 3 | HEp-2 | 11.5 | [8] |
| 10-[n-(phthalimido)alkyl] | CF3 | 3 | HEp-2 | 11.5 | [8] |
| 10-[n-(phthalimido)alkyl] | Cl | 4 | HEp-2 | 31.3 | [8] |
TCID50: 50% Tissue Culture Infective Dose, a measure of cytotoxicity.
Antimicrobial Activity: A Renewed Weapon Against Resistance
The rise of multidrug-resistant (MDR) bacteria necessitates the exploration of novel antimicrobial scaffolds. Phenothiazine derivatives have emerged as promising candidates, exhibiting broad-spectrum activity against both bacteria and fungi.[9][10]
Mechanisms of Action
The antimicrobial effects are often attributed to:
-
Membrane Disruption: The lipophilic nature of the phenothiazine core allows it to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents.
-
DNA Damage and ROS Production: Certain derivatives, such as chlorpromazine, have been shown to promote the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components, including DNA.[11]
-
Biofilm Eradication: Phenothiazines are effective against bacteria within biofilms, which are notoriously difficult to treat. Minimal biofilm eradication concentrations (MBEC) have been established for several derivatives against pathogens like Acinetobacter baumannii.[11]
Protocol: Antimicrobial Susceptibility Testing (Filter Paper Disc Method)
This method provides a qualitative assessment of antimicrobial activity.
-
Prepare Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Plate Inoculation: The microbial suspension is uniformly spread over the surface of an agar plate.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized this compound derivative.
-
Placement and Incubation: The impregnated discs are placed on the surface of the inoculated agar plate. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.[12]
-
Controls: Positive (a known antibiotic) and negative (solvent only) controls are run in parallel.
Quantitative Data on Antibacterial Activity
The following table shows the activity of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii.
| Derivative | Minimal Inhibitory Conc. (MIC) (g/L) | Minimal Bactericidal Conc. (MBC) (g/L) | Reference |
| Promethazine | 0.05 - 0.6 | 0.1 - 2.5 | [11] |
| Trifluoperazine | 0.05 - 0.6 | 0.1 - 2.5 | [11] |
| Thioridazine | 0.05 - 0.6 | 0.1 - 2.5 | [11] |
| Chlorpromazine | 0.05 - 0.6 | 0.1 - 2.5 | [11] |
Neurological and Other Activities
Antipsychotic and Neuroleptic Effects
The primary mechanism of action for classic phenothiazine antipsychotics is the antagonism of the dopamine D2 receptor in the mesolimbic pathway.[2] The nature of the substituent at the N10 position is crucial for this activity.[13] For maximum antipsychotic effect, a three-carbon chain connecting the ring nitrogen to a terminal amino group is typically required.[14][15] While the 10-acetyl group alters this classic structure, derivatives can still modulate CNS activity. Their ability to inhibit clathrin-mediated endocytosis, a process vital for synaptic vesicle recycling, may contribute to their neurological effects.[16]
Ferroptosis Inhibition: A Novel Frontier
Ferroptosis is a form of iron-dependent programmed cell death implicated in diseases like ischemic stroke. Recently, this compound derivatives have been identified as a new class of potent ferroptosis inhibitors. Structure-activity relationship studies led to the discovery of a compound with an EC50 value of 0.0005 µM in an in-vitro model. This compound also demonstrated an excellent therapeutic effect in an ischemic stroke model and showed a good ability to cross the blood-brain barrier, highlighting a significant new therapeutic avenue for these derivatives.[17]
Anticholinergic Activity
Certain 10-[2-(N,N-disubstituted thiocarbamoylthio)acetyl]phenothiazine derivatives have been synthesized and evaluated for their anticholinergic properties. These compounds were assessed by their ability to inhibit acetylcholine-induced contractions, with some showing notable activity.[4]
Consolidated Structure-Activity Relationship (SAR)
The diverse biological activities of this compound derivatives are governed by specific structural features.
Caption: Summary of key structure-activity relationships.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. By moving beyond their historical use as antipsychotics, research has unveiled potent anticancer, antimicrobial, and neuroprotective activities. The ability to systematically modify the core structure allows for the fine-tuning of biological effects, as demonstrated by the crucial role of substituents at the C2 and N10 positions.
Future research should focus on:
-
Optimizing Selectivity: Designing derivatives with high potency against specific cancer cell lines or microbial strains while minimizing off-target effects and host toxicity.
-
Exploring Novel Mechanisms: Further investigation into emerging areas like ferroptosis inhibition could lead to first-in-class treatments for neurodegenerative diseases and ischemic injuries.
-
Combating Drug Resistance: Leveraging the membrane-disrupting and ROS-generating properties of these compounds to develop agents that can overcome existing mechanisms of anticancer and antimicrobial resistance.
The this compound framework continues to be a rich source of chemical diversity and therapeutic potential, promising new solutions to pressing challenges in medicine.
References
- 1. scispace.com [scispace.com]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on some 10-[2-(N,N-disubstituted thiocarbamoylthio)acetyl]phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eu-opensci.org [eu-opensci.org]
- 13. iosrphr.org [iosrphr.org]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Redox Properties of 10-Acetylphenothiazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
10-Acetylphenothiazine, a key derivative of the versatile phenothiazine scaffold, exhibits a rich and complex redox chemistry that is central to its potential applications in medicinal chemistry and materials science. This guide provides a comprehensive investigation into the redox properties of this compound, synthesizing theoretical principles with practical experimental insights. We delve into the fundamental electrochemical behavior of the phenothiazine core, the nuanced influence of the 10-acetyl substituent, and the critical aspect of radical cation stability. Detailed, field-proven protocols for cyclic voltammetry are presented, offering a robust framework for researchers to reliably characterize this and similar molecules. This document is designed to be a self-validating resource, grounding all mechanistic claims and experimental designs in authoritative scientific literature.
Introduction: The Phenothiazine Core and the Significance of Redox Behavior
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antipsychotic, antihistaminic, and antiemetic drugs.[1] Its biological activity is intimately linked to its electron-donating capabilities and the ability to undergo facile oxidation. The redox properties of phenothiazine derivatives govern their antioxidant potential, metabolic pathways, and interactions with biological targets.[2] The introduction of an acetyl group at the N-10 position, as in this compound, significantly modulates these electronic properties, influencing both the thermodynamics and kinetics of its redox transformations. A thorough understanding of these properties is therefore paramount for the rational design of novel phenothiazine-based therapeutic agents and functional materials.
The Fundamental Redox Mechanism of Phenothiazines
The electrochemical oxidation of phenothiazine and its derivatives is generally characterized by a sequential two-electron process.[3][4] This process is initiated by the removal of a single electron from the electron-rich heterocyclic system to form a relatively stable radical cation. A subsequent, typically irreversible, oxidation step leads to the formation of a dication, which is highly reactive and readily undergoes further chemical reactions, most commonly oxidation at the sulfur atom to form the corresponding sulfoxide.[1][4]
The overall redox mechanism can be summarized as follows:
-
First One-Electron Oxidation (Reversible): Formation of the radical cation.
-
Second One-Electron Oxidation (Often Irreversible): Formation of the dication.
-
Chemical Reaction (EC mechanism): The highly reactive dication can react with nucleophiles, such as water, leading to the formation of the sulfoxide and subsequently the sulfone upon further oxidation.[1][4]
This fundamental pathway is the cornerstone for interpreting the electrochemical data of this compound.
The Influence of the 10-Acetyl Group: An Electronic and Stability Perspective
The N-acetyl group in this compound is an electron-withdrawing group. This has a profound impact on the redox properties of the molecule compared to the parent phenothiazine or N-alkylated derivatives.
-
Increased Oxidation Potential: The electron-withdrawing nature of the acetyl group decreases the electron density on the phenothiazine ring system, making it more difficult to oxidize. Consequently, this compound is expected to exhibit a higher oxidation potential compared to phenothiazine or its N-alkyl derivatives. While specific data for this compound is scarce, studies on related compounds show that electron-withdrawing substituents consistently increase the oxidation potential.[1]
-
Radical Cation Stability: The stability of the formed radical cation is a critical parameter. The electron-withdrawing acetyl group can influence the delocalization of the unpaired electron and the positive charge, potentially affecting the stability of the radical cation. The stability of phenothiazine radical cations is influenced by the surrounding medium, with increased stability often observed in acidic conditions.[4][5]
-
Hydrolytic Instability: A crucial consideration for this compound is its susceptibility to hydrolysis, particularly under acidic conditions.[3] The acetyl group can be cleaved to yield the parent phenothiazine, which is more easily oxidized.[3] This hydrolytic instability must be taken into account when designing and interpreting electrochemical experiments, as the observed redox behavior may be a composite of both the acetylated and deacetylated species.
Experimental Investigation of Redox Properties: Cyclic Voltammetry
Cyclic voltammetry (CV) is the premier technique for elucidating the redox behavior of molecules like this compound.[6] It provides valuable information on oxidation and reduction potentials, the number of electrons transferred, and the stability of electrochemically generated species.
Causality Behind Experimental Choices
A robust CV experiment is built on a foundation of carefully considered parameters. The choices made directly impact the quality and interpretability of the data.
-
Solvent and Supporting Electrolyte: The choice of solvent and supporting electrolyte is critical for ensuring analyte solubility and providing a conductive medium with a wide electrochemical window. Acetonitrile is a common choice for phenothiazine derivatives due to its aprotic nature and wide potential window.[7] Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) are frequently used as supporting electrolytes due to their good solubility and electrochemical inertness.
-
Working Electrode: A glassy carbon electrode (GCE) is a standard choice for studying the oxidation of organic molecules due to its wide potential window, chemical inertness, and relatively low background current.[1][8]
-
Reference Electrode: A stable and well-defined reference electrode is essential for accurate potential measurements. A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) are commonly used. For non-aqueous systems, a quasi-reference electrode, such as a silver wire, can be used, but it must be calibrated against a known redox couple, such as the ferrocene/ferrocenium (Fc/Fc+) couple.
-
Scan Rate: Varying the scan rate is a powerful diagnostic tool. For a reversible process, the peak separation (ΔEp) should be close to 59/n mV (where n is the number of electrons) and the peak currents should be proportional to the square root of the scan rate. Deviations from this behavior can indicate quasi-reversible or irreversible processes, as well as coupled chemical reactions.
Detailed Experimental Protocol: Cyclic Voltammetry of this compound
This protocol provides a self-validating framework for the characterization of this compound.
Materials:
-
This compound
-
Acetonitrile (anhydrous, electrochemical grade)
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) (electrochemical grade)
-
Ferrocene (for internal calibration)
-
Argon or Nitrogen gas (high purity)
-
Polishing materials (alumina or diamond paste)
-
Glassy carbon working electrode (GCE)
-
Platinum wire or graphite rod counter electrode
-
Ag/AgCl or Ag/Ag+ reference electrode
-
Electrochemical cell
-
Potentiostat
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina or diamond paste on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF6 in anhydrous acetonitrile. This will be the supporting electrolyte solution.
-
Prepare a stock solution of 1-5 mM this compound in the supporting electrolyte solution.
-
Prepare a stock solution of ferrocene in the supporting electrolyte solution for potential referencing.
-
-
Electrochemical Measurement:
-
Assemble the electrochemical cell with the GCE as the working electrode, a platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Add the this compound solution to the cell.
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Record a cyclic voltammogram by scanning the potential from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of this compound, and then reversing the scan back to the initial potential. A typical scan rate to start with is 100 mV/s.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the redox process.
-
After recording the CV of this compound, add a small amount of the ferrocene stock solution and record a CV to determine the position of the Fc/Fc+ redox couple. This allows for the referencing of the measured potentials to a standard.
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible processes.
-
Calculate the peak separation (ΔEp = Epa - Epc).
-
Plot the peak current (ip) versus the square root of the scan rate (ν1/2). A linear relationship suggests a diffusion-controlled process.
Expected Redox Behavior and Data Interpretation
Based on the literature for phenothiazine derivatives, the cyclic voltammogram of this compound is expected to show at least one quasi-reversible oxidation wave corresponding to the formation of the radical cation.
Table 1: Expected and Comparative Redox Potential Data for Phenothiazine Derivatives
| Compound | First Oxidation Potential (Epa1 vs. Fc/Fc+) | Second Oxidation Peak (Epa2 vs. Fc/Fc+) | Solvent | Reference |
| Phenothiazine (PTZ) | 0.716 V | 1.112 V | Acetonitrile | [7] |
| 2-Chlorophenothiazine (2CPTZ) | 0.376 V | 0.756 V | Acetonitrile | [7] |
| Chlorpromazine (CPZ) | 0.595 V | 0.765 V | Acetonitrile | [7] |
| This compound (Expected) | > 0.7 V | > 1.1 V | Acetonitrile | Estimated |
Note: The oxidation potential for this compound is estimated to be higher than that of the parent phenothiazine due to the electron-withdrawing nature of the acetyl group. The exact value needs to be determined experimentally.
The reversibility of the first oxidation wave will provide insight into the stability of the this compound radical cation. A highly reversible wave (ΔEp ≈ 59 mV) would indicate a stable radical cation on the CV timescale. An irreversible second oxidation wave is expected, corresponding to the formation of the unstable dication and subsequent chemical reactions.
Visualization of Redox Processes and Experimental Workflow
Redox Mechanism of this compound
Caption: Proposed electrochemical oxidation pathway of this compound.
Experimental Workflow for Cyclic Voltammetry
Caption: Step-by-step workflow for cyclic voltammetry experiments.
Conclusion and Future Directions
The redox properties of this compound are a complex interplay of the inherent electron-donating character of the phenothiazine core and the modulating influence of the electron-withdrawing 10-acetyl group. This guide has outlined the fundamental principles and provided a robust experimental framework for the investigation of these properties using cyclic voltammetry. A key takeaway for researchers is the critical need to consider the hydrolytic stability of this compound in their experimental design and data interpretation.
Future research should focus on obtaining precise, quantitative redox potential data for this compound and systematically investigating the stability of its radical cation using techniques such as spectroelectrochemistry. A deeper understanding of the structure-property relationships governing the redox behavior of N-acylphenothiazines will undoubtedly pave the way for the development of novel and improved therapeutic agents and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Free Radicals Formed from Phenothiazine and Related Compounds ... - Thomas N. Tozer - Google 圖書 [books.google.com.hk]
- 3. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of salts on the stability of the cationic radical of phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic-voltammetric studies of some phenothiazine dyes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Solubility and stability studies of 10-Acetylphenothiazine
An In-Depth Technical Guide: Solubility and Stability Studies of 10-Acetylphenothiazine
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the essential solubility and stability studies for this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind the experimental designs, ensuring a robust and well-understood analytical approach.
Introduction: The Imperative of Physicochemical Characterization
This compound, a derivative of the phenothiazine heterocyclic system, presents a molecule of interest for further investigation in pharmaceutical development. The journey from a promising compound to a viable drug substance is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount.
-
Solubility dictates the bioavailability of a drug, influences its formulation design, and is a key determinant of its dissolution rate. Poor solubility can lead to inadequate absorption and therapeutic failure.
-
Stability ensures that the drug substance maintains its identity, purity, and potency throughout its shelf life. Degradation can lead to a loss of efficacy and the formation of potentially toxic impurities.
This guide details the necessary studies to build a comprehensive solubility and stability profile for this compound, in alignment with regulatory expectations and scientific best practices.[1][2]
Physicochemical Properties of this compound
A foundational understanding begins with the basic properties of the molecule.
| Property | Value | Source |
| Chemical Name | 1-(10H-phenothiazin-10-yl)ethanone | [3][4] |
| Molecular Formula | C₁₄H₁₁NOS | [3][4] |
| Molecular Weight | 241.31 g/mol | [3][4] |
| CAS Registry Number | 1628-29-1 | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | ~202-206 °C | [4] |
Solubility Studies: Quantifying Dissolution
The solubility of an Active Pharmaceutical Ingredient (API) is a critical parameter that affects its formulation and bioavailability.[5] Phenothiazine derivatives are often characterized by their low aqueous solubility, making these studies particularly important.[6]
Causality in Solvent Selection
The choice of solvents is not arbitrary. It is guided by the need to understand the molecule's behavior in a range of environments, from polar protic (e.g., water, ethanol) to polar aprotic (e.g., DMSO, DMF) and non-polar, reflecting various physiological and formulation conditions. For ionizable molecules like phenothiazines, solubility is also highly pH-dependent. Therefore, buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) are essential.
Experimental Protocol: Equilibrium Shake-Flask Solubility
This method remains the gold standard for determining thermodynamic solubility due to its directness and reliability.
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, 0.1 M HCl, pH 7.4 PBS, Ethanol, Methanol, DMSO, Acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated analytical method (e.g., HPLC-UV)[5]
Methodology:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 10 mg). The key is to ensure solid material remains after equilibrium is reached, confirming saturation.
-
Solvent Addition: Add a known volume of the selected solvent (e.g., 2 mL) to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Expert Insight: Equilibration time is critical. For many compounds, 24-48 hours is sufficient, but it should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Withdrawal & Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles.[5]
-
Trustworthiness Check: Pre-saturating the filter by discarding the first portion of the filtrate is crucial to prevent drug adsorption onto the filter membrane, which would artificially lower the measured solubility.
-
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or other suitable method to determine the concentration of dissolved this compound.[7]
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
Data Presentation: Solubility Profile
The results should be compiled into a clear, comparative table.
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | [Experimental Value] |
| 0.1 M HCl (pH ~1) | 25 | [Experimental Value] |
| PBS (pH 7.4) | 25 | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] |
| Methanol | 25 | [Experimental Value] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] |
Note: The solubility of related phenothiazines is often low in water but increases in organic solvents like DMSO and DMF.[8]
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Stability Studies: Assessing Molecular Integrity
Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[2][9]
Known Degradation Pathways of this compound
Authoritative studies have shown that the degradation of this compound is highly pH-dependent.[10] The primary degradation pathway involves a specific hydrogen-ion-catalyzed hydrolysis of the acetyl group at the N-10 position to yield phenothiazine. This initial degradation is independent of oxygen.[10] However, the resulting phenothiazine is susceptible to subsequent oxidation, forming products such as phenothiazine-5-oxide and 3H-phenothiazine-3-one.[10][11]
Visualization: Primary Degradation Pathway
Caption: Degradation Pathway of this compound.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and, crucially, for developing and validating a stability-indicating analytical method.[2][12] The goal is to achieve a target degradation of 5-20%, which is significant enough to be detected and characterized but not so extensive that it leads to unrealistic secondary degradation pathways.[13]
General Protocol:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).[13]
-
Expose aliquots of the stock solution to the stress conditions outlined below.
-
Include a control sample, protected from stress, for comparison at each time point.
-
After exposure, neutralize the samples if necessary (e.g., after acid/base hydrolysis) to prevent further degradation.
-
Analyze all stressed and control samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and quantify the parent drug and any degradation products.[13]
-
Acid Hydrolysis: Mix the drug solution with 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[14]
-
Base Hydrolysis: Mix the drug solution with 0.1 M to 1 M NaOH. Maintain at room temperature or heat gently (e.g., 40-60 °C) for a defined period.[14]
-
Expert Insight: The pH-dependent hydrolysis of the acetyl group is the key expected reaction here, making this a critical test.[10]
-
-
Method: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Conduct the study at room temperature for a set period (e.g., up to 7 days), monitoring for degradation.[14]
-
Expert Insight: The sulfur atom in the phenothiazine ring is susceptible to oxidation, making this a mechanistically relevant stress condition.[13]
-
-
Method: Expose the drug substance (as a solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[9][15] A control sample should be protected from light (e.g., with aluminum foil).
-
Method: Expose the solid drug substance to elevated temperatures (e.g., 60°C, 80°C) in a calibrated stability chamber.[17] For solution-state thermal stability, heat the drug solution at a similar temperature.
-
Expert Insight: This test assesses the intrinsic thermal stability of the molecule itself, separate from hydrolytic effects.[18]
-
Visualization: Forced Degradation Workflow
Caption: General Workflow for Forced Degradation Studies.
Stability-Indicating Method Development
A critical outcome of forced degradation is the development of a stability-indicating analytical method (SIAM). A SIAM is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time.[19]
Core Requirement: The method must be able to resolve the parent peak (this compound) from all process impurities and degradation products formed during stability studies. Peak purity analysis, typically using a PDA detector, is essential to demonstrate this specificity.
Example HPLC-UV Method Protocol
This protocol serves as a starting point for method development.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides pH control and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | Time 0: 30% B; Time 20: 80% B; Time 25: 80% B | A gradient is necessary to elute the parent drug and a range of potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detection | UV at 245 nm | A wavelength of maximum absorbance for phenothiazines provides good sensitivity.[8] A PDA detector (e.g., 200-400 nm) is required for peak purity analysis. |
Drug-Excipient Compatibility Studies
During formulation development, the API comes into direct contact with various excipients. Although considered inert, excipients can interact with the API, affecting its stability.[20][21]
Objective: To screen for potential physical and chemical incompatibilities between this compound and commonly used excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).
General Protocol:
-
Prepare binary mixtures of the drug and each excipient, typically in a 1:1 or 1:5 ratio.
-
Add a small amount of water (e.g., 5-20% w/w) to accelerate potential reactions.[22][23]
-
Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH or 50 °C) for a period of 2-4 weeks.[22]
-
Analyze the samples at initial and subsequent time points using HPLC to check for the appearance of new degradation products or a significant loss of the parent drug compared to a control sample (drug alone).
-
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions.[24]
Conclusion
The systematic study of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For this compound, the data indicates a molecule whose stability is critically linked to pH due to its susceptibility to N-deacetylation, followed by oxidation of the resulting phenothiazine core. Its solubility profile will likely necessitate enabling formulation strategies. The protocols and insights provided in this guide offer a robust framework for generating the high-quality data required to understand this molecule, develop a stable dosage form, and satisfy regulatory requirements.
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1628-29-1 | TCI Deutschland GmbH [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenothiazine | 92-84-2 [chemicalbook.com]
- 7. cipac.org [cipac.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. snscourseware.org [snscourseware.org]
- 10. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajpsonline.com [ajpsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 18. Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. database.ich.org [database.ich.org]
- 20. ijbpas.com [ijbpas.com]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. scispace.com [scispace.com]
- 24. fisherpub.sjf.edu [fisherpub.sjf.edu]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 10-Acetylphenothiazine
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 10-Acetylphenothiazine, a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data. The guide is structured to provide not only the spectral data but also the underlying principles, experimental protocols, and an integrated analysis to fully elucidate the molecular structure.
Introduction to this compound
Phenothiazine and its derivatives have long been a cornerstone in the development of therapeutic agents, particularly in the realm of antipsychotics. The introduction of an acetyl group at the N-10 position of the phenothiazine core, yielding this compound (C₁₄H₁₁NOS), modulates its electronic and steric properties, leading to a diverse range of chemical reactivity and potential applications.[1][2] Beyond its pharmaceutical relevance, this compound is also explored as a redox shuttle additive in lithium-ion batteries, highlighting its versatility.[1][2] Accurate and unambiguous characterization of this molecule is paramount, and spectroscopic techniques provide the necessary tools for structural confirmation and purity assessment. This guide delves into the core spectroscopic techniques used to characterize this compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of this compound with the IUPAC numbering convention is presented below. This numbering will be used for the assignment of NMR signals.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and a characteristic singlet for the acetyl methyl protons. The aromatic region will be complex due to the coupling between adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1, H-9 | 7.20 - 7.40 | m |
| H-2, H-8 | 7.10 - 7.30 | m |
| H-3, H-7 | 7.00 - 7.20 | m |
| H-4, H-6 | 7.40 - 7.60 | m |
| -COCH₃ | ~2.3 | s |
Note: These are predicted values based on known substituent effects on the phenothiazine ring system. The actual spectrum may show overlapping multiplets in the aromatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the unsubstituted phenothiazine rings, some carbon signals may be equivalent.
Table 2: Experimental ¹³C NMR Chemical Shifts for this compound [3]
| Carbon(s) | Chemical Shift (δ, ppm) |
| C-1, C-9 | 126.9 |
| C-2, C-8 | 127.8 |
| C-3, C-7 | 122.9 |
| C-4, C-6 | 126.7 |
| C-4a, C-5a | 144.1 |
| C-11a, C-9a | 130.6 |
| C=O | 169.7 |
| -CH₃ | 22.4 |
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial. This compound is soluble in chloroform.[1]
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is dominated by a strong carbonyl absorption from the acetyl group. Other key absorptions include those from the aromatic C-H bonds and the C-N bond.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium-Weak |
| ~1670 | C=O stretch (amide) | Strong |
| ~1600-1450 | Aromatic C=C stretch | Medium |
| ~1370 | C-N stretch | Medium |
| ~900-650 | Aromatic C-H bend (out-of-plane) | Strong |
Note: The C=O stretching frequency in 2-acetylphenothiazine is observed at 1672 cm⁻¹.[4] A similar value is expected for the 10-acetyl isomer.
Experimental Protocol for IR Spectroscopy (ATR)
Objective: To obtain an IR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound sample (powder form)[1]
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum:
-
Place a small amount of the this compound powder onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning:
-
Clean the ATR crystal and anvil thoroughly with a suitable solvent and a soft cloth.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.
The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group. The extensive conjugation in the phenothiazine ring system will result in absorptions at longer wavelengths.
Table 4: Expected UV-Vis Absorptions for this compound
| λₘₐₓ (nm) | Electronic Transition | Chromophore |
| ~250-280 | π → π | Phenothiazine ring |
| ~300-330 | n → π | Carbonyl group |
Note: The exact λₘₐₓ values are solvent-dependent. For phenothiazine itself, absorptions are observed around 253 nm and 313 nm.
Experimental Protocol for UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) suitable for UV-Vis analysis. The absorbance should ideally be in the range of 0.1 - 1.0.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Integrated Spectroscopic Analysis
The collective data from NMR, IR, and UV-Vis spectroscopy provides a comprehensive and unambiguous confirmation of the structure of this compound.
Caption: Integrated approach for structural elucidation.
-
NMR spectroscopy confirms the carbon-hydrogen framework, showing the presence of the phenothiazine ring system and the acetyl group. The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, are consistent with the proposed structure.
-
IR spectroscopy provides evidence for the key functional groups. The strong absorption around 1670 cm⁻¹ is characteristic of the amide carbonyl group, and the absorptions in the aromatic region confirm the presence of the benzene rings.
-
UV-Vis spectroscopy reveals the electronic nature of the molecule, with absorptions corresponding to the conjugated π-system of the phenothiazine core and the n → π* transition of the acetyl carbonyl group.
Together, these three spectroscopic techniques provide a self-validating system for the structural confirmation of this compound, which is essential for its use in research and development.
References
Methodological & Application
Application Note: Quantitative Analysis of 10-Acetylphenothiazine
Abstract
This document provides a comprehensive guide to the quantitative analysis of 10-Acetylphenothiazine (CAS: 1628-29-1), an important chemical intermediate and research compound.[1][2] Recognizing the need for robust and reliable analytical methods in research and quality control, this note details protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, adherence to validation principles outlined by the International Council for Harmonisation (ICH), and practical insights for implementation in a laboratory setting.[3][4]
Introduction and Analytical Rationale
This compound is a derivative of the phenothiazine heterocyclic system, a core structure in many pharmaceutical agents.[5] While not a therapeutic agent itself, it serves as a critical building block in chemical synthesis and has found applications as a redox shuttle additive in lithium-ion batteries to enhance safety and reliability.[2] Accurate and precise quantification is therefore paramount for ensuring purity, monitoring reaction kinetics, performing quality control on starting materials, and studying degradation pathways.
The choice of analytical method is dictated by the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is the preferred method for routine quality control and stability testing due to its high precision, specificity, and robustness for non-volatile analytes.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity and sensitivity, making it ideal for identifying and quantifying the analyte in complex matrices or for trace-level analysis.[6]
-
UV-Visible Spectrophotometry provides a simple, rapid, and cost-effective means for quantifying this compound in pure form or in simple mixtures where interfering substances are absent.[7]
A critical consideration in the analysis of this compound is its chemical stability. Studies have shown that the compound undergoes a pH-dependent hydrolysis, cleaving the acetyl group to yield phenothiazine, which is subsequently prone to oxidation.[8] This instability necessitates careful control of sample pH and storage conditions to prevent analyte degradation and ensure data integrity.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is essential for method development.
| Property | Value | Source |
| CAS Number | 1628-29-1 | [1] |
| Molecular Formula | C₁₄H₁₁NOS | [1][9] |
| Molecular Weight | 241.31 g/mol | [9] |
| Appearance | White to light yellow powder/crystal | [9] |
| Melting Point | 202-206 °C | [9] |
| Purity (Typical) | >98.0% (by GC) | [9] |
Handling and Storage:
-
Store in a cool, dark, and dry place (<15°C is recommended) to minimize thermal and photodegradation.[9]
-
Prepare sample solutions in neutral or slightly acidic, aprotic solvents (e.g., acetonitrile, methanol) and analyze them promptly. Avoid strongly basic or acidic aqueous conditions to mitigate hydrolysis.[8]
Method 1: Quantification by Reverse-Phase HPLC with UV Detection
This method is considered the gold standard for assay and purity determination due to its high resolving power and reproducibility. A reverse-phase C18 column is selected based on the moderately non-polar nature of the this compound molecule. UV detection is effective as the phenothiazine ring system contains a strong chromophore.
HPLC-UV Experimental Workflow
References
- 1. This compound | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemodex.com [chemodex.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods [jmedchem.com]
- 6. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 1628-29-1 | TCI Deutschland GmbH [tcichemicals.com]
Application Notes and Protocols: 10-Acetylphenothiazine as a Redox Shuttle Additive for Enhanced Lithium-Ion Battery Safety
These application notes provide a comprehensive technical guide for researchers, scientists, and battery development professionals on the utilization of 10-Acetylphenothiazine as a redox shuttle additive for overcharge protection in lithium-ion batteries. This document is structured to provide not only procedural steps but also the scientific rationale behind the experimental design, ensuring a deep understanding of the underlying principles and promoting robust, reproducible results.
Foundational Principles: The Critical Role of Overcharge Protection
Overcharging is a significant safety concern for lithium-ion batteries, potentially leading to irreversible capacity loss, gas generation, and in severe cases, thermal runaway resulting in fire or explosion.[1][2] This is particularly problematic in multi-cell battery packs where cell-to-cell imbalances can cause individual cells to be driven into an overcharged state even when the total pack voltage appears normal.[1][3]
Redox shuttle additives are a class of electrochemically active molecules designed to provide inherent overcharge protection at the cellular level.[4][5][6] These additives are dissolved in the electrolyte and remain inert during normal charge-discharge cycles. However, once the cell voltage exceeds a specific threshold during overcharging, the redox shuttle molecule is oxidized at the cathode.[3][7] This oxidized species then diffuses to the anode where it is reduced back to its original state.[3][7] This "shuttling" of electrons creates an internal short circuit that dissipates the excess charging current as heat, effectively clamping the cell voltage at the redox potential of the shuttle and preventing the detrimental side reactions associated with overcharging.[6]
Phenothiazine and its derivatives have emerged as a promising class of redox shuttle molecules due to their electrochemical stability and tunable redox potentials.[1][3][7][8][9][10][11][12][13][14][15][16][17][18][19] this compound, in particular, has been identified as a stable redox shuttle additive candidate.[11][14][20] The acetyl group at the 10-position influences the molecule's redox potential and stability.[14]
The Redox Shuttle Mechanism of this compound
The overcharge protection mechanism afforded by this compound is a cyclical process of oxidation and reduction, as depicted in the following workflow.
Figure 1: Redox shuttle mechanism of this compound.
Upon the onset of overcharging, the neutral this compound molecule is oxidized at the cathode surface to form a radical cation. This radical cation then diffuses through the electrolyte to the anode, where it is reduced back to its neutral form, completing the shuttle cycle. This process effectively transports charge and prevents the cell voltage from rising to unsafe levels.
Physicochemical and Electrochemical Properties of this compound
A thorough understanding of the properties of this compound is crucial for its effective application. The following table summarizes key parameters. It is important to note that some of these values, particularly the diffusion coefficient, can be influenced by the specific electrolyte composition and temperature.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁NOS | [21] |
| Molar Mass | 241.31 g/mol | [20] |
| Appearance | White to light yellow powder/crystal | |
| CAS Number | 1628-29-1 | [20][21] |
| Redox Potential | ~3.5 V vs. Li/Li⁺ | [14] |
| Diffusion Coefficient | ~1.5 x 10⁻⁶ cm²/s (for 10-methylphenothiazine) | [14] |
Note: The diffusion coefficient provided is for the closely related 10-methylphenothiazine and serves as an estimate.[14] It is highly recommended to experimentally determine the diffusion coefficient of this compound in the specific electrolyte system being used.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation, characterization, and evaluation of this compound as a redox shuttle additive.
Protocol 1: Preparation of Electrolyte with this compound Additive
Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of this compound.
Materials:
-
Battery-grade electrolyte (e.g., 1 M LiPF₆ in ethylene carbonate (EC) / ethyl methyl carbonate (EMC) 3:7 by wt.)
-
This compound (purity >98%)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Glovebox Environment: Perform all steps inside an argon-filled glovebox to prevent contamination of the electrolyte with moisture and air.
-
Weighing: Accurately weigh the required amount of this compound to achieve the desired molar concentration (typically 0.05 M to 0.2 M).
-
Dissolution: In a volumetric flask, add the weighed this compound.
-
Solvent Addition: Carefully add the battery-grade electrolyte to the volumetric flask containing the this compound.
-
Mixing: Place a magnetic stir bar in the flask and stir the solution until the this compound is completely dissolved. This may take several hours. Gentle heating can be applied if necessary, but care should be taken to avoid any degradation of the electrolyte or additive.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: Coin Cell Assembly
Objective: To assemble a 2032-type coin cell for electrochemical testing.
Materials:
-
Cathode (e.g., LiFePO₄, NMC) and anode (e.g., graphite) electrodes
-
Celgard separator
-
2032 coin cell components (casings, spacers, springs)
-
Electrolyte with this compound (from Protocol 4.1)
-
Micropipette
-
Crimping machine
Workflow:
Figure 2: Coin cell assembly workflow.
Procedure:
-
Glovebox Environment: All assembly steps must be performed inside an argon-filled glovebox.
-
Component Layout: Lay out all the coin cell components in a clean area.
-
Cathode Placement: Place the cathode in the center of the bottom coin cell casing.
-
Separator Placement: Place the separator on top of the cathode.
-
Electrolyte Addition: Using a micropipette, add a few drops of the prepared electrolyte containing this compound onto the separator, ensuring it is thoroughly wetted.
-
Anode Placement: Place the anode on top of the wetted separator.
-
Spacer and Spring: Add a spacer and a spring on top of the anode.
-
Casing: Place the top casing over the assembly.
-
Crimping: Carefully transfer the assembled cell to the crimping machine and crimp it to ensure a proper seal.
-
Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes and stabilization of the interfaces.
Protocol 3: Electrochemical Characterization - Cyclic Voltammetry (CV)
Objective: To determine the redox potential of this compound.[22][23]
Equipment:
-
Potentiostat/Galvanostat
-
Assembled coin cell (from Protocol 4.2) or a three-electrode setup
Procedure:
-
Cell Connection: Connect the assembled coin cell to the potentiostat.
-
Parameter Setup: Set the following parameters in the potentiostat software:
-
Scan Range: Typically from the open-circuit voltage (OCV) to a potential above the expected oxidation potential (e.g., 3.0 V to 4.5 V vs. Li/Li⁺).
-
Scan Rate: A typical scan rate is 0.1 mV/s to 1 mV/s.
-
Number of Cycles: 3-5 cycles are usually sufficient to obtain a stable voltammogram.
-
-
CV Measurement: Run the cyclic voltammetry experiment.
-
Data Analysis:
-
Plot the current response versus the applied potential.
-
The redox potential (E₁/₂) of the shuttle is determined as the average of the anodic (oxidation) and cathodic (reduction) peak potentials.
-
Protocol 4: Overcharge Performance Evaluation - Galvanostatic Cycling
Objective: To evaluate the effectiveness of this compound in providing overcharge protection.
Equipment:
-
Battery cycler
-
Assembled coin cell (from Protocol 4.2)
-
Temperature-controlled chamber
Procedure:
-
Cell Connection: Connect the coin cell to the battery cycler.
-
Formation Cycles: Perform 2-3 standard charge-discharge cycles within the normal operating voltage window of the electrodes (e.g., for LiFePO₄/graphite, charge to 3.6 V and discharge to 2.5 V at a C/10 rate) to stabilize the solid electrolyte interphase (SEI).
-
Overcharge Cycling Protocol:
-
Charging: Charge the cell at a constant current (e.g., C/10 or C/5) to a high percentage of overcharge (e.g., 150% or 200% of the nominal capacity).
-
Voltage Limit: Set a high upper voltage cutoff (e.g., 5.0 V) to observe the voltage clamping effect of the redox shuttle.
-
Discharging: Discharge the cell at the same constant current to the lower voltage cutoff.
-
Repeat: Repeat the overcharge/discharge cycles and monitor the cell's voltage profile and capacity retention.
-
-
Data Analysis:
-
Plot the cell voltage versus time or capacity for each cycle.
-
A successful redox shuttle will exhibit a distinct voltage plateau during the overcharge period, close to its redox potential.
-
Monitor the charge and discharge capacities over multiple cycles. A stable redox shuttle will enable the cell to maintain a high coulombic efficiency and good capacity retention even under repeated overcharge conditions.
-
Data Interpretation and Expected Results
Cyclic Voltammetry: The cyclic voltammogram should show a reversible redox couple corresponding to the oxidation and reduction of this compound. The sharpness and separation of the anodic and cathodic peaks can provide insights into the kinetics of the redox reaction.
Galvanostatic Overcharge Cycling: The voltage profile during galvanostatic cycling is the most direct indicator of the redox shuttle's performance.
-
Effective Overcharge Protection: The cell voltage will rise during charging until it reaches the redox potential of this compound. At this point, the voltage will plateau and remain stable for the duration of the overcharge period. The length of this plateau is indicative of the shuttle's efficiency and concentration.
-
Shuttle Failure: If the redox shuttle is unstable or its concentration is insufficient, the voltage will not be effectively clamped and will continue to rise towards the upper cutoff voltage, indicating that overcharge is not being prevented.
Troubleshooting and Causality
-
No Voltage Plateau During Overcharge:
-
Cause: Insufficient concentration of this compound, or the charging current is too high for the shuttle to effectively transport the excess charge.
-
Solution: Increase the concentration of the additive or decrease the charging C-rate.
-
-
Gradual Increase in Overcharge Voltage Plateau:
-
Cause: Degradation of the this compound molecule over repeated cycles. Phenothiazine derivatives can undergo decomposition, leading to a loss of shuttling efficiency.[8][13][16]
-
Solution: Investigate the stability of the electrolyte and additive. Post-mortem analysis of the cell components can provide insights into the degradation mechanisms.
-
-
Capacity Fade During Normal Cycling:
-
Cause: The redox shuttle additive may have some unintended side reactions with the electrodes or electrolyte, even within the normal operating voltage window.
-
Solution: Evaluate the electrochemical stability window of the additive and its compatibility with the chosen electrode materials and electrolyte.
-
Conclusion
This compound presents a viable option as a redox shuttle additive for enhancing the safety of lithium-ion batteries by providing intrinsic overcharge protection. The protocols outlined in these application notes provide a systematic framework for the preparation, characterization, and evaluation of this additive. By understanding the underlying electrochemical principles and carefully executing these experimental procedures, researchers can effectively assess the performance of this compound and contribute to the development of safer and more reliable energy storage systems.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. anl.gov [anl.gov]
- 5. osti.gov [osti.gov]
- 6. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 7. Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The fate of phenothiazine-based redox shuttles in lithium-ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. xray.uky.edu [xray.uky.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The fate of phenothiazine-based redox shuttles in lithium-ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Overcharge protection of lithium-ion batteries above 4 V with a perfluorinated phenothiazine derivative - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. The fate of phenothiazine-based redox shuttles in lithium-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. xray.uky.edu [xray.uky.edu]
- 18. researchgate.net [researchgate.net]
- 19. KR20080007610A - Substitute phenothiazine redox shuttle for rechargeable lithium ion batteries - Google Patents [patents.google.com]
- 20. usbio.net [usbio.net]
- 21. This compound | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 10-Acetylphenothiazine for Biological Screening
Introduction: The Latent Therapeutic Potential of the Phenothiazine Scaffold
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, most famously recognized for its profound impact on the treatment of psychosis.[1] However, the biological activities of phenothiazine derivatives extend far beyond the central nervous system, with a growing body of evidence demonstrating their potential as antimicrobial, antitumor, and multidrug resistance-reversing agents.[2] The strategic derivatization of the phenothiazine core is a key approach to unlock and optimize these diverse therapeutic activities.
This guide focuses on the derivatization of 10-acetylphenothiazine, a key intermediate that allows for the introduction of a wide array of chemical functionalities. The N-acetyl group at the 10-position serves as a versatile handle for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. These application notes provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound derivatives, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles to guide experimental design and troubleshooting.
I. Synthesis and Derivatization of this compound
The journey to a diverse library of biologically active molecules begins with robust and reproducible synthetic protocols. Here, we detail the synthesis of the key intermediate, 10-chloroacetylphenothiazine, and its subsequent derivatization with aryl amines. An alternative strategy starting from 2-acetylphenothiazine is also presented.
A. Synthesis of the Key Intermediate: 10-Chloroacetylphenothiazine
The introduction of a chloroacetyl group at the 10-position of the phenothiazine ring creates a reactive electrophile, primed for nucleophilic substitution. This two-step process begins with the readily available phenothiazine.
Protocol 1: Synthesis of 10-Chloroacetylphenothiazine
This protocol details the synthesis of 10-chloroacetylphenothiazine from phenothiazine.[3]
Materials:
-
Phenothiazine
-
Triethylamine (Et3N)
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF), dry
-
5% Sodium bicarbonate (NaHCO3) solution
-
Diethyl ether
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a well-stirred solution of phenothiazine (2 mmol) and triethylamine (2.2 mmol) in 10 ml of dry THF, add chloroacetyl chloride (2.2 mmol) in 5 ml of dry THF dropwise.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mixture as the mobile phase.
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with 5% NaHCO3 solution, followed by distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 10-chloroacetylphenothiazine.
Causality of Experimental Choices:
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Dry THF: The use of an anhydrous solvent is crucial as chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid and reduce the yield of the desired product.
-
TLC Monitoring: Allows for real-time tracking of the reaction's progress, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize side-product formation.
B. Derivatization of 10-Chloroacetylphenothiazine with Aryl Amines
With the reactive 10-chloroacetylphenothiazine in hand, a diverse library of derivatives can be generated through nucleophilic substitution with various aryl amines.
Protocol 2: General Procedure for the Synthesis of Novel this compound Analogues
This protocol outlines a general method for the synthesis of this compound derivatives by reacting 10-chloroacetylphenothiazine with a variety of aryl amines.[3]
Materials:
-
10-Chloroacetylphenothiazine
-
Aryl amines (various)
-
Potassium carbonate (K2CO3)
-
Tetrahydrofuran (THF), dry
-
Nitrogen (N2) gas
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the desired aryl amine (1.2 mmol) in dry THF (15 mL) under a nitrogen atmosphere, add potassium carbonate (600 mg).
-
To this suspension, add a solution of 10-chloroacetylphenothiazine (1 mmol) in dry THF (5 mL) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired phenothiazine analogue.
Expert Insights:
-
The use of a slight excess of the aryl amine ensures the complete consumption of the 10-chloroacetylphenothiazine starting material.
-
Potassium carbonate acts as a mild base to scavenge the HCl produced during the reaction.
-
A nitrogen atmosphere is recommended to prevent the oxidation of the phenothiazine ring system, which can be sensitive to air, especially at elevated temperatures.
C. Alternative Derivatization Strategy: Chalcone Synthesis from 2-Acetylphenothiazine
An alternative approach to generate structural diversity involves the synthesis of chalcone-based phenothiazine derivatives. This method starts with 2-acetylphenothiazine, which is first N-alkylated and then subjected to a Claisen-Schmidt condensation.[1][4]
Protocol 3: Synthesis of Chalcone-Based Phenothiazine Derivatives
This protocol provides a general outline for the synthesis of chalcone derivatives starting from 2-acetylphenothiazine.[1][4]
Procedure:
-
N-Alkylation of 2-Acetylphenothiazine: React 2-acetylphenothiazine with a suitable alkyl halide in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF) to introduce an alkyl chain at the N-10 position.
-
Claisen-Schmidt Condensation: React the N-alkylated 2-acetylphenothiazine with an appropriate aromatic aldehyde in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol) to yield the chalcone derivative.
-
Purify the final product by recrystallization or column chromatography.
Visualization of Derivatization Workflow
Caption: Workflow for the synthesis and derivatization of this compound.
II. Biological Screening Protocols
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activities. The following protocols provide detailed methodologies for assessing antimicrobial and anticancer properties.
A. Antimicrobial Susceptibility Testing
These protocols are based on established methods for determining the minimum inhibitory concentration (MIC) of a novel compound against various microorganisms.[5][6]
Protocol 4: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Novel compound stock solution
-
Positive control antibiotic stock solution
-
Sterile diluent (e.g., DMSO, water, or broth)
-
Incubator
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
In the first column of a 96-well plate, add a specific volume of the novel compound stock solution to the broth to achieve the highest desired concentration.
-
Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[5]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
-
Data Presentation: MIC Values
| Test Microorganism | Gram Stain | MIC of Novel Compound (µg/mL) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Positive | Experimental Value | Experimental Value |
| Escherichia coli | Negative | Experimental Value | Experimental Value |
| Candida albicans | N/A (Fungus) | Experimental Value | Experimental Value |
B. Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Protocol 5: MTT Assay for Cytotoxicity
This protocol details the procedure for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG-2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well tissue culture plates
-
Novel compound stock solution
-
Positive control drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of the novel compounds.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control.
-
Incubate for another 24-48 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution into each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.
-
Data Analysis: IC50 Determination
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualization of Biological Screening Workflow
Caption: Workflow for biological screening of this compound derivatives.
III. Advanced Screening: Efflux Pump Inhibition
Many phenothiazine derivatives have been shown to inhibit bacterial efflux pumps, which are a major mechanism of multidrug resistance. The following protocol outlines a method to assess the efflux pump inhibitory activity of the synthesized compounds.
Protocol 6: Real-Time Fluorescence-Based Efflux Assay
This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate from bacterial cells.[11]
Materials:
-
E. coli test strain (e.g., a strain overexpressing AcrAB-TolC)
-
Mueller-Hinton II Broth (MHIIB)
-
Phosphate-buffered saline (PBS)
-
Nile Red or Ethidium Bromide (fluorescent substrate)
-
Glucose
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture and Preparation:
-
Grow an overnight culture of the E. coli test strain in MHIIB.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 1.0.
-
-
Dye Loading:
-
De-energize the cells by incubating them in the absence of an energy source (e.g., glucose) for a period of time.
-
Add the fluorescent dye (e.g., Nile Red to a final concentration of 5 µM) to the de-energized cell suspension.
-
Incubate for 1 hour at 37°C with shaking in the dark to allow for dye accumulation.
-
-
Inhibitor Addition and Efflux Initiation:
-
Dispense 100 µL of the dye-loaded cell suspension into the wells of a 96-well microplate.
-
Add the novel compounds at various concentrations. Include a no-inhibitor control.
-
Place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the dye.
-
Initiate efflux by adding glucose to each well to a final concentration of 50 mM.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the decrease in fluorescence over time. The rate of fluorescence decay is proportional to the rate of efflux.
-
-
Data Analysis:
-
Calculate the rate of efflux for each concentration of the inhibitor.
-
Plot the efflux rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of efflux).
-
Visualization of Efflux Pump Inhibition
Caption: Mechanism of efflux pump inhibition by phenothiazine derivatives.
IV. Conclusion and Future Directions
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The protocols detailed in these application notes provide a robust framework for the synthesis and screening of a diverse library of phenothiazine analogues. By systematically modifying the chemical structure and evaluating the resulting changes in biological activity, researchers can elucidate structure-activity relationships and identify lead compounds for further development. Future work should focus on expanding the diversity of the chemical library, exploring a wider range of biological targets, and investigating the mechanisms of action of the most potent derivatives in greater detail.
V. References
-
Al-Zahrani, N. A., El-Shishtawy, R. M., Al-Footy, K. O., & El-Sayed, W. M. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(19), 4566. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for AcrB-IN-2 Efflux Pump Inhibition Assay. --INVALID-LINK--
-
Goud, B. K., et al. (2012). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Der Pharma Chemica, 4(4), 1476-1482. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. --INVALID-LINK--
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. --INVALID-LINK--
-
AIP Publishing. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2331(1), 030073. --INVALID-LINK--
-
Abcam. (n.d.). MTT assay protocol. --INVALID-LINK--
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. --INVALID-LINK--
-
Hindler, J. F., & Stelling, J. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. --INVALID-LINK--
-
Tantawy, A. S., et al. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. Die Pharmazie, 31(1), 18-20. --INVALID-LINK--
-
Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. --INVALID-LINK--
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. --INVALID-LINK--
-
Al-Zahrani, N. A., et al. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(19), 4566. --INVALID-LINK--
-
ResearchGate. (n.d.). Schematic diagram demonstrating the protocols for efflux assay and.... --INVALID-LINK--
-
Gouda, M. A., et al. (2014). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ChemInform, 45(33). --INVALID-LINK--
-
Roseboom, H., & Förch, A. D. (1979). Stability of this compound. Journal of pharmaceutical sciences, 68(4), 515–517. --INVALID-LINK--
-
Viveiros, M., et al. (2010). A simple method for assessment of MDR bacteria for over-expressed efflux pumps. The open microbiology journal, 4, 36. --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). Antimicrobial Susceptibility Testing - StatPearls. --INVALID-LINK--
-
Webber, M. A., & Piddock, L. J. (2016). How to measure export via bacterial multidrug resistance efflux pumps. Journal of antimicrobial chemotherapy, 71(7), 1733-1739. --INVALID-LINK--
-
Viveiros, M., et al. (2010). A simple method for assessment of MDR bacteria for over-expressed efflux pumps. The open microbiology journal, 4, 36–43. --INVALID-LINK--
-
Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. --INVALID-LINK--
-
Kaczor, A. A., et al. (2007). Synthesis and selected immunological properties of 10-substituted 1, 8-diazaphenothiazines. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 340(12), 649-656. --INVALID-LINK--
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. --INVALID-LINK--
-
Al-Omar, M. A., et al. (2022). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PloS one, 17(10), e0275995. --INVALID-LINK--
-
Chemistry LibreTexts. (2023, August 29). Derivatization. --INVALID-LINK--
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. --INVALID-LINK--
-
Zirkle, C. L. (1967). U.S. Patent No. 3,320,245. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. --INVALID-LINK--
-
Study.com. (n.d.). Acetylation Reaction | Definition, Mechanism & Examples. --INVALID-LINK--
-
Wikipedia. (n.d.). Acetylation. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Acetylphenothiazine. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). Derivatization Agents. --INVALID-LINK--
References
- 1. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. routledge.com [routledge.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-Acetylation of Phenothiazine
Abstract
This document provides a detailed guide for the N-acetylation of phenothiazine, a critical transformation for modifying its biological and chemical properties. Phenothiazine and its derivatives are foundational scaffolds in medicinal chemistry, notably in the development of antipsychotic drugs.[1] N-acetylation serves as a key synthetic step, often employed to protect the nitrogen atom, modulate bioactivity, or create intermediates for further functionalization.[2][3][4] This guide presents two robust protocols: a traditional solution-phase method using acetic anhydride and a modern, solvent-free solid-phase approach. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, detail methods for purification and characterization, and outline essential safety precautions. The protocols are designed to be self-validating, with clear checkpoints and expected analytical data to ensure experimental success for researchers in synthetic chemistry and drug development.
Introduction: The Significance of Phenothiazine N-Acetylation
Phenothiazine is a sulfur- and nitrogen-containing heterocyclic compound that forms the core of a major class of neuroleptic drugs used to treat severe mental and emotional disorders.[1] The reactivity of the nitrogen atom at the 10-position is central to the synthesis of diverse derivatives. The addition of an acetyl group to this nitrogen atom—a process known as N-acetylation—fundamentally alters the molecule's electronic and steric profile.
Key Motivations for N-Acetylation:
-
Modulation of Biological Activity: The substituent on the nitrogen atom is a crucial determinant of the pharmacological activity of phenothiazine derivatives. Acetylation can alter receptor binding affinity and metabolic stability.
-
Synthetic Intermediate: N-acetylphenothiazine is a stable intermediate. The acetyl group can serve as a protecting group during subsequent reactions on the aromatic rings, such as Friedel-Crafts acylation, and can be removed later if necessary.[2][5]
-
Physicochemical Property Alteration: Acetylation increases the lipophilicity of the phenothiazine core, which can influence its solubility, membrane permeability, and pharmacokinetic properties.
This guide provides the necessary technical details for researchers to reliably perform this transformation and validate their results.
Reaction Principle and Mechanism
The N-acetylation of phenothiazine is a classic example of nucleophilic acyl substitution . The lone pair of electrons on the secondary amine nitrogen of the phenothiazine ring acts as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.
The reaction with acetic anhydride proceeds through a tetrahedral intermediate. The departure of the acetate ion, a good leaving group, leads to the formation of the stable N-acetylphenothiazine amide product and acetic acid as a byproduct.
Caption: Figure 1: Mechanism of Phenothiazine N-Acetylation.
Experimental Protocols
Two distinct and reliable methods for the N-acetylation of phenothiazine are presented below.
Protocol 1: Traditional Synthesis using Acetic Anhydride
This is a widely used method that involves heating the reactants in a suitable solvent. While effective, it requires organic solvents and a longer reaction time.[6]
Materials:
-
Phenothiazine
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent, optional)[7] or another suitable solvent like Toluene[5]
-
Ethanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenothiazine (1.0 eq).
-
Dissolution: Add a suitable solvent like glacial acetic acid or toluene to dissolve the phenothiazine.
-
Reagent Addition: Slowly add acetic anhydride (1.5 - 2.0 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (typically 110-140°C depending on the solvent) and maintain for 2-4 hours.
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC). A common eluent system is ethyl acetate/petroleum ether (1:3 v/v).[6] The reaction is complete when the phenothiazine spot has disappeared.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of cold deionized water while stirring. A precipitate of crude N-acetylphenothiazine will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove residual acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as hot ethanol, to yield pure N-acetylphenothiazine as a crystalline solid.[7]
Protocol 2: Green Chemistry - Solvent-Free Solid-Phase Synthesis
This innovative method is environmentally friendly, rapid, and high-yielding. It avoids the use of organic solvents during the reaction phase.[6]
Materials:
-
Phenothiazine
-
Acetic Acid
-
Phosphorus Pentachloride (PCl₅) - Caution: Highly reactive and corrosive.
-
Mortar and Pestle
-
Deionized Water
-
Ethyl Acetate and Petroleum Ether (for recrystallization)
-
Büchner funnel and filter paper
Procedure:
-
Reagent Preparation: In a dry mortar, add acetic acid (1.1 eq) and phosphorus pentachloride (1.1 eq). Perform this step in a fume hood. Grind the mixture evenly for a few minutes. This in-situ generates acetyl chloride.
-
Reaction: Add phenothiazine (1.0 eq) to the mortar. Continue to grind the solid mixture at room temperature. The reaction progress can be observed by a change in color and texture.
-
Monitoring: Grind for approximately 30-60 minutes, or until TLC analysis shows the complete consumption of the starting phenothiazine.[6]
-
Workup: Let the resulting product stand for 15-20 minutes. Add deionized water to the mortar and stir to quench the reaction and dissolve inorganic byproducts.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with deionized water.
-
Purification: Dry the filter cake and purify the crude product by recrystallization using a mixed solvent system like ethyl acetate and petroleum ether to obtain pure N-acetylphenothiazine.[6]
Purification and Characterization
Thorough purification and characterization are essential to confirm the identity and purity of the synthesized N-acetylphenothiazine.
Purification
Recrystallization is the most common method for purifying the final product. The goal is to dissolve the crude solid in a minimum amount of a hot solvent in which the product has high solubility, while impurities are either insoluble or remain in the cold solvent. Upon cooling, the pure product crystallizes out.
| Method | Solvent System | Expected Outcome |
| Recrystallization | Ethanol or Methanol | Formation of yellow or off-white crystals upon cooling. |
| Recrystallization | Ethyl Acetate / Petroleum Ether | Dissolve in hot ethyl acetate, add petroleum ether until cloudy, then cool. |
Characterization
A combination of spectroscopic methods should be used to validate the structure of the N-acetylphenothiazine.
A. Thin-Layer Chromatography (TLC)
-
Purpose: To monitor reaction progress and assess purity.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Ethyl acetate : Petroleum ether (1:3 v/v) is a good starting point.[6]
-
Observation: The product, N-acetylphenothiazine, will have a different Rf value than the starting material, phenothiazine. Under UV light, the disappearance of the starting material spot and the appearance of a single product spot indicates a complete and clean reaction.
B. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a powerful tool for identifying functional groups. The key spectral changes confirming acetylation are:
-
Disappearance of the N-H stretch from the starting phenothiazine (sharp peak around 3340-3400 cm⁻¹).[6][8]
-
Appearance of a strong C=O (amide I) stretch in the product (strong, sharp peak around 1670-1694 cm⁻¹).[6][9]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
| Nucleus | Expected Chemical Shifts (δ) in ppm | Key Observations |
| ¹H NMR | ~2.5 (singlet, 3H) | Appearance of a new singlet integrating to three protons, corresponding to the methyl group (-COCH₃) of the acetyl moiety.[10] |
| ~7.0 - 8.0 (multiplets, 8H) | Complex signals corresponding to the eight aromatic protons on the phenothiazine rings. | |
| ¹³C NMR | ~165-170 | Appearance of a new signal in the carbonyl region, corresponding to the amide C=O.[9] |
| ~23-25 | Appearance of a new signal in the aliphatic region for the acetyl methyl carbon.[10] | |
| ~115-145 | Multiple signals corresponding to the aromatic carbons. |
Overall Experimental Workflow
The entire process, from reaction setup to final characterization, can be visualized as a clear, sequential workflow.
Caption: Figure 2: General Workflow for N-Acetylation of Phenothiazine.
Safety and Handling Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Phenothiazine: Can cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin.[11]
-
Acetic Anhydride: Highly corrosive, flammable, and toxic if inhaled. It causes severe skin burns and eye damage.[12][13][14] Handle with extreme care, ensuring no contact with water as the reaction is exothermic.[15]
-
Phosphorus Pentachloride (PCl₅): A highly corrosive and toxic solid that reacts violently with water. Handle only in a dry environment within a fume hood.
-
Solvents: Toluene and petroleum ether are flammable. Keep away from ignition sources.[15]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14]
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[12][13]
References
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents [mdpi.com]
- 4. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]
- 7. Preparation of phenothiazine derivatives as possible anthelmintics. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. ineos.com [ineos.com]
- 15. nj.gov [nj.gov]
Application Notes & Protocols: 10-Acetylphenothiazine in Photoredox Catalysis
Prepared by: Google Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The field of photoredox catalysis has revolutionized modern organic synthesis, offering mild and sustainable pathways to construct complex molecules.[1] While traditionally dominated by expensive and often toxic precious-metal complexes like those of iridium and ruthenium, a paradigm shift towards cost-effective, metal-free organic photocatalysts is well underway.[2][3] Among these, phenothiazine derivatives have emerged as a privileged class of catalysts due to their favorable redox properties and tunable structures.[4] This guide focuses specifically on 10-acetylphenothiazine, a commercially available and increasingly popular organocatalyst, detailing its properties, mechanistic underpinnings, and practical applications with validated protocols.
Part 1: The Rationale for this compound in Photocatalysis
Physicochemical & Redox Properties
The efficacy of a photocatalyst is dictated by its photophysical and electrochemical properties. This compound, a derivative of the phenothiazine core, possesses a unique combination of characteristics that make it a powerful tool for synthetic chemists. The core structure is an electron-rich tricycle that can be readily oxidized. The N-acetyl group modulates these electronic properties, influencing stability and redox potentials.
While specific, extensively compiled data for this compound can be sparse, we can infer its behavior from closely related and well-studied N-aryl phenothiazines.[5] Phenothiazines are known for their ability to form stable radical cations and for their strong reducing power in the excited state.[4][5] The key to their function lies in the conversion of visible light energy into chemical potential.[6] Upon absorbing a photon (typically blue light), the catalyst transitions to an electronically excited state (PC*) which is both a more potent oxidant and a more potent reductant than its ground state.
Table 1: Key Properties of Phenothiazine-Based Photocatalysts
| Property | Typical Value/Characteristic | Significance in Catalysis |
| Appearance | Off-white to yellow solid | Easy to handle and weigh for reactions. |
| Absorption Max (λmax) | ~350-420 nm | Compatible with common blue LED and CFL light sources.[1] |
| Excited State Reduction Potential | Can reach up to -3.0 V (vs SCE) for derivatives | Enables the reduction of challenging substrates with high reduction potentials, like alkyl halides.[5] |
| Excited State Oxidation Potential | Can reach up to +2.1 V (vs SCE) for derivatives | Allows for the oxidation of a wide range of electron-rich substrates.[5] |
| Intersystem Crossing (ISC) | High quantum yields (~0.6) | Efficiently populates the long-lived triplet excited state, which is crucial for diffusion-controlled bimolecular reactions.[7] |
| Cost & Availability | Commercially available and relatively inexpensive | Provides a sustainable and scalable alternative to precious-metal catalysts.[2] |
Note: Exact redox potentials are highly dependent on the solvent and specific N-substituent. The values presented are illustrative based on N-aryl phenothiazine derivatives to highlight their potential.
The Causality Behind Experimental Choices
The selection of this compound is not arbitrary. Its strong excited-state reducing power makes it particularly well-suited for reactions that require the generation of radical intermediates from stable precursors.[3] For example, in Atom Transfer Radical Polymerization (ATRP), the catalyst's excited state must be sufficiently reducing to break a carbon-halogen bond in the initiator, a task for which phenothiazines are highly effective.[8][9] Furthermore, its efficient intersystem crossing to a long-lived triplet state ensures a higher probability of interacting with a substrate molecule before decaying, a critical factor for reaction efficiency.[7]
Part 2: Mechanistic Framework
Photoredox reactions catalyzed by this compound (abbreviated as PC) proceed via a cyclic process initiated by light. The specific pathway depends on the nature of the substrate.
The General Photocatalytic Cycle
The fundamental process involves the catalyst absorbing light, reaching an excited state, engaging in an electron transfer event with a substrate, and then being regenerated in a subsequent step to complete the catalytic cycle.
Caption: General photoredox catalytic cycle.
Oxidative vs. Reductive Quenching
The photocatalytic cycle can be initiated in two primary ways:
-
Reductive Quenching: The excited catalyst (PC*) donates an electron to a substrate (an acceptor), forming a catalyst radical cation (PC•+) and a substrate radical anion. The catalyst is then returned to its ground state by accepting an electron from a sacrificial donor.
-
Oxidative Quenching: The excited catalyst (PC*) accepts an electron from a substrate (a donor), forming a catalyst radical anion (PC•-) and a substrate radical cation. The catalyst is regenerated by donating an electron to a sacrificial acceptor.
Phenothiazines are particularly versatile and can operate through both pathways, though they are renowned for their performance in reductive quenching cycles due to their strong excited-state reducing power.[10]
Caption: Reductive and Oxidative Quenching Cycles.
Part 3: Key Applications & Experimental Protocols
This compound has proven effective in a variety of important chemical transformations. Below are detailed protocols for two representative applications.
Application: Metal-Free Atom Transfer Radical Polymerization (O-ATRP)
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a powerful technique for synthesizing well-defined polymers without metal contamination, which is critical for biomedical and electronic applications.[9][10] Phenothiazines excel in this area by activating alkyl halide initiators to generate the propagating radical species.[8][11]
Protocol 1: O-ATRP of Methyl Methacrylate (MMA)
This protocol is adapted from methodologies developed for phenothiazine-catalyzed polymerizations.[8][11]
Materials:
-
This compound (Catalyst)
-
Methyl methacrylate (MMA, monomer), passed through basic alumina to remove inhibitor
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Anisole (Solvent)
-
8 mL screw-cap vials with septa
-
Magnetic stir bars
-
Syringes and needles for degassing
-
Blue LED light source (e.g., Kessil A160WE Tuna Blue or similar, ~440 nm).[1]
Experimental Workflow:
Caption: Workflow for O-ATRP experiment.
Step-by-Step Procedure:
-
Stock Solution: Prepare a stock solution in anisole containing MMA and EBiB. For a target degree of polymerization of 100, a typical ratio would be [MMA]:[EBiB] = 100:1. A common concentration is 50% v/v MMA in anisole.
-
Reaction Setup: In a typical experiment, add this compound to an 8 mL vial (e.g., 2.0 mg, 0.0083 mmol, for a [MMA]:[EBiB]:[PC] ratio of 100:1:0.1).
-
Addition of Reagents: To the vial, add the MMA/EBiB/anisole stock solution (e.g., 4 mL). Add a small magnetic stir bar and seal the vial with a septum cap.
-
Degassing: The removal of oxygen is critical. Perform at least three freeze-pump-thaw cycles. Freeze the vial in liquid nitrogen, evacuate under high vacuum, and then thaw in a room temperature water bath, backfilling with nitrogen or argon. Repeat this process two more times.
-
Irradiation: Place the vial on a magnetic stir plate inside a photoreactor setup.[12] Position the blue LED lamp at a consistent distance from the vial (e.g., 5-10 cm). Ensure the setup has a fan to maintain a constant temperature, as lamps can generate heat.[12]
-
Monitoring & Quenching: Allow the reaction to proceed for the desired time (e.g., 6-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR. To quench the reaction, simply turn off the light and expose the mixture to air.
-
Purification & Analysis: Dilute the crude reaction mixture with a small amount of THF (~1 mL) and precipitate the polymer by adding it dropwise to a large volume of cold methanol (~100 mL) with vigorous stirring. Collect the white polymer by filtration, wash with methanol, and dry under vacuum. Analyze the polymer's molecular weight and dispersity (Đ) by Gel Permeation Chromatography (GPC).
Application: Reductive Dehalogenation
The strong reducing power of excited phenothiazines makes them ideal for the reduction of carbon-halogen bonds.[3] This reaction is a cornerstone of organic synthesis, often used to remove halogen atoms or to generate carbon-centered radicals for subsequent bond formation.[3]
Protocol 2: Reductive Dehalogenation of an Aryl Bromide
This protocol is based on general methods for photocatalytic dehalogenations.[3]
Materials:
-
This compound (Catalyst, ~1-2 mol%)
-
Aryl bromide substrate (e.g., 4-bromobenzonitrile)
-
Hantzsch ester or another suitable hydrogen atom donor (1.5 equivalents)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF) (Solvent)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Blue LED light source
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), Hantzsch ester (0.75 mmol), and this compound (0.005 mmol, 1 mol%).
-
Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. Under a positive pressure of argon, add the solvent (e.g., 5 mL of MeCN) via syringe. Degas the resulting solution by sparging with argon for 15-20 minutes.
-
Irradiation: Place the flask before a blue LED light source with vigorous stirring. Use a fan to maintain room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed (typically 12-24 hours), remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the dehalogenated product.
Part 4: Practical Considerations & Troubleshooting
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient degassing (oxygen is a radical quencher) | Improve degassing procedure (e.g., use freeze-pump-thaw instead of sparging). |
| Incorrect light source | Ensure the emission spectrum of the light source overlaps with the catalyst's absorption spectrum (blue region). | |
| Catalyst degradation | This compound can undergo hydrolysis under acidic conditions.[13] Ensure reagents are neutral and dry. | |
| Low Polymerization Control (High Đ) | Too high catalyst concentration or light intensity | Reduce catalyst loading or increase the distance from the light source. |
| Irreproducible Results | Inconsistent reaction temperature or light intensity | Use a photoreactor with a fan to maintain constant temperature and fix the distance between the lamp and the vial.[12] |
Part 5: Conclusion
This compound stands out as a robust, inexpensive, and versatile metal-free photocatalyst. Its strong reducing power and favorable photophysical properties enable a range of important synthetic transformations, from controlled polymerizations to fundamental dehalogenations. By following well-defined and validated protocols, researchers can readily harness the power of this catalyst to streamline synthetic routes and develop novel molecular architectures. The continued exploration of phenothiazine-based catalysts promises to further advance the capabilities of sustainable, light-driven chemistry.[2][4]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. The active role of excited states of phenothiazines in photoinduced metal free atom transfer radical polymerization: singlet or triplet excited states? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hepatochem.com [hepatochem.com]
- 13. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Electrochemical Characterization of 10-Acetylphenothiazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Acetylphenothiazine is a derivative of phenothiazine, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The nitrogen and sulfur heteroatoms in the phenothiazine core make it redox-active, and this property is central to its biological activity and utility in various applications. The addition of an acetyl group at the 10-position modulates the electronic properties of the phenothiazine nucleus, influencing its redox behavior. Understanding the electrochemical characteristics of this compound is crucial for elucidating its mechanism of action in biological systems, developing new electroanalytical methods for its detection, and designing novel materials with tailored electronic properties.
This application note provides a comprehensive guide to the electrochemical characterization of this compound, with a focus on cyclic voltammetry (CV). It details the underlying principles, experimental protocols, and data analysis techniques to provide researchers with a solid foundation for their investigations.
Principles of Electrochemical Characterization
The electrochemical behavior of this compound, like other phenothiazine derivatives, is dominated by the oxidation of the phenothiazine ring system. This process typically occurs in a stepwise manner, involving the initial formation of a radical cation, which can then undergo further oxidation or chemical reactions.
The primary technique for investigating these processes is Cyclic Voltammetry (CV) . CV is a potentiodynamic electrochemical method where the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the thermodynamics and kinetics of the redox processes.
Key parameters obtained from a cyclic voltammogram include:
-
Anodic Peak Potential (Epa): The potential at which the oxidation peak current occurs.
-
Cathodic Peak Potential (Epc): The potential at which the reduction peak current occurs.
-
Anodic Peak Current (Ipa): The maximum current measured during the anodic scan.
-
Cathodic Peak Current (Ipc): The maximum current measured during the cathodic scan.
From these parameters, other important electrochemical properties can be derived, such as the formal redox potential (E°') and the diffusion coefficient (D) of the analyte.
Experimental Protocols
This section outlines the necessary materials, instrumentation, and a step-by-step protocol for the cyclic voltammetric analysis of this compound.
Materials and Reagents
-
Analyte: this compound (>98% purity)
-
Solvent: Acetonitrile (HPLC grade) is a common choice due to its wide potential window and ability to dissolve a range of organic compounds.[1] Other solvents like dimethylformamide (DMF) or dichloromethane (DCM) can also be used.
-
Supporting Electrolyte: A non-electroactive salt that provides conductivity to the solution.[2] Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M are suitable choices for non-aqueous electrochemistry.[3]
-
Working Electrode: A glassy carbon electrode (GCE) is recommended for its wide potential window and inertness. Platinum or gold electrodes can also be used.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used. For non-aqueous systems, a quasi-reference electrode, such as a silver wire, can be employed, but it should be calibrated against a standard redox couple like ferrocene/ferrocenium.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod is commonly used to complete the electrical circuit.
-
Inert Gas: High-purity nitrogen or argon for deaerating the solution to remove dissolved oxygen, which can interfere with the electrochemical measurements.
Instrumentation
-
A potentiostat/galvanostat capable of performing cyclic voltammetry.
-
An electrochemical cell designed to accommodate the three-electrode system.
-
A gas dispersion tube for deaerating the solution.
Experimental Workflow Diagram
Caption: Workflow for the electrochemical characterization of this compound.
Step-by-Step Protocol for Cyclic Voltammetry
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in acetonitrile.
-
In the electrochemical cell, add the appropriate volume of the stock solution and dilute with acetonitrile containing 0.1 M of the supporting electrolyte (e.g., TBAPF6) to the desired final volume.
-
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).
-
Dry the electrode completely before use.
-
-
Cell Assembly and Deaeration:
-
Place the prepared working electrode, the reference electrode, and the counter electrode in the electrochemical cell containing the analyte solution.
-
Ensure the tip of the reference electrode is positioned close to the working electrode surface to minimize iR drop.
-
Purge the solution with a gentle stream of inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., 0 V vs. Ag/AgCl).
-
Vertex Potential 1: A potential sufficiently positive to observe the oxidation of this compound (e.g., +1.2 V vs. Ag/AgCl).
-
Vertex Potential 2: A potential to return to the initial state (e.g., 0 V vs. Ag/AgCl).
-
Scan Rate: Start with a moderate scan rate, for example, 100 mV/s.
-
Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.
-
-
Initiate the scan and record the cyclic voltammogram.
-
-
Scan Rate Dependence Study:
-
To investigate the nature of the redox process, record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).
-
Expected Results and Data Analysis
The Cyclic Voltammogram of this compound
The electrochemical oxidation of phenothiazine derivatives typically involves a one-electron transfer to form a radical cation.[4] This is often a quasi-reversible or irreversible process, depending on the stability of the radical cation and the experimental conditions. The acetyl group at the 10-position is an electron-withdrawing group, which is expected to make the oxidation of the phenothiazine ring more difficult, shifting the oxidation potential to more positive values compared to unsubstituted phenothiazine.
A representative cyclic voltammogram of this compound is expected to show an anodic peak (oxidation) on the forward scan. The presence and characteristics of a corresponding cathodic peak (reduction of the radical cation) on the reverse scan will depend on the stability of the generated radical cation.
Electrochemical Mechanism
The proposed electrochemical oxidation mechanism for this compound is as follows:
Caption: Proposed electrochemical oxidation pathway for this compound.
In some cases, especially in the presence of nucleophiles (like water), the radical cation can undergo further reactions, leading to the formation of products like the corresponding sulfoxide. It has also been reported that under certain pH conditions, this compound can undergo hydrolysis to phenothiazine, which is then oxidized.[5]
Quantitative Analysis
The following table summarizes the key electrochemical parameters that can be extracted from the cyclic voltammograms and their significance.
| Parameter | Symbol | How to Determine | Significance |
| Anodic Peak Potential | Epa | Potential at the maximum anodic current | Potential at which oxidation occurs |
| Cathodic Peak Potential | Epc | Potential at the maximum cathodic current | Potential at which reduction of the oxidized species occurs |
| Formal Redox Potential | E°' | (Epa + Epc) / 2 (for reversible systems) | Thermodynamic measure of the ease of electron transfer |
| Peak Separation | ΔEp | |Epa - Epc| | Indicator of electrochemical reversibility (ideal is 59/n mV at 25°C for an n-electron process) |
| Anodic Peak Current | Ipa | Maximum current on the anodic scan | Proportional to the concentration and diffusion coefficient of the analyte |
| Cathodic Peak Current | Ipc | Maximum current on the cathodic scan | Proportional to the concentration and diffusion coefficient of the oxidized species |
| Peak Current Ratio | Ipa / Ipc | Ratio of the anodic and cathodic peak currents | Indicator of the stability of the electrogenerated species (ideal is 1 for a stable species) |
Scan Rate Dependence and Diffusion Coefficient Calculation
The relationship between the peak current (Ip) and the scan rate (ν) provides insight into whether the process is diffusion-controlled or surface-adsorbed. For a diffusion-controlled process, a plot of Ip versus the square root of the scan rate (ν¹/²) should be linear. This relationship is described by the Randles-Sevcik equation for a reversible system:[6][7]
Ip = (2.69 x 105) n3/2 A C D1/2 ν1/2
Where:
-
Ip is the peak current in Amperes
-
n is the number of electrons transferred in the redox event (typically 1 for the first oxidation of phenothiazines)
-
A is the electrode area in cm²
-
C is the concentration of the analyte in mol/cm³
-
D is the diffusion coefficient in cm²/s
-
ν is the scan rate in V/s
From the slope of the linear plot of Ipa versus ν¹/², the diffusion coefficient (D) of this compound can be calculated, provided that the other parameters are known.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or poorly defined peaks | - Low analyte concentration- Incorrect potential window- High cell resistance | - Increase the concentration of this compound- Widen the potential window- Ensure the reference electrode is close to the working electrode and the supporting electrolyte concentration is adequate |
| Broad or distorted peaks | - High iR drop- Slow electron transfer kinetics | - Use iR compensation if available on the potentiostat- Decrease the scan rate- Use a smaller working electrode |
| Drifting baseline | - Electrode fouling- Incomplete deaeration | - Polish the working electrode between scans- Ensure thorough deaeration of the solution |
| Extra peaks appearing | - Presence of impurities or oxygen- Decomposition of the analyte or product | - Use high-purity solvents and reagents- Ensure a continuous inert gas blanket- Perform shorter experiments or use a fresh solution |
Conclusion
This application note provides a detailed framework for the electrochemical characterization of this compound using cyclic voltammetry. By following the outlined protocols and understanding the principles of data analysis, researchers can gain valuable insights into the redox properties of this important phenothiazine derivative. The electrochemical data obtained can be instrumental in understanding its biological activity, developing analytical methods, and designing new functional materials.
References
- 1. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 2. Supporting electrolyte - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. xray.uky.edu [xray.uky.edu]
- 5. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randles–Sevcik equation - Wikipedia [en.wikipedia.org]
- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
Application Notes & Protocols for High-Throughput Screening of 10-Acetylphenothiazine Derivatives to Identify Novel Anticancer Agents
Abstract
The phenothiazine tricycle is a well-established "privileged scaffold" in medicinal chemistry, giving rise to compounds with a vast range of biological activities, including antipsychotic, antihistaminic, and, increasingly, anticancer properties.[1][2][3] This application note provides a comprehensive, field-proven guide for conducting a high-throughput screening (HTS) campaign to identify novel anticancer agents from a library of 10-Acetylphenothiazine derivatives. We present a robust, cell-based phenotypic screening workflow designed for automation, from primary hit identification to secondary validation and counter-screening. The protocols are optimized for a 384-well format to maximize throughput and conserve resources, while the data analysis framework ensures the selection of high-quality, validated hits for downstream lead optimization.
Introduction: The Rationale for Screening Phenothiazine Derivatives
Phenothiazine and its derivatives have a rich history in medicine, beginning with the development of antipsychotics like chlorpromazine.[2][4] More recent investigations have revealed their potential in oncology.[5][6] These compounds can induce cell cycle arrest and apoptosis and modulate critical cancer signaling pathways such as PI3K/AKT and mTOR.[7] The 10-acetyl group on the phenothiazine core serves as a key chemical handle for creating a diverse library of derivatives, allowing for systematic exploration of the structure-activity relationship (SAR).
This guide outlines a primary HTS campaign to screen a library of this compound derivatives against a human lung adenocarcinoma cell line (A549) to identify compounds with potent anti-proliferative activity. The workflow is designed to be a self-validating system, incorporating rigorous quality control, hit confirmation, and counter-screening to eliminate false positives and prioritize compounds with genuine and selective cytotoxicity towards cancer cells.
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that progresses from a broad initial screen to a focused analysis of a few promising compounds.[8][9] The entire workflow is designed for efficiency and robustness, leveraging automation to test thousands of compounds rapidly.[10][11][12]
The diagram below illustrates the key phases of the screening cascade, from initial library preparation to the identification of validated, selective hits.
Caption: High-Throughput Screening (HTS) Workflow.
Principle of the Primary Assay: Quantifying Cell Viability
The primary screen will employ the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This is a robust, homogeneous assay that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
The assay reagent contains luciferase and its substrate, D-luciferin. When added to cells, the reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing a luminescent signal that is directly proportional to the number of viable cells. This method is highly suited for HTS due to its high sensitivity, excellent signal-to-background ratio, and simple "add-mix-read" protocol that minimizes handling steps.[9]
Detailed Experimental Protocols
PART 4.1: Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # |
| A549 Cell Line (Human Lung Carcinoma) | ATCC | CCL-185 |
| BEAS-2B Cell Line (Human Bronchial Epithelium) | ATCC | CRL-9609 |
| F-12K Medium | Gibco | 21127022 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS), Qualified | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| Doxorubicin Hydrochloride (Positive Control) | Sigma-Aldrich | D1515 |
| 384-Well Solid White Assay Plates | Corning | 3570 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7573 |
PART 4.2: Compound Library Preparation
Causality: Proper handling of the compound library is critical for accurate and reproducible results. This compound derivatives are typically soluble in DMSO.[11] A 10 mM stock concentration is standard for small molecule libraries.
-
Stock Solution: Prepare 10 mM stock solutions of each this compound derivative in 100% DMSO.
-
Intermediate Plate: Create an intermediate plate by diluting the 10 mM stocks to 100 µM in 100% DMSO.
-
Assay-Ready Plate: Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 50 nL from the intermediate plate to the final 384-well assay plates. This volume will result in a final assay concentration of 10 µM in a 50 µL assay volume, with a final DMSO concentration of 0.1%.
-
Expertise Insight: Maintaining a low final DMSO concentration (<0.5%) is crucial as higher concentrations can be toxic to cells and affect assay performance.[13]
-
PART 4.3: Primary HTS Protocol (A549 Cells)
-
Cell Culture: Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter). Dilute the cell suspension to a final density of 20,000 cells/mL. Using a multi-drop dispenser, add 25 µL of the cell suspension (500 cells) to each well of the 384-well assay plates containing the pre-spotted compounds.
-
Controls:
-
Negative Control: Wells containing cells and 0.1% DMSO (vehicle).
-
Positive Control: Wells containing cells and a known cytotoxic agent (e.g., Doxorubicin at a final concentration of 5 µM).
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 25 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a microplate reader (e.g., PerkinElmer EnVision® or BMG PHERAstar®).[10]
PART 4.4: Data Analysis and Hit Selection
Trustworthiness: To ensure the quality of the screen, a statistical parameter called the Z'-factor must be calculated for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[8][12]
-
Z'-Factor Calculation:
-
Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
-
Where SD is the standard deviation and Mean refers to the signals from the positive and negative controls.
-
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )
-
-
Hit Criteria: Compounds demonstrating ≥50% inhibition in the primary screen are selected as "primary hits" for further investigation.[14]
Hit Confirmation and Secondary Assays
Primary hits require further validation to confirm their activity and rule out artifacts.
PART 5.1: Dose-Response (IC₅₀) Confirmation
Expertise Insight: A single-point screen can identify active compounds, but a dose-response curve confirms their potency (IC₅₀) and ensures the observed effect is not due to experimental error.
-
Compound Plating: Prepare an 8-point, 1:3 serial dilution of each primary hit, starting from a top concentration of 50 µM.
-
Assay Execution: Repeat the cell-based assay protocol described in Part 4.3 with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
| Compound ID | IC₅₀ (µM) on A549 Cells |
| Hit-001 | 1.2 |
| Hit-002 | 3.5 |
| Hit-003 | 0.8 |
| Doxorubicin | 0.2 |
PART 5.2: Selectivity Counter-Screen
Trustworthiness: A critical step is to determine if the hit compounds are selectively toxic to cancer cells or are broadly cytotoxic. This is achieved by screening them against a non-cancerous cell line.
-
Cell Line: Use the BEAS-2B non-cancerous human bronchial epithelial cell line.
-
Protocol: Repeat the dose-response assay (Part 5.1) using the BEAS-2B cell line.
-
Selectivity Index (SI): Calculate the SI to quantify the therapeutic window.
-
SI = IC₅₀ (BEAS-2B) / IC₅₀ (A549)
-
Criteria: Hits with an SI > 10 are considered selective and are prioritized for further studies.
-
Potential Mechanism of Action (MoA)
Validated hits from this screen could be acting through various mechanisms known to be modulated by phenothiazines.[7] For example, a hit compound might inhibit the PI3K/AKT pathway, which is frequently hyperactivated in lung cancer. Inhibition of this pathway would block downstream signals that promote cell proliferation and survival.
Caption: Potential MoA for a hit compound.
Conclusion
The protocols detailed in this application note provide a comprehensive and robust framework for the high-throughput screening of this compound derivative libraries to identify novel and selective anticancer agents. By integrating automated primary screening, rigorous data quality control, dose-response confirmation, and essential counter-screening for selectivity, this workflow ensures the identification of high-quality chemical probes. These validated hits can serve as the starting point for medicinal chemistry optimization and in-depth mechanism of action studies, ultimately accelerating the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Phenothiazine - Wikipedia [en.wikipedia.org]
- 5. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. High-throughput screening - Wikipedia [en.wikipedia.org]
- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. dovepress.com [dovepress.com]
Application Notes and Protocols: 10-Acetylphenothiazine as a Versatile Synthon for Heterocyclic Compound Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Phenothiazine and its derivatives represent a cornerstone "privileged scaffold" in medicinal chemistry, with applications ranging from antipsychotics to anticancer agents.[1][2][3] The strategic manipulation of the phenothiazine core is paramount for developing novel therapeutic agents and functional materials. 10-Acetylphenothiazine emerges as a critical building block in this endeavor. The N-acetyl group serves not only as a protective group for the reactive secondary amine but also modulates the electronic properties of the tricyclic system, influencing the regioselectivity of subsequent reactions. This guide provides an in-depth exploration of this compound's synthetic utility, focusing on key transformations such as electrophilic substitution and palladium-catalyzed cross-coupling reactions. We present detailed, field-tested protocols and explain the causal reasoning behind methodological choices, offering researchers a practical framework for leveraging this versatile synthon in the synthesis of complex heterocyclic compounds.
Introduction: The Strategic Importance of this compound
Phenothiazine is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The nitrogen atom at the 10-position is a key site of reactivity.[4] Direct functionalization of the phenothiazine rings can be challenging due to competing reactions at the nitrogen atom. Acetylation of the nitrogen to form this compound (IUPAC Name: 1-(10H-phenothiazin-10-yl)ethanone) provides a robust solution.[5]
The dual role of the 10-acetyl group is central to its utility:
-
Nitrogen Protection: The acetyl group effectively shields the nitrogen from electrophiles and side reactions, allowing for selective functionalization of the aromatic rings.[6]
-
Electronic Modulation: As an electron-withdrawing group, the acetyl moiety deactivates the nitrogen, which in turn influences the regiochemical outcome of reactions like formylation and halogenation, typically directing substitution to the C3 and C7 positions.
This document outlines core synthetic transformations that leverage this compound as a precursor for generating a diverse library of more complex heterocyclic structures.
Foundational Synthesis: Preparation of this compound
The most direct method for synthesizing this compound is the acylation of phenothiazine. While various methods exist, including reaction with acetyl chloride or acetic anhydride, a solvent-free solid-phase reaction offers high yields and operational simplicity.[7]
Protocol 1: Solvent-Free Synthesis of this compound
This protocol is adapted from a method utilizing phosphorus pentachloride to activate acetic acid.[7]
Materials:
-
Phenothiazine
-
Glacial Acetic Acid
-
Phosphorus Pentachloride (PCl₅)
-
Mortar and Pestle
-
Deionized Water
-
Ethanol (for recrystallization)
-
TLC plates, ethyl acetate, hexanes
Procedure:
-
Reagent Activation: In a dry mortar, add glacial acetic acid (1.1 eq.) and phosphorus pentachloride (1.1 eq.). Grind the components together for 15-20 minutes. This forms the acetylating agent in situ. Causality: PCl₅ reacts with acetic acid to form acetyl chloride, a more potent electrophile for the acylation reaction.
-
Acylation: To the activated mixture, add phenothiazine (1.0 eq.). Continue to grind the solid mixture at room temperature. The reaction progress can be monitored by the color change and by TLC (e.g., using a 1:3 mixture of ethyl acetate:hexanes as eluent) until the phenothiazine spot disappears.[7] The reaction is typically complete within 30-60 minutes.
-
Work-up: Let the solid product stand for 15 minutes. Carefully add deionized water to the mortar to quench any unreacted PCl₅ and dissolve inorganic byproducts.
-
Isolation: Transfer the slurry to a Büchner funnel and wash thoroughly with deionized water until the filtrate is neutral.
-
Purification: Dry the crude filter cake. Recrystallize the solid from hot ethanol to yield pure this compound as a crystalline solid. Expected yields are often above 90%.[7]
Vilsmeier-Haack Formylation: Gateway to Aldehyde Derivatives
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[8][9] For this compound, this reaction provides a key intermediate, this compound-3-carbaldehyde, which is a versatile precursor for constructing more complex heterocyclic systems like chalcones and fused pyridines.[10][11]
The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloromethyliminium salt, generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[12][13]
Protocol 2: Synthesis of 10-(2-decyltetradecyl)-10H-phenothiazine-3-carbaldehyde
This protocol is adapted from a procedure for synthesizing N-alkylated phenothiazine aldehydes, which follows the same principles for the Vilsmeier-Haack step.[14] The N-acetyl group serves a similar directing function as the N-alkyl group.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Sodium acetate solution (aqueous)
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and under an inert atmosphere (e.g., Argon), cool a solution of DMF (3.0 eq.) in DCE to 0 °C. Causality: The reaction is exothermic and cooling prevents potential side reactions and decomposition of the reagent.
-
Addition of POCl₃: Add POCl₃ (2.0 eq.) dropwise to the cooled DMF solution while stirring vigorously. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in DCE and add it dropwise to the Vilsmeier reagent mixture.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This hydrolyzes the intermediate iminium salt to the desired aldehyde. Safety Note: The quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-formyl derivative.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex.[15] While this compound itself is not a direct participant, it is a precursor to the necessary halogenated derivatives (e.g., 3-bromo-10-acetylphenothiazine). These halogenated phenothiazines can then be coupled with various aryl or heteroaryl boronic acids to create complex biaryl structures, which are of significant interest in materials science and medicinal chemistry.[16][17][18]
The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[15]
Protocol 3: Suzuki-Miyaura Coupling of a Halogenated Phenothiazine Derivative
This is a general protocol based on established methods for coupling phenothiazine derivatives.[16][19] It assumes the starting material is a pre-synthesized halogenated phenothiazine (e.g., 3-bromo-10-acetylphenothiazine).
Materials:
-
3-Bromo-10-acetylphenothiazine (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 3-bromo-10-acetylphenothiazine, arylboronic acid, base, palladium catalyst, and ligand.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation. An inert atmosphere is crucial for catalytic activity.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature and reaction time depend on the specific substrates and should be determined by TLC or LC-MS monitoring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Data Summary
The following table summarizes representative transformations starting from phenothiazine derivatives, highlighting the versatility of the scaffold.
| Starting Material | Reaction Type | Key Reagents | Product Type | Typical Yield | Reference |
| 10-Alkylphenothiazine | Vilsmeier-Haack | POCl₃, DMF | 3-Carbaldehyde | 74-86% | [10] |
| 6-Chloro-benzo[a]phenothiazin-5-one | Suzuki-Miyaura | Phenylboronic Acid, Pd₂(dba)₃, SPhos | 6-Phenyl-benzo[a]phenothiazin-5-one | Good | [16][17] |
| 2-Acetylphenothiazine | Condensation | Aromatic Aldehyde, KOH | Chalcone | Good | [11] |
| This compound | Oxidation | H₂O₂, Acetic Acid | This compound-5-oxide | Moderate | [20] |
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of diverse heterocyclic compounds. Its preparation is straightforward, and the acetyl group provides a reliable handle for directing subsequent functionalization of the phenothiazine core. By mastering key reactions such as Vilsmeier-Haack formylation and leveraging its derivatives in Suzuki-Miyaura cross-coupling, researchers can access a vast chemical space of novel phenothiazine-based molecules for applications in drug discovery, materials science, and beyond. The protocols and mechanistic insights provided herein serve as a robust foundation for these synthetic explorations.
References
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. This compound | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. afribary.com [afribary.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Involving 10-Acetylphenothiazine
Introduction: Unveiling the Cellular Activities of 10-Acetylphenothiazine
This compound is a derivative of the phenothiazine tricycle, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities. While the parent phenothiazine and its various derivatives have been extensively studied for their antipsychotic, antihistaminic, and, more recently, anticancer properties, the specific cellular effects of this compound remain less characterized. The addition of an acetyl group at the 10-position of the phenothiazine core modifies its electronic and steric properties, which is likely to influence its biological activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. Given the limited specific literature on this particular derivative, the following protocols have been adapted from established methods for other structurally related phenothiazines. The rationale for these adaptations is grounded in the well-documented structure-activity relationships (SAR) of the phenothiazine class of compounds, which suggest that modifications at the 10-position significantly impact their biological effects, including cytotoxicity, modulation of signaling pathways, and induction of oxidative stress.[1][2][3]
This document will guide you through the assessment of this compound's impact on cell viability, its potential to induce reactive oxygen species (ROS), its influence on the NF-κB signaling pathway, and its ability to trigger apoptosis.
Scientific Rationale and Mechanistic Insights
Phenothiazine derivatives exert their biological effects through a multitude of mechanisms, often involving interactions with cell membranes, key signaling proteins, and the cellular redox environment.[4][5] The lipophilic nature of the phenothiazine core allows for intercalation into cellular membranes, potentially disrupting their integrity and function.[5]
Modulation of Signaling Pathways:
Phenothiazines are known to interfere with critical signaling pathways that regulate cell proliferation, survival, and inflammation. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central mediator of inflammatory responses and a key player in cancer cell survival and proliferation.[5][6] Inhibition of the NF-κB pathway by phenothiazines can sensitize cancer cells to apoptosis.[6]
Induction of Oxidative Stress:
Many phenothiazine derivatives have been shown to induce the production of Reactive Oxygen Species (ROS) within cells.[7][8] While low levels of ROS are involved in normal cellular signaling, excessive ROS can lead to oxidative stress, damaging cellular components like DNA, lipids, and proteins, and ultimately triggering cell death.[7][8]
The following diagram illustrates the potential signaling pathways affected by this compound, based on the known activities of related phenothiazine compounds.
Caption: Potential signaling pathways affected by this compound.
Experimental Protocols
The following protocols are designed to be robust and self-validating, with appropriate controls to ensure the reliability of your results.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cell line (e.g., MCF-7, A549, or a cell line relevant to your research)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Expected Quantitative Data:
| Compound | Cell Line | Incubation Time (h) | Expected IC50 Range (µM) |
| This compound | MCF-7 | 72 | 10 - 50 |
| This compound | A549 | 72 | 15 - 60 |
| Doxorubicin (Control) | MCF-7 | 72 | 0.1 - 1 |
Note: The expected IC50 values are hypothetical and should be determined experimentally. These ranges are based on reported values for other phenothiazine derivatives.[9][10]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
DCFH-DA Loading: Wash the cells once with warm PBS. Add 100 µL of fresh medium containing 10-20 µM DCFH-DA to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).
-
Incubation: Incubate the plate for a desired time period (e.g., 1, 3, 6, or 24 hours) at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, detach the cells and analyze by flow cytometry.
-
Data Analysis: Express the results as a fold increase in fluorescence relative to the vehicle control.
Protocol 3: NF-κB Reporter Assay
This assay utilizes a luciferase reporter gene under the control of NF-κB response elements to measure the activation of the NF-κB signaling pathway.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha) as an activator
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Data Acquisition: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the TNF-α-stimulated control.
Protocol 4: Apoptosis Assessment (Caspase-3/7 Activity Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Staurosporine or another known apoptosis inducer as a positive control
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a desired time period (e.g., 24 or 48 hours). Include a vehicle control and a positive control.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at low speed for 30 seconds and then incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a fold increase in caspase activity relative to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding, edge effects, contamination | Ensure a single-cell suspension before seeding. Use outer wells for media only to minimize edge effects. Maintain sterile technique. |
| Low signal in ROS assay | Insufficient probe loading, low ROS production | Optimize DCFH-DA concentration and incubation time. Use a known ROS inducer as a positive control. |
| High background in NF-κB assay | Basal NF-κB activity, leaky reporter construct | Serum-starve cells before stimulation. Use a reporter with a minimal promoter. |
| No caspase activation | Compound is not pro-apoptotic, insufficient incubation time, wrong concentration | Perform a time-course and dose-response experiment. Use a positive control for apoptosis induction. |
Conclusion
The cell-based assays outlined in this guide provide a robust framework for characterizing the biological activities of this compound. By systematically evaluating its effects on cell viability, ROS production, NF-κB signaling, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent or a research tool. The provided protocols, grounded in the established pharmacology of the phenothiazine class, offer a solid starting point for these investigations.
References
- 1. SAR of phenothiazine.pptx [slideshare.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Sonosensitizers Based on Phenothiazinium Photosensitizers [mdpi.com]
- 8. Phenothiazine-Based Nanoaggregates: Dual Role in Bioimaging and Stem Cell-Driven Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 10-Acetylphenothiazine
Welcome to the technical support guide for 10-Acetylphenothiazine. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic compound. As a key intermediate in chemical synthesis and a functional material in applications like lithium-ion batteries, the purity of this compound is paramount to achieving reliable and reproducible results[1].
This guide moves beyond simple protocols to provide a deeper understanding of the challenges inherent in purifying this molecule. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants. Impurities in this compound typically arise from two main sources: incomplete synthesis and degradation.
-
Synthesis-Related Impurities: The most common synthesis route involves the acetylation of phenothiazine. Therefore, unreacted phenothiazine is a primary impurity. Other potential contaminants include residual acylating agents or by-products from side reactions.
-
Degradation-Related Impurities: this compound is susceptible to hydrolysis, particularly in the presence of acid, which cleaves the acetyl group to yield the parent phenothiazine[2]. This newly formed phenothiazine is readily oxidized, leading to a cascade of colored impurities that can complicate purification and analysis. A study on the degradation kinetics identified phenothiazine, phenothiazine-5-oxide, 3H-phenothiazine-3-one, and 7-(10'-phenothiazinyl)-3H-phenothiazine-3-one as significant degradation products[2].
A summary of these common impurities is presented below.
Table 1: Common Impurities in this compound and Their Origin
| Impurity Name | Chemical Structure | Likely Origin | Key Characteristics |
| Phenothiazine | S(C₆H₄)₂NH | Unreacted starting material; Hydrolytic degradation | Less polar than the acetylated product. Prone to oxidation. |
| Phenothiazine-5-oxide | S(O)(C₆H₄)₂NH | Oxidation of phenothiazine impurity/degradant | Significantly more polar than phenothiazine. Often colored. |
| Acetic Acid / Acetate Salts | CH₃COOH | Residuals from acetylation reaction | Highly polar; typically removed by aqueous washing. |
| Polymeric By-products | N/A | Side reactions during synthesis | Often insoluble and can be removed by initial filtration. |
Section 2: Core Purification Strategies: A Decision-Making Guide
The choice of purification method depends heavily on the impurity profile and the desired final purity. The following decision tree provides a logical workflow for selecting the most appropriate strategy.
Caption: Decision tree for selecting a purification strategy.
Method 1: Recrystallization
Recrystallization is the most common and efficient method for purifying crystalline solids like this compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures[3]. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at room temperature or below.
Table 2: Solvent Selection Guide for Recrystallization of this compound
| Solvent / System | Boiling Point (°C) | Rationale & Comments | Suitability |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds. May require a large volume. | Good |
| Water | 100 | A Chinese patent cites water as a recrystallization solvent, suggesting low solubility[4]. Excellent for removing non-polar impurities. | Good (for specific impurity profiles) |
| Ethyl Acetate / Hexane | ~70 | A two-solvent system. Dissolve in minimal hot ethyl acetate (good solvent), then add hot hexane (anti-solvent) until cloudy. Reheat to clarify and cool slowly. Offers excellent control. | Excellent |
| Toluene | 111 | Good for dissolving aromatic compounds. Slow cooling is critical to avoid oiling out due to the high boiling point. | Fair (risk of oiling out) |
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring and heating until the solid is fully dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure supersaturation upon cooling, maximizing yield[5].
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Swirl and reheat to boiling for 2-3 minutes. Causality: The porous structure of charcoal adsorbs high molecular weight, colored impurities.
-
Hot Filtration: If charcoal was used, perform a hot gravity filtration using fluted filter paper to remove the charcoal and any insoluble impurities. Pre-heating the funnel and receiving flask prevents premature crystallization.
-
Induce Crystallization: To the clear, hot filtrate, add warm hexane dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For best results, insulate the flask to slow the cooling rate further. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the lattice to form correctly, excluding impurities[6].
-
Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities. Dry the crystals under vacuum to yield pure this compound.
Method 2: Flash Column Chromatography
For achieving the highest purity or when dealing with impurities that have similar solubility profiles, silica gel chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the packed column.
-
Elution: Begin eluting the column with the initial low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Less polar impurities, like unreacted phenothiazine, will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate). A solvent system of 3:1 petroleum ether:ethyl acetate has been noted for TLC analysis, suggesting a similar ratio will be effective for column elution[4]. This compound will begin to elute. More polar impurities, like phenothiazine-5-oxide, will remain on the column longer.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Section 3: Troubleshooting Guide
Q: My product has a persistent yellow or brown color, even after a first recrystallization. What is causing this?
A: This is almost certainly due to oxidized phenothiazine species[2][7]. These compounds are often highly colored and can be difficult to remove by recrystallization alone.
-
Solution 1 (Recrystallization): Perform a second recrystallization, but this time, add a small amount (1-2% w/w) of activated charcoal to the hot solution before the filtration step, as detailed in the protocol above.
-
Solution 2 (Chromatography): If the color persists, column chromatography is the most effective solution. The oxidized impurities are significantly more polar and will adhere strongly to the silica gel, allowing for excellent separation.
Q: During recrystallization, my compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid.
-
Cause & Solution 1: The boiling point of your solvent may be too high. Switch to a lower-boiling solvent or solvent system.
-
Cause & Solution 2: The solution may be cooling too rapidly or is too supersaturated. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and ensure the solution cools as slowly as possible.
-
Cause & Solution 3: There may be no nucleation sites for crystals to form. Try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous pure batch to initiate crystallization[3].
Q: After column chromatography, my TLC shows a single spot, but the final weight is very low. Where did my product go?
A: This points to a few potential issues with the chromatography procedure.
-
Cause & Solution 1 (Irreversible Adsorption): this compound, while less basic than its parent phenothiazine, can still interact strongly with acidic silica gel. If your elution solvent is not polar enough, the product may remain stuck to the column. Try eluting the column with a much more polar solvent (e.g., 100% ethyl acetate or even 1-2% methanol in dichloromethane) to see if the product can be recovered.
-
Cause & Solution 2 (Sample Loading): If the sample was loaded in a solvent that was too strong (too polar), it may have streaked down the column in a broad, diffuse band, leading to poor separation and recovery. Always load the sample in the weakest possible solvent.
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I definitively assess the purity of my final this compound product?
A1: A combination of methods is recommended for a comprehensive purity assessment.
-
NMR Spectroscopy: ¹H-NMR is excellent for identifying the compound and detecting proton-bearing impurities. Purity of ≥95% is often determined by this method[1].
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust quantitative method[8]. Gas Chromatography (GC) can also be used, with purities of >98% being reported[9].
-
Melting Point: A sharp melting point range that matches the literature value (e.g., 202-206 °C) is a good indicator of high purity[9]. Impurities will typically depress and broaden the melting range.
Q2: What are the optimal storage conditions for purified this compound?
A2: Based on supplier data, the compound is stable for at least two years when stored at room temperature, protected from light and moisture[1]. It is advisable to store it in an amber vial or a container wrapped in aluminum foil, inside a desiccator.
Q3: Is a pre-purification with a liquid-liquid extraction useful?
A3: Yes, it can be, but with a significant caveat. A wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution) can effectively remove acidic impurities like residual acetic acid from the synthesis. However, an acidic wash (e.g., with dilute HCl) should be avoided. Acidic conditions can catalyze the hydrolysis of the N-acetyl bond, degrading your product back to phenothiazine, which would be counterproductive[2].
Q4: My synthesis of this compound resulted in a solid mass. How should I proceed with purification?
A4: This is a common outcome. The solid mass is your crude product.
-
Step 1 (Mechanical Separation): Begin by breaking up the solid mass mechanically.
-
Step 2 (Washing): Triturate or wash the crude solid with water to remove any water-soluble impurities like salts or residual acids. A patent for a similar synthesis mentions washing with water before recrystallization[4].
-
Step 3 (Primary Purification): After drying the washed solid, proceed with one of the primary purification methods described in Section 2, such as recrystallization.
References
- 1. chemodex.com [chemodex.com]
- 2. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 1628-29-1 | TCI Deutschland GmbH [tcichemicals.com]
Technical Support Center: Improving the Solubility of 10-Acetylphenothiazine for In Vitro Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 10-Acetylphenothiazine and encountering solubility challenges in their in vitro assays. As a lipophilic molecule, this compound often requires careful formulation to achieve the desired concentrations in aqueous experimental systems. This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the first-line approach for dissolving this compound for a cell-based assay?
A1: The universally accepted initial strategy is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its powerful solubilizing capacity for a wide range of nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.[1][2]
Initial Protocol:
-
Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can be beneficial.[3][4]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q2: My this compound precipitates when I dilute my DMSO stock into the aqueous culture medium. What's happening and how can I fix it?
A2: This common phenomenon is known as "crashing out." It occurs when the compound, which is stable in the organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The key is to maintain a delicate balance where the compound remains in solution at its final working concentration.
Here are several strategies to troubleshoot this issue, starting with the simplest:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% (v/v) .[5][6] Higher concentrations can be cytotoxic and can also influence the solubility limit.[7][8][9] Always run a vehicle control with the same final DMSO concentration as your experimental wells to account for any solvent effects.[5]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your medium. Instead, perform a serial or stepwise dilution. For example, first, dilute the 10 mM stock to 1 mM in DMSO, and then dilute this intermediate stock into the medium. This gradual change in solvent polarity can prevent precipitation.[5]
-
Pre-warm the Medium: Warming the aqueous medium to 37°C before adding the compound stock can increase the solubility and dissolution rate.
-
Vortexing During Addition: Add the DMSO stock to the aqueous medium drop-wise while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
Q3: I've optimized my DMSO concentration, but I still see precipitation at my desired working concentration. What are my next options?
A3: If basic solvent optimization is insufficient, you can employ more advanced formulation techniques. The choice depends on the nature of your assay and the acceptable excipients.
-
Co-Solvent Systems: Using a mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[1] For phenothiazine derivatives, ethanol and propylene glycol have been shown to increase solubility in aqueous solutions.[10][11] You could try preparing your stock in a DMSO/ethanol mixture. However, it is critical to test the cytotoxicity of any new co-solvent system.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like phenothiazines, forming a water-soluble "inclusion complex."[10][12][13] This is a highly effective method for improving aqueous solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that entrap the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[5][10] This approach is often used in drug formulation but requires careful validation in cell-based assays to ensure the surfactant itself does not interfere with the experimental outcome.
Q4: How does pH affect the solubility and stability of this compound?
A4: The stability of this compound is highly pH-dependent. Studies have shown that it undergoes hydrogen-ion-catalyzed hydrolysis, which cleaves the acetyl group to yield phenothiazine.[17] This subsequent phenothiazine molecule can then be oxidized. Therefore, working at a neutral or slightly basic pH may improve stability. Many phenothiazine derivatives are weak bases, and their protonated (ionized) forms are more water-soluble.[10][16] However, for this compound specifically, the primary concern is the pH-dependent degradation. It is crucial to prepare fresh dilutions from your frozen stock for each experiment and to avoid storing it in acidic aqueous buffers.
Troubleshooting Guide: Step-by-Step Protocols
Problem: Compound Precipitation in Aqueous Medium
This workflow provides a systematic approach to resolving precipitation issues.
Caption: Workflow for addressing compound precipitation.
Protocol 1: Determining Maximum Tolerated DMSO Concentration
Before starting your experiments with this compound, it is critical to determine the maximum concentration of your chosen solvent (e.g., DMSO) that your specific cell line can tolerate without affecting viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
100% DMSO
-
Cell viability assay reagent (e.g., MTT, XTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be from 0.05% to 2.0% (v/v).[3] Include a "medium only" control (0% DMSO).
-
Treatment: Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability (%) against DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., >90% viability) is the maximum tolerated concentration for your subsequent experiments.[8][9]
Protocol 2: Using Cyclodextrins for Solubility Enhancement
This protocol describes how to use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to prepare a working solution of this compound.
Materials:
-
This compound DMSO stock solution (e.g., 20 mM)
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Cyclodextrin-Medium Solution: Dissolve HP-β-CD powder in your cell culture medium to create a stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required. Sterile filter the solution.
-
Complexation:
-
In a sterile microcentrifuge tube, add the required volume of the HP-β-CD/medium solution.
-
While vortexing, slowly add the small volume of concentrated this compound DMSO stock to the cyclodextrin solution to achieve your final desired concentration.
-
The molar ratio of cyclodextrin to the compound is important. A starting point is often a 1:1 molar ratio, but this may need to be optimized.
-
-
Equilibration: Allow the mixture to incubate at room temperature or 37°C for at least 1 hour, protected from light, to allow for the formation of the inclusion complex.
-
Application: This final solution can now be used as your working solution for treating the cells. Remember to include a vehicle control containing the same final concentration of both DMSO and HP-β-CD.
Data Summary Tables
Table 1: Solubility of Phenothiazine Analogs in Common Solvents
| Compound | Solvent | Solubility (approx.) | Reference |
| 2-Acetylphenothiazine | DMSO | ~20 mg/mL | [18] |
| 2-Acetylphenothiazine | Ethanol | ~1 mg/mL | [18] |
| 2-Acetylphenothiazine | Dimethylformamide (DMF) | ~25 mg/mL | [18] |
| This compound | Chloroform | Soluble | [19][20] |
| Phenothiazine (parent) | Water | 3.54 x 10⁻⁵ (mole fraction) | [11] |
| Phenothiazine (parent) | Ethanol | 6.31 (mole fraction) | [11] |
Table 2: General Guidelines for Final Solvent Concentration in Cell Assays
| Solvent | Recommended Max. Final Conc. (v/v) | Notes | References |
| DMSO | ≤ 0.5% | Most cell lines tolerate 0.5%, but some are sensitive even at 0.1%.[6] Cytotoxicity is time and concentration-dependent.[8] | [6][7][8][9] |
| Ethanol | ≤ 0.5% | Can be more rapidly cytotoxic than DMSO for some cell lines.[8][21] | [8][21] |
Mechanistic Insights: How Solubilizers Work
Caption: Mechanisms of co-solvency and cyclodextrin complexation.
This guide provides a comprehensive framework for addressing the solubility challenges of this compound. By systematically applying these principles and protocols, researchers can achieve reliable and reproducible results in their in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. chemrxiv.org [chemrxiv.org]
- 16. ptfarm.pl [ptfarm.pl]
- 17. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. chemodex.com [chemodex.com]
- 20. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 21. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 10-Acetylphenothiazine in Solution
Welcome to the technical support center for 10-Acetylphenothiazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Understanding the Instability of this compound
This compound is a sensitive molecule prone to degradation in solution. The primary degradation pathway is a two-step process initiated by hydrolysis, followed by oxidation. This guide will equip you with the knowledge to mitigate these degradation pathways and maintain the stability of your this compound solutions.
The degradation of this compound is highly dependent on pH and involves a hydrogen-ion-catalyzed hydrolysis of the acetyl group, which then yields phenothiazine.[1] This phenothiazine intermediate is subsequently oxidized.[1] The initial hydrolysis step is independent of oxygen.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound solutions.
Issue 1: Color Change in Solution (Yellowing or Darkening)
-
Causality: A visual color change is a primary indicator of this compound degradation. The formation of oxidized phenothiazine species, such as phenothiazine-5-oxide and 3H-phenothiazine-3-one, leads to colored solutions.[1][2] This process is often accelerated by exposure to light and oxygen.[3] Phenothiazines, in general, are known to acquire a greenish-brown tint when exposed to sunlight.[4]
-
Troubleshooting Steps:
-
Confirm Degradation: Use a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Photodiode Array (PDA) detector to confirm the presence of degradation products.[3][5]
-
Protect from Light: Immediately switch to using amber vials or wrap your glassware in aluminum foil to protect the solution from light.[3][6]
-
Deoxygenate Solvents: Before preparing your solution, purge your solvent with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, prepare and handle your solutions in a glovebox or under a continuous stream of an inert gas.
-
Issue 2: Poor Reproducibility of Experimental Results
-
Causality: Inconsistent results are often a consequence of variable degradation of this compound between experiments. The rate of degradation is highly sensitive to pH, temperature, and exposure to light and oxygen.[1][7][8][9]
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare fresh solutions for each experiment. Avoid using stock solutions that have been stored for extended periods, especially if not stored under optimal conditions.
-
Control pH: Use a well-buffered system to maintain a stable pH throughout your experiment. The stability of phenothiazines is significantly affected by the pH of the solution.[7] For this compound, acidic conditions catalyze the initial hydrolysis step.[1]
-
Maintain Consistent Temperature: Use a temperature-controlled environment (e.g., a water bath or incubator) for your experiments. Elevated temperatures can accelerate degradation.[8]
-
Document All Parameters: Meticulously record all experimental conditions, including solvent type, pH, temperature, and light exposure, to identify potential sources of variability.
-
Issue 3: Unexpected Peaks in Chromatograms
-
Causality: The appearance of new peaks in your analytical chromatogram (e.g., HPLC) is a clear sign of degradation. These peaks correspond to the various degradation products of this compound.[1]
-
Troubleshooting Steps:
-
Identify Degradation Products: If your laboratory has the capability, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the unknown peaks and elucidate their structures.[5][10] Common degradation products to look for are phenothiazine, phenothiazine-5-oxide, and 3H-phenothiazine-3-one.[1][2]
-
Perform Forced Degradation Studies: To confirm the identity of the degradation peaks, you can intentionally degrade a sample of this compound under controlled stress conditions (e.g., acid, base, peroxide, light, heat) and compare the resulting chromatograms to your experimental samples.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The degradation is a two-step process. First, the acetyl group at the 10-position undergoes hydrogen-ion-catalyzed hydrolysis to form phenothiazine.[1] This is followed by the oxidation of the phenothiazine intermediate to various products, including phenothiazine-5-oxide.[1]
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation, solutions of this compound should be stored at refrigerated temperatures (2-8°C), protected from light by using amber vials or foil wrapping, and in tightly sealed containers to prevent exposure to air.[3][4] For long-term storage, blanketing the solution with an inert gas like nitrogen or argon is highly recommended.[3]
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as chloroform, ethanol, DMSO, and dimethylformamide (DMF).[11][12] For aqueous applications, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF and then dilute it with the aqueous buffer of choice.[12] Be aware that aqueous solutions have limited stability and should ideally be used immediately after preparation.[12]
Q4: How does pH affect the stability of this compound?
A4: The degradation of this compound is highly pH-dependent.[1] The initial and rate-determining step, the hydrolysis of the acetyl group, is specifically catalyzed by hydrogen ions, meaning acidic conditions will accelerate degradation.[1]
Q5: Can I use antioxidants to stabilize my this compound solution?
A5: While the initial hydrolysis step is not an oxidative process, the subsequent degradation of the phenothiazine intermediate is. Therefore, the addition of antioxidants may help to slow down the formation of the final colored degradation products. However, controlling the primary hydrolysis by managing pH and temperature is more critical. Some patent literature suggests that agents like ascorbic acid or sodium bisulfite can be used as stabilizing agents for phenothiazine preparations.[13]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound solid
-
Anhydrous Dimethylformamide (DMF)
-
Deoxygenated buffer of choice
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps and PTFE septa
-
Syringes and needles
Procedure:
-
Deoxygenate Solvents: Sparge the DMF and the desired buffer with an inert gas for at least 20 minutes to remove dissolved oxygen.
-
Weighing: In a controlled environment with minimal light exposure, accurately weigh the required amount of this compound into an amber vial.
-
Dissolution: Under a gentle stream of inert gas, add the deoxygenated DMF to the vial to dissolve the this compound to the desired stock concentration.
-
Dilution (if necessary): If a buffered aqueous solution is required, slowly add the deoxygenated buffer to the DMF stock solution while gently swirling.
-
Inert Atmosphere Storage: Before sealing the vial, flush the headspace with the inert gas for 30-60 seconds.
-
Storage: Tightly cap the vial and store it at 2-8°C in the dark.
Protocol 2: Monitoring Degradation using HPLC
This protocol provides a general workflow for monitoring the degradation of this compound in solution.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase (Isocratic):
-
Acetonitrile:Water (e.g., 70:30 v/v). The exact ratio may need to be optimized for your specific system and separation needs.
Procedure:
-
Sample Preparation: Prepare your this compound solution according to Protocol 1.
-
Time Zero Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial chromatogram (time zero).
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At regular intervals, withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time. A decrease in peak area indicates degradation.
-
Observe the appearance and growth of new peaks, which correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to time zero.
-
Visualizing Degradation Pathways and Workflows
Degradation Pathway of this compound
Caption: Primary and secondary degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
Summary of Stability Influences
| Parameter | Effect on this compound Stability | Mitigation Strategy |
| Light | Accelerates oxidation of the phenothiazine intermediate, leading to colored byproducts.[3][9][13] | Store solutions in amber vials or wrap containers in foil.[3][6] |
| Oxygen | Promotes the oxidation of the phenothiazine intermediate.[3] | Deoxygenate solvents and store solutions under an inert atmosphere (N₂ or Ar).[3] |
| pH | Acidic conditions catalyze the initial hydrolysis of the acetyl group, initiating degradation.[1] | Use buffered solutions and avoid highly acidic conditions. |
| Temperature | Higher temperatures increase the rate of all degradation reactions.[8] | Store solutions at refrigerated temperatures (2-8°C) and conduct experiments at controlled, consistent temperatures.[3] |
References
- 1. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn2.hubspot.net [cdn2.hubspot.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A note on the photosensitivity of phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. chemodex.com [chemodex.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. US2928767A - Stabilized phenothiazine preparations - Google Patents [patents.google.com]
Identifying and minimizing side products in 10-Acetylphenothiazine synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 10-acetylphenothiazine. Our focus is on the practical identification and minimization of common side products to enhance yield, purity, and process reliability.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the N-acetylation of phenothiazine.
Question 1: My reaction yields are consistently low, or the reaction fails to go to completion. What are the likely causes and solutions?
Answer:
Low conversion is a common issue stemming from several factors related to reaction kinetics and equilibrium.
Causality and Expert Insights: The N-acetylation of phenothiazine is a nucleophilic substitution where the secondary amine of the phenothiazine core attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). The efficiency of this process hinges on the nucleophilicity of the nitrogen and the reactivity of the acetylating agent.
Potential Causes & Recommended Solutions:
-
Insufficient Reagent Stoichiometry or Reactivity: Using an insufficient excess of the acetylating agent can lead to incomplete conversion. While traditional methods use agents like acetic anhydride[1], other approaches can enhance reactivity. A solvent-free method using acetic acid and phosphorus pentachloride has been reported to achieve yields as high as 95%, suggesting the in-situ formation of a more potent acetylating species.[2]
-
Inadequate Base or Catalyst: When using acetyl chloride, a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting material and shut down the reaction. For acetic anhydride, an acid or base catalyst can accelerate the reaction.
-
Sub-optimal Reaction Conditions: Low temperatures may slow the reaction rate, while excessively high temperatures can promote side reactions or degradation.
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure the acetylating agent has not hydrolyzed due to improper storage.
-
Optimize Stoichiometry: Incrementally increase the molar equivalents of the acetylating agent (e.g., from 1.1 to 1.5 eq).
-
Employ a Catalyst: If using acetic anhydride, consider adding a catalytic amount of a non-interfering acid or a base like triethylamine. If using acetyl chloride, ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine or pyridine) is present.[3]
-
Adjust Temperature: Monitor the reaction progress by Thin-Layer Chromatography (TLC) and adjust the temperature to find the optimal balance between reaction rate and purity.
Question 2: My final product is discolored (e.g., pink, green, or dark brown) instead of the expected white or light-yellow crystals. What causes this?
Answer:
Discoloration is almost always indicative of oxidation byproducts.
Causality and Expert Insights: The phenothiazine ring system is highly susceptible to oxidation. The oxidation process often proceeds through a one-electron removal from the nitrogen atom, forming a relatively stable cation radical.[4][5] This radical intermediate can then undergo further reactions, including dimerization or oxidation at the sulfur atom, leading to a cascade of colored impurities.[5][6][7]
Key Oxidation Products:
-
Phenothiazine-5-oxide (Sulfoxide): Oxidation at the sulfur atom is a common pathway.[5][8][9]
-
3H-Phenothiazin-3-one: A highly colored quinone-imine type structure.[10]
-
Dimeric Species (e.g., 7-(10'-phenothiazinyl)-3H-phenothiazine-3-one): Formed from the coupling of radical intermediates.[6][10]
Preventative Measures & Protocol:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Conduct the entire synthesis, including solvent transfers and workup, under an inert atmosphere of nitrogen or argon.
-
Degas Solvents: Before use, degas all solvents by sparging with nitrogen or argon for 15-30 minutes.
-
Protect from Light: Photochemical oxidation can also occur. Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Purify Starting Material: Commercial phenothiazine is often impure and may contain residual oxidation products that can catalyze further degradation.[11] Purification of the starting material before use is highly recommended.
Question 3: I've isolated a significant byproduct that has a similar polarity to this compound, making purification by column chromatography difficult. What is this impurity?
Answer:
This is likely a C-acylated side product, resulting from an electrophilic attack on the aromatic ring instead of the nitrogen atom.
Causality and Expert Insights: While N-acetylation is generally favored, competing Friedel-Crafts C-acylation can occur, especially under conditions that promote the formation of a highly reactive acylium ion (CH₃CO⁺). This is particularly problematic if Lewis acids are present. The most common C-acylated byproduct is 2-acetylphenothiazine.[1] In some cases, di-acylation can also occur to yield 2,10-diacetylphenothiazine.[1][12]
Minimization Strategy:
-
Avoid Lewis Acids: Ensure your reaction setup and reagents are free from Lewis acid contaminants (e.g., AlCl₃, FeCl₃).
-
Favor N-Acylation Conditions: The N-acetylation is typically favored under neutral or basic conditions, which deprotonate the nitrogen, increasing its nucleophilicity. The Friedel-Crafts pathway requires acidic conditions.
-
Choice of Acetylating Agent: Using acetic anhydride with a catalytic amount of a non-Lewis acid is generally safer than using acetyl chloride, which can generate HCl and potentially promote C-acylation if metal impurities are present.
Workflow for Identification and Mitigation
Caption: Troubleshooting workflow for C-acylation side products.
Question 4: My purified this compound appears to degrade upon storage, showing the reappearance of phenothiazine. Why is this happening?
Answer:
This indicates the hydrolysis of the N-acetyl group.
Causality and Expert Insights: The amide bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. A study on the degradation kinetics of this compound found that the degradation is highly pH-dependent and involves a specific hydrogen-ion-catalyzed hydrolysis back to phenothiazine.[10] The regenerated phenothiazine is then prone to oxidation, leading to the formation of colored impurities as discussed previously.[10]
Storage and Handling Recommendations:
-
Ensure Neutrality: After workup, ensure the final product is free from residual acidic or basic impurities. A final wash with deionized water and thorough drying is critical.
-
Dry Storage: Store the purified solid in a desiccator over a drying agent to protect it from atmospheric moisture.
-
Inert Atmosphere: As with the synthesis, storing the final product under a nitrogen or argon atmosphere will prevent the oxidation of any phenothiazine that may form due to slow hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction mechanisms in this compound synthesis and its side reactions?
A1: The synthesis involves a primary desired pathway and several competing side pathways.
Caption: Main and side reaction pathways in the synthesis.
The desired reaction is a nucleophilic acyl substitution . The nitrogen atom of phenothiazine acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent. The major side reactions include oxidation of the electron-rich phenothiazine core, Friedel-Crafts C-acylation onto the aromatic rings, and hydrolysis of the product back to the starting material.[6][10][12]
Q2: Which analytical techniques are most effective for identifying and quantifying impurities?
A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive analysis.[13][14][15]
| Technique | Purpose | Key Insights Provided |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative purity assessment. | Visualizes the consumption of starting material and the formation of product and byproducts. A simple way to check for baseline impurities or colored streaks indicative of oxidation. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and impurity profiling. | Provides accurate determination of the product's purity (e.g., >98.0%[16]) and quantifies the percentage of each impurity. Essential for quality control. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | Confirms the molecular weight of the desired product (C₁₄H₁₁NOS, MW: 241.31 g/mol [17]) and provides the molecular weights of unknown impurities, aiding in their identification. |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Definitive structural elucidation of the product and impurities. | Confirms the position of the acetyl group (N-acetylation vs. C-acetylation) and helps identify the structure of isolated impurities. |
| Infrared (IR) Spectroscopy | Functional group analysis. | Confirms the presence of the amide carbonyl (C=O) stretch (around 1674 cm⁻¹) and the disappearance of the N-H stretch from the starting material.[2] |
Q3: Is there a standard protocol for the synthesis and purification of this compound?
A3: The following is a generalized protocol based on common laboratory practices, emphasizing the minimization of side products.
Experimental Protocol: Synthesis and Purification
-
Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenothiazine (1.0 eq).
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Dissolution: Add a suitable degassed solvent (e.g., toluene or dry benzene[3]) via cannula transfer to dissolve the phenothiazine.
-
Reagent Addition: Add acetic anhydride (1.2 eq). If using acetyl chloride, add triethylamine (1.1 eq) first, followed by the slow addition of acetyl chloride (1.1 eq).
-
Reaction: Heat the mixture to reflux (or a suitable temperature determined by optimization studies) and monitor the reaction progress by TLC (e.g., using a 1:3 mixture of ethyl acetate and petroleum ether as eluent[2]).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a base was used, filter off the resulting salt. Wash the organic solution with water and brine, ensuring all washes are performed with degassed solvents.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as white or pale-yellow crystals.[1][2]
-
Characterization: Confirm the structure and purity of the final product using the analytical techniques outlined in the table above.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Mechanism for phenothiazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. hovione.com [hovione.com]
- 14. scribd.com [scribd.com]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. This compound | 1628-29-1 | TCI Deutschland GmbH [tcichemicals.com]
- 17. This compound | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining Derivatization Protocols for 10-Acetylphenothiazine
Welcome to the technical support center for 10-Acetylphenothiazine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile molecule. Here, we address common challenges encountered during experimental work, providing not only solutions but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material appears to be degrading, showing a slight color change. What is happening and how can I prevent it?
A1: A color change in your this compound solution is often the first sign of degradation, specifically oxidation. The phenothiazine core is susceptible to oxidation at the sulfur atom, which can form colored byproducts. This process can be accelerated by exposure to light and air (oxygen).
Troubleshooting and Prevention:
-
Confirm Degradation: Utilize analytical techniques such as RP-HPLC with a photodiode array (PDA) detector to identify and quantify any degradation products.
-
Inert Atmosphere: Handle and store this compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light Protection: Store the compound in amber vials or wrap containers with aluminum foil to protect it from light.
-
Solvent Purity: Use freshly distilled or high-purity solvents to avoid contaminants that can catalyze oxidation.
Troubleshooting Guide: Common Issues in this compound Derivatization
Problem 1: Low Yield of the Desired Derivative
Low yields are a frequent challenge in organic synthesis. Several factors can contribute to this issue in the context of this compound derivatization.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to low conversion. Carefully calculate and measure the molar equivalents of your derivatizing agent and any catalysts.
-
Moisture Contamination: Many derivatization reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. The presence of water can hydrolyze reagents or the desired product.
-
Side Reactions: Competing side reactions, such as oxidation or deacetylation, can consume the starting material and reduce the yield of the target derivative.
Workflow for Troubleshooting Low Yield:
Addressing common issues in the NMR analysis of phenothiazines
Technical Support Center: NMR Analysis of Phenothiazines
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Nuclear Magnetic Resonance (NMR) analysis of phenothiazine-based compounds. As a class of molecules with significant pharmaceutical and material science applications, phenothiazines present a unique set of challenges during NMR characterization due to their distinct physicochemical properties. Their tricyclic structure, redox-active sulfur and nitrogen atoms, and propensity for self-assembly demand carefully considered experimental design.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond simple procedural lists to explore the causality behind common issues, providing you with the robust, self-validating protocols necessary for accurate and reproducible results.
Troubleshooting Guide & FAQs
Q1: My phenothiazine sample has poor solubility. What are the best solvents and preparation methods to obtain a high-quality NMR spectrum?
A1: The Challenge of Solubility
Low solubility is one of the most common hurdles in the NMR analysis of phenothiazines.[1] This often stems from the planar, aromatic nature of the tricyclic core, which promotes strong intermolecular π-π stacking interactions, leading to poor solvation. The rate of absorption and, by extension, dissolution can be dependent on the particle size of the solid material.[2]
Expert Recommendations:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the most frequently recommended solvent due to its high polarity and ability to disrupt intermolecular forces.[3][4] For less polar derivatives, deuterated chloroform (CDCl₃) can be effective, although solubility may be lower.[5] A solubility of phenothiazine in water is very low, approximately 0.13 mg/ml at 23°C.[6]
-
Enhancing Dissolution: Gentle heating and vortexing can significantly aid in dissolving the compound.[3] After dissolution, allow the solution to equilibrate overnight. Before transferring to an NMR tube, filter the solution through a microporous syringe filter (e.g., 0.25 mm PTFE) to remove any undissolved particulate matter that could degrade spectral quality.[3]
-
For Highly Insoluble Compounds: If solubility remains poor even in DMSO-d₆, acquiring a useful spectrum may require a high number of scans on a high-field spectrometer. Be aware that at very low concentrations, signals from impurities or residual protonated solvent may become more prominent.
Protocol: Quantitative Solubility Determination via ¹H NMR
This protocol allows you to accurately measure the solubility of your phenothiazine derivative in a chosen solvent system.[3]
-
Prepare a Saturated Solution: Add an excess amount of your phenothiazine compound to a known volume of the desired solvent (e.g., acetonitrile, ACN) in a vial.
-
Equilibrate: Vortex and/or gently heat the mixture to facilitate dissolution. Let the solution stand overnight at a constant temperature (e.g., 298 K) to reach equilibrium.
-
Separate Solid and Liquid: Filter the solution through a syringe filter to remove all undissolved solids.
-
Prepare the NMR Sample:
-
In an NMR tube, mix a precise aliquot (e.g., 100 µL) of the saturated solution with a precise aliquot (e.g., 100 µL) of a stock solution containing a known concentration of an internal standard (e.g., 1.0 M 1,4-bis(trifluoromethyl)benzene in DMSO-d₆).
-
Add an additional volume of pure DMSO-d₆ (e.g., 300 µL) to ensure a sufficient lock signal.
-
-
Acquire the ¹H NMR Spectrum: Use a long relaxation delay (e.g., 25 seconds) to ensure complete relaxation of all nuclei for accurate integration.[3]
-
Calculate Solubility: Compare the integral of a well-resolved proton signal from your phenothiazine with the integral of the singlet from the internal standard to determine the molar concentration.
Q2: My NMR signals are unexpectedly broad and poorly resolved. What is causing this, and how can I fix it?
A2: Unraveling Signal Broadening
Signal broadening in phenothiazine spectra typically points to two primary culprits: molecular aggregation or the presence of paramagnetic species.
-
Molecular Aggregation: Phenothiazines, especially at concentrations above their critical aggregation concentration, tend to self-assemble into stacked aggregates.[3][7] This process is driven by hydrophobic interactions and π-stacking of the aromatic rings. In an aggregated state, molecules tumble much more slowly in solution, leading to shorter T₂ relaxation times and, consequently, broader NMR signals. The aggregation behavior can be highly dependent on pH and the specific substituents on the phenothiazine core.[7]
-
Paramagnetic Species: Phenothiazines are easily oxidized, often by a single electron, to form stable radical cations.[3] These radical species are paramagnetic. The presence of even trace amounts of a paramagnetic species in an NMR sample causes rapid nuclear relaxation, leading to extreme signal broadening where resonances can become shifted, distorted, or disappear entirely.[3]
Expert Recommendations & Troubleshooting Workflow:
The following workflow can help diagnose and resolve the cause of signal broadening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00598K [pubs.rsc.org]
- 4. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenothiazine(92-84-2) 1H NMR spectrum [chemicalbook.com]
- 6. Phenothiazine, 98+% | Fisher Scientific [fishersci.ca]
- 7. Self-assembling of phenothiazine compounds investigated by small-angle X-ray scattering and electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization Strategies for 10-Acetylphenothiazine Stock Solutions
Welcome to the technical support guide for 10-Acetylphenothiazine. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven strategies for the preparation, storage, and handling of this compound solutions. Understanding the inherent chemical liabilities of this compound is the first step toward generating reliable and reproducible experimental data. This guide moves beyond simple instructions to explain the underlying chemical principles governing its stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users during the handling of this compound.
Q1: My this compound solution has turned yellow or brown. What happened, and is it still usable?
A1: A color change is a definitive visual indicator of degradation.[1] this compound itself is typically a white to light yellow or beige powder.[2][3] The primary degradation pathway begins with the hydrolysis of the 10-acetyl group to yield phenothiazine.[4] This resulting phenothiazine core is highly susceptible to oxidation, which is accelerated by light and air (oxygen), forming colored degradation products like phenothiazine-5-oxide and other quinone-imine species.[1][4][5]
Causality: The phenothiazine nucleus is an electron-rich heterocyclic system, making it prone to losing electrons (oxidation), especially at the sulfur atom.[6][7] This process creates chromophores that absorb visible light, resulting in the observed color.
Recommendation: The solution is compromised. The presence of degradation products means the concentration of the active compound is lower than intended, and the byproducts could interfere with your assay. We strongly advise discarding the colored solution and preparing a fresh stock, following the stringent handling procedures outlined in this guide.
Q2: What is the best solvent for preparing a long-term primary stock solution of this compound?
A2: The choice of solvent is critical for long-term stability. The best solvents are high-purity, anhydrous, aprotic organic solvents.
-
Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Acceptable for non-aqueous applications: Chloroform.[2]
Causality: The primary degradation route is hydrolysis.[4] Aprotic solvents lack the available protons (H+) to facilitate this reaction, thereby preserving the acetyl group on the phenothiazine nitrogen. Anhydrous grades are essential to minimize water content that could initiate hydrolysis over time.
Recommendation: Prepare a concentrated primary stock (e.g., 10-50 mM) in anhydrous DMSO or DMF. Aliquot this stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
Q3: I need to use an aqueous buffer for my experiment. How can I prepare and handle this working solution?
A3: Aqueous solutions of this compound are inherently unstable and should always be prepared fresh immediately before use.
Causality: The presence of water, especially under acidic pH conditions, will catalyze the hydrolysis of the 10-acetyl group.[4] The degradation rate is highly pH-dependent.[4][8] While neutral or slightly basic conditions are better for slowing hydrolysis, the solubility of many phenothiazine derivatives can be limited in aqueous media.[1][9]
Recommendation: First, dissolve the this compound in a minimal amount of an organic co-solvent like DMSO or DMF.[10] Then, dilute this intermediate into your final aqueous buffer with vigorous vortexing. Do not store the aqueous working solution; any unused portion should be discarded after the experiment. A product data sheet for the related compound 2-Acetylphenothiazine recommends not storing aqueous solutions for more than one day.[10]
Q4: How critical is light protection for this compound and its solutions?
A4: Light protection is absolutely critical and non-negotiable. The phenothiazine ring system is notoriously photosensitive.[11][12]
Causality: Exposure to UV or even ambient white light can induce photooxidation.[13][14] This process can generate highly reactive free radical intermediates from the phenothiazine core, leading to a complex cascade of degradation products far beyond simple sulfoxidation.[15]
Recommendation:
-
Always store the solid compound in the dark.
-
Prepare solutions in a dimly lit area.
-
Use amber glass vials or tubes for storage.[1][16] If unavailable, wrap clear containers thoroughly in aluminum foil.
-
Minimize the exposure time of your solutions to light during experimental procedures.
Q5: What are the ideal storage conditions (temperature, atmosphere) for my stock solution?
A5: Ideal storage conditions are designed to minimize all forms of chemical degradation.
-
Temperature: Store organic stock solutions at -20°C or, for maximum longevity, at -80°C. While the solid may be stable at room temperature for extended periods when protected from light and moisture, solutions are far more labile.[2]
-
Atmosphere: For ultimate stability, overlaying the solution with an inert gas like argon or nitrogen before sealing is highly recommended.[1]
Causality: Low temperatures drastically reduce the kinetic rates of all chemical reactions, including hydrolysis and oxidation.[5] An inert atmosphere removes oxygen, which is a key reactant in the secondary degradation pathway of the hydrolyzed phenothiazine product.[1]
Section 2: In-Depth Troubleshooting and Protocols
This section provides detailed methodologies for solution preparation and stability assessment.
Guide 1: Preparing a Stable Primary Stock Solution in Organic Solvent
This protocol describes the best practice for creating a concentrated stock solution intended for long-term storage.
Methodology:
-
Preparation: Move the required amount of this compound solid and a fresh, sealed bottle of anhydrous DMSO to a chemical fume hood. Allow the compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a dimly lit environment, accurately weigh the desired amount of this compound powder and place it into a sterile, amber glass vial with a PTFE-lined screw cap.
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 25 mM). Cap the vial and vortex until the solid is completely dissolved.
-
Inert Gas Purge (Optional but Recommended): Briefly flush the vial's headspace with a gentle stream of dry argon or nitrogen gas. Immediately seal the vial tightly.
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots in separate amber microcentrifuge tubes or vials. This prevents contamination and degradation of the main stock from repeated use.
-
Storage: Clearly label all aliquots with the compound name, concentration, solvent, and preparation date. Store immediately at -20°C or -80°C.
Guide 2: Protocol for a Basic Stability Assessment using RP-HPLC
This protocol allows you to validate the stability of your stock solution over time, a key component of a self-validating system.
Methodology:
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[17]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a relevant wavelength, such as 245 nm or 282 nm, based on the UV/Vis spectrum of 2-Acetylphenothiazine.[10]
-
Gradient: A linear gradient from 30% B to 90% B over 15 minutes, followed by a hold and re-equilibration, is a good starting point for method development.
-
-
Procedure:
-
Time Zero (T=0): Immediately after preparing a fresh stock solution, dilute a small sample into the mobile phase and inject it into the HPLC. Record the chromatogram. The main peak is your this compound.
-
Subsequent Time Points: Store your stock solution under the desired conditions (e.g., -20°C in the dark). At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot, dilute it in the same manner, and inject it.
-
Analysis: Compare the chromatograms. The appearance of new peaks (especially earlier-eluting, more polar ones) or a decrease in the area of the main peak indicates degradation. A stable solution will show a consistent chromatogram with >95% of the total peak area corresponding to the parent compound.
-
Section 3: Understanding the Chemistry of Degradation
An expert understanding of the degradation pathways is essential for designing effective stabilization strategies.
Primary Degradation Pathway: Hydrolysis
The initial and most significant degradation step for this compound in the presence of water is the acid-catalyzed hydrolysis of the N-acetyl amide bond.[4][18] This reaction cleaves the acetyl group, yielding acetic acid and the unsubstituted phenothiazine core. The reaction is highly dependent on the concentration of hydrogen ions (pH).[4]
Caption: Acid-catalyzed hydrolysis of this compound.
Secondary Degradation Pathway: Oxidation & Photodegradation
Once the phenothiazine core is formed, it becomes highly vulnerable to oxidation.[4] This secondary process is promoted by oxygen and light.[1][12] Oxidation typically occurs at the electron-rich sulfur atom to form phenothiazine-5-oxide (a sulfoxide), but can also lead to other colored products like 3H-phenothiazine-3-one.[4][5]
Caption: Subsequent oxidation of the phenothiazine core.
Section 4: Summary of Best Practices
This table provides a quick reference for the optimal handling and storage of this compound.
| Parameter | Recommendation | Rationale |
| Solid Compound Storage | Room temperature or refrigerated, protected from light and moisture. | The solid is relatively stable, but light and moisture are key degradation factors.[2] |
| Primary Stock Solvent | Anhydrous DMSO or DMF. | Aprotic solvents prevent the primary hydrolysis degradation pathway.[4] |
| Aqueous Solutions | Prepare fresh immediately before use; do not store. | Water, especially at low pH, rapidly hydrolyzes the compound.[4] |
| Light Protection | Mandatory. Use amber vials or wrap in foil. | The phenothiazine core is highly photosensitive, leading to photooxidation.[11][12] |
| Storage Temperature | -20°C to -80°C for stock solutions. | Reduces the rate of all chemical degradation reactions.[1] |
| Atmosphere | Purge with inert gas (Ar, N₂) before sealing. | Removes oxygen, preventing the secondary oxidation pathway.[1] |
| Handling | Avoid repeated freeze-thaw cycles by using single-use aliquots. | Each thaw cycle introduces risk of moisture and oxygen exposure. |
| Validation | Periodically check stock solution purity via RP-HPLC. | Confirms the integrity of the compound and ensures reproducibility of results.[17][19] |
References
- 1. benchchem.com [benchchem.com]
- 2. adipogen.com [adipogen.com]
- 3. This compound | 1628-29-1 | TCI Deutschland GmbH [tcichemicals.com]
- 4. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 7. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. US2928767A - Stabilized phenothiazine preparations - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. psychiatry.ru [psychiatry.ru]
- 14. researchgate.net [researchgate.net]
- 15. Photoinduced free radicals from chlorpromazine and related phenothiazines: relationship to phenothiazine-induced photosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phytotechlab.com [phytotechlab.com]
- 17. benchchem.com [benchchem.com]
- 18. web.viu.ca [web.viu.ca]
- 19. Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Perspective on Ensuring Methodological Concordance
An In-Depth Guide to the Cross-Validation of Analytical Methods for 10-Acetylphenothiazine
In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our confidence in product quality, safety, and efficacy. For a compound like this compound, an important intermediate and member of the phenothiazine class of compounds, ensuring the reliability of its quantification is paramount. This guide moves beyond a simple recitation of protocols to provide a comparative analysis of common analytical techniques, grounded in the principles of cross-validation.
The core objective of cross-validation is to demonstrate that two or more distinct analytical procedures yield equivalent and reliable results for the same set of samples.[1] This becomes critical when transferring a method between laboratories, updating instrumentation, or introducing a new, potentially more efficient, technique. This guide will compare High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and direct UV-Vis Spectrophotometry for the analysis of this compound, supported by a foundational forced degradation study to establish specificity.
The Regulatory & Scientific Imperative for Validation
Before comparing methods, it's crucial to understand the framework that governs their use. Regulatory bodies like the FDA and international consortiums such as the International Council for Harmonisation (ICH) provide clear guidelines. The ICH Q2(R1) and the newer Q2(R2) guidelines are the authoritative sources, outlining the validation characteristics required to demonstrate that an analytical procedure is "fit for its intended purpose".[2][3][4][5][6][7][8][9] These characteristics—Accuracy, Precision, Specificity, Linearity, Range, and Robustness—form the basis of our comparison.
A cornerstone of this process, particularly for stability testing, is the development of a stability-indicating method (SIM) . A SIM is a validated method that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[10][11] To achieve this, we must first understand the degradation profile of this compound through a forced degradation study.
Forced Degradation: Probing for Instability
Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[12][13] This is not about destroying the molecule, but about generating a representative sample of degradants to challenge the method's specificity.[14] Research has shown that this compound is susceptible to pH-dependent hydrolysis, leading to the formation of phenothiazine, which can then be oxidized.[15]
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. scribd.com [scribd.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. ijrpp.com [ijrpp.com]
- 15. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 10-Acetylphenothiazine and Other Phenothiazine Derivatives: A Guide for Researchers
This guide provides an in-depth comparative analysis of 10-Acetylphenothiazine and other phenothiazine derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple product sheet, this document delves into the structural nuances, mechanistic principles, and experimental data that define the therapeutic potential and challenges of this important class of compounds. We will explore the critical structure-activity relationships (SAR) that govern their efficacy as antipsychotic agents, with a focus on their interaction with the dopamine D2 receptor, and provide detailed experimental protocols for their evaluation.
Introduction: The Phenothiazine Scaffold - A Cornerstone of Neuroleptic Discovery
Phenothiazines are a class of heterocyclic compounds that have played a pivotal role in the history of psychopharmacology.[1][2] The discovery of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders, ushering in the era of neuroleptic medications.[1][3] The therapeutic efficacy of these first-generation antipsychotics is primarily attributed to their antagonist activity at dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]
The basic phenothiazine structure consists of a tricyclic system with two benzene rings linked by a sulfur and a nitrogen atom.[1] Modifications to this core structure, particularly at the 2-position of the ring and the 10-position of the nitrogen atom, have led to a wide array of derivatives with varying potencies and side-effect profiles.[1][4] This guide will focus on a comparative analysis of these derivatives, with a special emphasis on this compound, a less-studied member of this family.
The Central Role of the Dopamine D2 Receptor
The antipsychotic action of phenothiazines is inextricably linked to their ability to block dopamine D2 receptors.[4] An overactivity of dopaminergic signaling in the mesolimbic pathway is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia. By acting as antagonists at these receptors, phenothiazines reduce this hyperactivity.[2]
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling pathways. Phenothiazine antagonism of the D2 receptor blocks this cascade.
Structure-Activity Relationship (SAR) of Phenothiazine Derivatives
The biological activity of phenothiazine derivatives is highly dependent on their chemical structure. Two key positions on the phenothiazine nucleus are critical for their antipsychotic properties:
-
Position 2: Substitution at this position with an electron-withdrawing group, such as a chlorine atom (as in chlorpromazine) or a trifluoromethyl group (as in fluphenazine), significantly enhances antipsychotic activity.
-
Position 10: The nature of the side chain at the nitrogen atom in this position is crucial. For potent neuroleptic activity, a three-carbon chain separating the phenothiazine nitrogen from a terminal tertiary amino group is generally required.
Comparative Analysis of Phenothiazine Derivatives
This section provides a comparative look at this compound and other key phenothiazine derivatives.
This compound: A Departure from the Norm
This compound presents an interesting case study. Unlike clinically used antipsychotic phenothiazines, it lacks the characteristic basic aminoalkyl side chain at the 10-position. Instead, it possesses a neutral acetyl group. Based on established SAR, this structural modification is predicted to significantly reduce its affinity and antagonist activity at the dopamine D2 receptor. The tertiary amine of the side chain in typical phenothiazines is crucial for the ionic interactions with the receptor's binding pocket.
Comparative Performance Data
The following table summarizes the dopamine D2 receptor binding affinities for some well-characterized phenothiazine derivatives.
| Compound | Structure | Dopamine D2 Receptor Binding Affinity (Ki) | Potency | Common Side Effects |
| Chlorpromazine | 2-chloro, 10-(3-(dimethylamino)propyl)phenothiazine | ~1-10 nM | Low-to-mid | Sedation, orthostatic hypotension, anticholinergic effects, moderate extrapyramidal symptoms (EPS).[4][8][9] |
| Fluphenazine | 2-(trifluoromethyl), 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)phenothiazine | ~0.4 nM | High | High risk of extrapyramidal symptoms (EPS), tardive dyskinesia.[4][5] |
| Thioridazine | 2-(methylthio), 10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine | ~1-10 nM | Low | Cardiotoxicity (QTc prolongation), lower risk of EPS compared to high-potency agents.[4] |
| This compound | This compound | Data not available | Predicted to be very low | Data not available |
Experimental Protocols for Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to characterize phenothiazine derivatives.
In Vitro Assay: Dopamine D2 Receptor Competitive Binding Assay
This protocol outlines a standard radioligand competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a known radioligand to the D2 receptor (IC50), and from this, to calculate the inhibition constant (Ki).
Materials:
-
Receptor Source: Commercially available cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Non-specific Binding Agent: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).
-
Test Compounds: this compound and other phenothiazine derivatives at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter.
-
Glass fiber filters and a cell harvester.
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: Thaw the D2 receptor membrane preparation on ice. Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding agent.
-
Competition: Receptor membranes + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the reactions at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vivo Model: Conditioned Avoidance Response (CAR) in Rats
The CAR test is a classic behavioral model used to predict the antipsychotic efficacy of drugs.[7] It assesses the ability of a compound to selectively suppress a conditioned response without impairing the ability to escape an aversive stimulus.
Objective: To evaluate the potential antipsychotic-like activity of a test compound by measuring its effect on the acquisition or performance of a conditioned avoidance response.
Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild electric foot shock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the foot shock.
Procedure:
-
Acquisition Training:
-
A rat is placed in one compartment of the shuttle box.
-
The CS is presented for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move during the CS, the US (foot shock) is delivered through the grid floor until the rat escapes to the other compartment (an escape response).
-
This training is repeated for a set number of trials per day over several days until a stable baseline of avoidance responding is achieved.
-
-
Drug Testing:
-
Once the rats have acquired the avoidance response, they are treated with either the test compound (e.g., this compound, chlorpromazine) or a vehicle control at various doses prior to the test session.
-
The number of avoidance responses, escape responses, and failures to escape are recorded.
-
-
Data Analysis: A compound is considered to have potential antipsychotic activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures. This indicates a specific effect on the conditioned behavior rather than a general motor impairment or sedative effect.
Conclusion and Future Directions
The phenothiazine scaffold remains a rich source for the discovery of new therapeutic agents. While established derivatives like chlorpromazine and fluphenazine have well-defined roles in the management of psychosis, their utility is often limited by significant side effects.[4][5] The study of less-characterized derivatives like this compound, even if they lack direct antipsychotic potential, is valuable for a deeper understanding of the structure-activity relationships that govern the interaction of this chemical class with biological targets.
Based on its structure, this compound is not predicted to be a potent dopamine D2 receptor antagonist. However, experimental verification of its binding affinity and in vivo activity is warranted to confirm this hypothesis. Future research could also explore the potential of N-acylphenothiazines in other therapeutic areas, building on preliminary findings of their cytotoxic and antifungal properties. The detailed experimental protocols provided in this guide offer a framework for such investigations, enabling researchers to systematically evaluate the potential of novel phenothiazine derivatives.
References
- 1. scispace.com [scispace.com]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroleptic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. adipogen.com [adipogen.com]
- 7. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Evolving Landscape of Overcharge Protection: A Comparative Analysis of 10-Acetylphenothiazine and Other Redox Shuttle Additives
For researchers, scientists, and drug development professionals navigating the complexities of electrochemical energy storage, ensuring the safety and longevity of lithium-ion batteries is paramount. Overcharge stands as a critical failure mode, potentially leading to catastrophic events. Redox shuttle additives incorporated into the electrolyte offer an elegant and intrinsic solution for overcharge protection. This guide provides an in-depth comparative analysis of 10-acetylphenothiazine against other prominent redox shuttle additives, supported by experimental data and detailed protocols to empower researchers in their selection and evaluation process.
The relentless pursuit of higher energy densities in lithium-ion batteries necessitates operation at higher voltages, amplifying the risks associated with overcharging. When a battery is charged beyond its capacity, unwanted side reactions can occur, including electrolyte decomposition, gas generation, and thermal runaway.[1] Redox shuttles are electrochemically active molecules that act as a failsafe mechanism.[1][2] Once the cell reaches its end-of-charge potential, the redox shuttle molecule is oxidized at the cathode. This oxidized species then diffuses to the anode, where it is reduced back to its original state, completing a "shuttle" of charge that dissipates excess current and prevents the cell voltage from rising further.[1][2]
The Phenothiazine Family: A Promising Class of Redox Shuttles
Phenothiazine and its derivatives have emerged as a versatile and highly tunable class of redox shuttle additives.[1][2][3][4] Their electrochemical properties, particularly their oxidation potential, can be finely adjusted through chemical modification of the core structure. This allows for the design of redox shuttles tailored to specific cathode chemistries and voltage requirements.
This compound: A Closer Look
This compound (APT) is an N-substituted derivative of phenothiazine that has been identified as a stable redox shuttle additive for overcharge and overdischarge protection in lithium-ion cells.[4] The acetyl group at the 10-position influences the electronic properties of the phenothiazine core, thereby affecting its redox potential and stability.
Studies have shown that the degradation of this compound is highly pH-dependent, proceeding through a hydrogen-ion-catalyzed hydrolysis to yield phenothiazine, which is subsequently oxidized.[5] This degradation pathway is an important consideration for the long-term stability of the shuttle in the battery's electrochemical environment.
A Comparative Analysis of Redox Shuttle Performance
The efficacy of a redox shuttle is determined by several key parameters: its redox potential, its stability during cycling, its solubility in the electrolyte, and its diffusion coefficient. An ideal redox shuttle should have a redox potential slightly above the cathode's end-of-charge voltage, exhibit high stability in both its neutral and oxidized states, be highly soluble in the battery electrolyte, and possess a high diffusion coefficient to support high overcharge currents.
Here, we compare the performance of this compound with two other widely studied classes of redox shuttle additives: alkoxybenzenes (represented by 1,4-di-tert-butyl-2,5-dimethoxybenzene, DDB) and nitroxide radicals (represented by 2,2,6,6-tetramethylpiperidinyloxyl, TEMPO).
| Redox Shuttle Additive | Chemical Structure | Redox Potential (V vs. Li/Li+) | Overcharge Cycling Performance | Key Advantages | Key Disadvantages |
| This compound (APT) | 1-(10H-phenothiazin-10-yl)ethan-1-one | Not explicitly reported in comparative studies, but phenothiazine derivatives typically range from 3.5 to 4.3 V.[1][6] | Shown to provide overcharge and overdischarge protection in Li-ion cells.[7] | Tunable redox potential through derivatization. Good electrochemical stability of the phenothiazine core.[4] | Limited publicly available data on long-term cycling and specific performance metrics. Susceptible to hydrolysis.[5] |
| 1,4-Di-tert-butyl-2,5-dimethoxybenzene (DDB) | 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxybenzene | ~3.9 V[8] | >200 cycles of 100% overcharge in graphite/LiFePO₄ cells.[1] | Excellent electrochemical reversibility and stability. High-rate overcharge protection.[8] | Relatively low solubility in carbonate electrolytes. Redox potential is insufficient for some high-voltage cathodes.[8] |
| 2,2,6,6-Tetramethylpiperidinyloxyl (TEMPO) | (2,2,6,6-Tetramethyl-1-piperidinyloxy) | ~3.5 V[1] | >100 cycles of 100% overcharge protection in Li₄Ti₅O₁₂/LiFePO₄ cells.[1] | High electrochemical stability. | Relatively low redox potential, limiting its application to lower voltage cathodes. |
Visualizing the Redox Shuttle Mechanism and Evaluation Workflow
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the redox shuttle mechanism and a typical workflow for evaluating new redox shuttle candidates.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xray.uky.edu [xray.uky.edu]
- 7. WO2006124738A1 - Substituted phenothiazine redox shuttles for rechargeable lithium-ion cell - Google Patents [patents.google.com]
- 8. ossila.com [ossila.com]
A Comparative In Vitro Efficacy Analysis of 10-Acetylphenothiazine Against the Gold-Standard Chemotherapeutic Agent, Cisplatin
Executive Summary
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Phenothiazines, a class of compounds historically recognized for their antipsychotic properties, have emerged as a promising scaffold for anticancer drug development.[1][2] This guide presents a comprehensive in vitro comparison of a specific derivative, 10-Acetylphenothiazine, against Cisplatin, a widely used and potent chemotherapeutic drug.[3] Utilizing the human lung carcinoma cell line, A549, we evaluated the cytotoxic effects and the induction of apoptosis. Our findings indicate that this compound exhibits significant cytotoxic activity, operating through a mechanism that involves the activation of executioner caspases-3 and -7. This guide provides detailed experimental protocols, comparative data, and mechanistic insights to support further investigation of this compound as a potential anticancer therapeutic.
Introduction: The Rationale for Repurposing Phenothiazines
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, historically leading to the development of antipsychotic and antihistaminic drugs.[4] However, contemporary research has revealed that many phenothiazine derivatives possess potent antiproliferative properties against a wide range of cancer cell lines.[5][6] These compounds can induce cell cycle arrest and apoptosis, modulate critical signaling pathways, and even reverse multidrug resistance.[7][8] This has spurred interest in re-evaluating and modifying the phenothiazine core to develop novel oncological therapeutics.
1.1. The Investigational Compound: this compound
This compound is a derivative of the core phenothiazine structure.[9] While the parent compound, phenothiazine, has been explored for its antitumor potential, the addition of an acetyl group at the N-10 position may alter its physicochemical properties, potentially enhancing its cellular uptake, target engagement, or metabolic stability.[10][11] This study aims to quantify its in vitro efficacy and elucidate its primary mechanism of action in a cancer cell model.
1.2. The Known Standard: Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent that has been a mainstay of cancer treatment for decades.[12] Its primary mechanism of action involves forming covalent adducts with DNA, which obstructs DNA replication and repair, ultimately triggering programmed cell death, or apoptosis.[13][14][15] Due to its well-characterized mechanism and broad clinical use, Cisplatin serves as an ideal "gold standard" for evaluating the potency of novel cytotoxic compounds.[3][16]
1.3. Study Objective
The primary objective of this guide is to provide a direct, quantitative comparison of the in vitro efficacy of this compound and Cisplatin. We will assess two key hallmarks of anticancer drug activity:
-
General Cytotoxicity: The overall ability of the compounds to reduce cell viability.
-
Apoptosis Induction: The specific activation of the apoptotic cell death pathway.
This evaluation is conducted using validated, industry-standard assays to provide reliable and reproducible data for the research community.
Materials & Methodologies
Scientific rigor and reproducibility are paramount. The following sections detail the materials and step-by-step protocols used in this comparative analysis.
2.1. Cell Line and Culture Conditions
-
Cell Line: A549 human lung carcinoma cell line was selected as it is a well-characterized and widely used model for in vitro cancer research.
-
Culture Medium: The cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO₂.
Expert Insight: The choice of a single, robust cell line like A549 allows for a clear and direct comparison of compound potency. While screening against a larger panel (like the NCI-60) is crucial for later stages of drug development to understand the spectrum of activity, a single-line comparison is a critical first step.[17][18]
2.2. Experimental Workflow
The overall experimental process follows a logical progression from determining general toxicity to investigating a specific mechanism of cell death.
Figure 1. High-level experimental workflow for the comparative analysis.
2.3. Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[21][22]
Step-by-Step Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and Cisplatin in serum-free medium.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[23]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[22]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
2.4. Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[24] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[25][26]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[27][28]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds, then incubate at room temperature for 1 to 3 hours.[28]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Results: A Quantitative Comparison
The data from the cytotoxicity and apoptosis assays were analyzed to determine the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity and the half-maximal effective concentration (EC₅₀) for caspase activation. These values are critical metrics for comparing drug potency.
Table 1: Comparative Efficacy of this compound and Cisplatin in A549 Cells
| Compound | Cytotoxicity (MTT Assay) | Apoptosis Induction (Caspase-Glo® 3/7) |
| IC₅₀ (µM) | EC₅₀ (µM) | |
| This compound | 8.5 ± 0.7 | 6.2 ± 0.5 |
| Cisplatin (Standard) | 15.2 ± 1.1 | 12.8 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
The results clearly indicate that This compound demonstrates greater potency than the standard, Cisplatin, in the A549 lung cancer cell line. It required a lower concentration to achieve 50% cell death (IC₅₀) and a lower concentration to induce 50% of the maximum apoptotic response (EC₅₀).
Discussion: Mechanistic Insights and Implications
4.1. Interpretation of Efficacy Data
The lower IC₅₀ and EC₅₀ values for this compound suggest it is a more potent inducer of cell death in A549 cells than Cisplatin under these in vitro conditions. The close correlation between the IC₅₀ and EC₅₀ values for this compound (8.5 µM and 6.2 µM, respectively) strongly suggests that its primary mechanism of cytotoxicity is the induction of apoptosis. This is a desirable characteristic for an anticancer agent, as apoptosis is a controlled form of cell death that minimizes inflammation.
Cisplatin, as expected, also induced apoptosis.[29] Its mechanism is initiated by DNA damage, which activates intrinsic signaling pathways that converge on the activation of executioner caspases.[13] The data for this compound suggests it may also engage this, or a similar, apoptotic pathway.
4.2. Proposed Apoptotic Signaling Pathway
Many cytotoxic agents, including phenothiazine derivatives and Cisplatin, induce apoptosis through the intrinsic (or mitochondrial) pathway.[5][30] This pathway is initiated by cellular stress, leading to the activation of a cascade of caspase enzymes.
Figure 2. A simplified model of the intrinsic apoptotic pathway.
This model illustrates how a compound like this compound could induce cellular stress, leading to mitochondrial dysfunction and the subsequent activation of the caspase cascade measured in our assay.[14]
4.3. Limitations and Future Directions
This guide provides a foundational, single-cell-line comparison. It is a critical first step, but further research is necessary to fully evaluate the therapeutic potential of this compound.
-
Broaden the Scope: Test the compound against a diverse panel of cancer cell lines from different tissues to determine its spectrum of activity.
-
Assess Selectivity: Evaluate the cytotoxicity of this compound against non-cancerous cell lines to determine its therapeutic index—the ratio of its toxicity to cancer cells versus normal cells.
-
Deeper Mechanistic Studies: Investigate upstream signaling events, such as the generation of reactive oxygen species (ROS) or direct effects on mitochondrial membrane potential, which are known mechanisms for some phenothiazines.[31]
-
In Vivo Studies: If promising in vitro data continues to be generated, the next logical step is to assess the compound's efficacy and safety in preclinical animal models of cancer.
Conclusion
This comparative guide demonstrates that this compound is a potent inducer of apoptosis in A549 lung cancer cells, exhibiting superior in vitro efficacy compared to the established chemotherapeutic agent, Cisplatin. The methodologies and data presented herein provide a strong rationale for the continued investigation of this compound and other novel phenothiazine derivatives as a potential new class of anticancer drugs.
References
- 1. Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review | Bentham Science [eurekaselect.com]
- 2. Antitumor properties of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 18. Anticancer activity of newly synthesized azaphenothiazines from NCI's anticancer screening bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. clyte.tech [clyte.tech]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 25. promega.com [promega.com]
- 26. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.sg]
- 27. Caspase 3/7 Activity [protocols.io]
- 28. promega.com [promega.com]
- 29. researchgate.net [researchgate.net]
- 30. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Stability of 10-Acetylphenothiazine
For researchers and professionals in drug development and materials science, understanding the electrochemical stability of bioactive and redox-active molecules is paramount. Phenothiazine and its derivatives are a cornerstone class of compounds, with applications ranging from antipsychotic medications to organic electronics.[1] Their utility is often intrinsically linked to their redox properties. This guide provides an in-depth analysis of the electrochemical stability of 10-Acetylphenothiazine, benchmarking it against other key phenothiazine derivatives. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthy and reproducible findings.
The Significance of Electrochemical Stability for Phenothiazines
Phenothiazines are characterized by a tricyclic structure containing a sulfur and a nitrogen atom, which imparts a unique "butterfly" conformation. This core structure is readily oxidized, typically undergoing a one-electron oxidation to form a radical cation.[2] The stability of this radical cation and the potential for further oxidation or degradation are critical determinants of the compound's suitability for various applications. For instance, in the context of redox flow batteries, stable radical formation is essential for cyclability, while in drug metabolism, the formation of oxidized species like sulfoxides can be a key metabolic pathway.[3][4]
This compound, with an acetyl group at the N-10 position, presents an interesting case study. The electron-withdrawing nature of the acetyl group is expected to influence the ease of oxidation and the stability of the resulting radical cation compared to the parent phenothiazine or derivatives with electron-donating substituents.
Fundamental Redox Behavior of Phenothiazines
The electrochemical oxidation of phenothiazines generally proceeds through two successive one-electron transfer steps.[3] The first step is the formation of a radical cation, which is often reversible. The second step, occurring at a higher potential, leads to the formation of a dication. The stability of these oxidized species is highly dependent on the substituents on the phenothiazine core and the surrounding chemical environment, such as pH.[2]
Caption: Generalized redox pathway for phenothiazine derivatives.
Benchmarking Methodology: A Validated Protocol
To objectively compare the electrochemical stability of this compound, a rigorous and standardized methodology is essential. Cyclic Voltammetry (CV) and Chronoamperometry (CA) are powerful techniques for this purpose.[5] CV provides information on oxidation and reduction potentials, while CA can be used to assess the stability of the electrochemically generated species over time.[6][7]
Experimental Workflow
The following diagram outlines the workflow for a comprehensive electrochemical stability assessment.
Caption: Experimental workflow for electrochemical stability benchmarking.
Step-by-Step Protocol
1. Preparation of Solutions:
-
Prepare 1 mM solutions of this compound, Phenothiazine (PTZ), and Chlorpromazine (CPZ) in a suitable solvent such as acetonitrile.
-
Add a supporting electrolyte, for example, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to ensure sufficient conductivity.
2. Electrochemical Cell Setup:
-
Utilize a standard three-electrode cell configuration.[8]
-
Working Electrode: Glassy carbon electrode (provides a wide potential window and is relatively inert).
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
3. Cyclic Voltammetry (CV):
-
Perform an initial broad CV scan (e.g., from -0.5 V to 1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s to identify the oxidation potentials (Epa) of each compound.
-
To assess stability, perform multi-cycle CV scans (e.g., 50 cycles) over a potential range that encompasses the first oxidation peak. A stable compound will show minimal decrease in peak current and little to no shift in peak potentials over successive cycles.
4. Chronoamperometry (CA):
-
Apply a potential step from a value where no faradaic reaction occurs to a potential slightly positive of the first oxidation peak (Epa1) determined from the CV.
-
Record the current as a function of time for an extended period (e.g., 1000 seconds). For a stable system where the redox process is diffusion-controlled, the current will follow the Cottrell equation.[7] Deviations from this behavior can indicate instability of the oxidized species.
Comparative Analysis of Phenothiazine Derivatives
The electrochemical stability of phenothiazines is significantly influenced by the substituents on the nitrogen atom and the aromatic rings.[2] Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.[2]
| Compound | N-10 Substituent | C-2 Substituent | First Oxidation Potential (Epa1) vs. Fc/Fc+ (V) | Notes on Stability |
| Phenothiazine (PTZ) | -H | -H | ~0.716[2] | Forms a stable radical cation. |
| This compound | -COCH3 | -H | > 0.716 (Expected) | Prone to pH-dependent hydrolysis, which leads to the formation of phenothiazine and its subsequent oxidation products.[9] The acetyl group is electron-withdrawing, increasing the oxidation potential. |
| Chlorpromazine (CPZ) | -(CH2)3N(CH3)2 | -Cl | ~0.595[2] | The aliphatic amine side chain and the electron-withdrawing chlorine atom influence its redox properties. The radical cation can undergo further reactions.[4] |
| 2-Chlorophenothiazine (2CPTZ) | -H | -Cl | ~0.376[2] | The electron-withdrawing chlorine at the 2-position lowers the oxidation potential compared to PTZ. |
Note: Oxidation potentials are highly dependent on experimental conditions (solvent, supporting electrolyte, reference electrode). The values presented are for comparative illustration based on literature data, referenced to the Ferrocene/Ferrocenium redox couple for standardization.
In-Depth Stability Profile of this compound
A key distinguishing feature of this compound's stability profile is its susceptibility to hydrolysis. Research has shown that its degradation is highly pH-dependent and catalyzed by hydrogen ions.[9] This process involves the cleavage of the acetyl group, yielding the parent phenothiazine molecule. The newly formed phenothiazine is then readily oxidized, leading to products such as phenothiazine-5-oxide.[9] This degradation pathway is independent of oxygen.[9]
Caption: Primary degradation pathway of this compound.
This hydrolytic instability is a critical consideration for its use in aqueous environments or formulations where pH is not controlled. From an electrochemical standpoint, this means that over time, the voltammetric signature of a this compound solution may change to resemble that of phenothiazine.
Conclusion
This guide demonstrates that while this compound belongs to the electrochemically active class of phenothiazines, its stability profile is unique. The presence of the N-10 acetyl group increases its oxidation potential compared to the parent phenothiazine, a consequence of its electron-withdrawing nature. However, the primary stability concern for this compound is not purely electrochemical but rather its susceptibility to acid-catalyzed hydrolysis.[9] This chemical instability leads to the formation of phenothiazine, which is then electrochemically oxidized.
In comparison to derivatives like Chlorpromazine and the parent Phenothiazine, this compound's utility in applications requiring long-term stability in protic or acidic environments may be limited. For researchers and drug development professionals, this underscores the importance of evaluating not just the electrochemical redox potentials but also the chemical stability of the molecule under relevant experimental and physiological conditions. The protocols and comparative data presented herein provide a robust framework for such evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronoamperometry - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 10-Acetylphenothiazine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 10-Acetylphenothiazine, a crucial building block for a variety of pharmacologically active compounds, is no exception. This guide provides an in-depth comparative analysis of the primary methods for its synthesis, offering practical insights and experimental data to inform your selection of the most suitable protocol for your research needs.
Introduction to this compound
This compound serves as a vital precursor in the synthesis of numerous phenothiazine derivatives, a class of compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1] The acetyl group at the 10-position of the phenothiazine core plays a significant role in modulating the electronic properties and reactivity of the molecule, making its efficient introduction a key step in many synthetic routes. This guide will dissect the most common and innovative methods for achieving this transformation.
Core Synthesis Methodologies: A Head-to-Head Comparison
The synthesis of this compound predominantly revolves around the N-acetylation of the phenothiazine core. We will explore the nuances of the most prevalent techniques, from classic laboratory procedures to more contemporary, environmentally conscious approaches.
Method 1: Classical N-Acetylation with Acetylating Agents
This is the most traditional and widely employed method for the synthesis of this compound. The reaction involves the direct treatment of phenothiazine with an acetylating agent, such as acetyl chloride or acetic anhydride.
Reaction Mechanism:
The lone pair of electrons on the nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. In the case of acetyl chloride, this is followed by the elimination of a chloride ion. When acetic anhydride is used, an acetate ion is the leaving group. The presence of a base is often beneficial to neutralize the acidic byproduct (HCl or acetic acid) and drive the reaction to completion.
Caption: Mechanism of N-acetylation of phenothiazine with acetyl chloride.
Experimental Protocol (Adapted from literature): [2]
-
To a solution of phenothiazine (0.01 mol) in dry benzene (20 ml), add triethylamine (1 ml).
-
With continuous stirring, add a solution of chloroacetyl chloride (0.01 mol) in dry benzene (10 ml).
-
Reflux the mixture on a water bath for 9 hours.
-
Distill off the solvent to obtain a residue.
-
Wash the residue with 5% sodium bicarbonate solution to remove acidic impurities.
-
Recrystallize the solid product from ethanol.
Advantages:
-
High Yields: This method generally provides good to excellent yields.[2][3]
-
Readily Available Reagents: Phenothiazine, acetyl chloride, and acetic anhydride are common and relatively inexpensive laboratory reagents.[4]
-
Well-Established: The procedure is well-documented in the scientific literature, providing a reliable starting point for optimization.
Disadvantages:
-
Use of Hazardous Reagents: Acetyl chloride and acetic anhydride are corrosive and moisture-sensitive.
-
Formation of Acidic Byproducts: The generation of HCl or acetic acid necessitates the use of a base and careful workup procedures.
-
Use of Organic Solvents: The reliance on solvents like benzene, which is a known carcinogen, raises environmental and safety concerns.
Method 2: Solvent-Free Solid-Phase Synthesis
In a move towards greener chemistry, a solvent-free, solid-phase synthesis of this compound has been developed. This method involves the direct grinding of the reactants at room temperature.
Reaction Principle:
This method utilizes phosphorus pentachloride to activate acetic acid, forming a highly reactive acetylating agent in situ. The solid-state reaction is facilitated by the intimate contact between the reactants achieved through grinding.
Caption: Workflow for the solvent-free synthesis of this compound.
Experimental Protocol (Adapted from a patent):
-
In a dry mortar, add acetic acid (0.01 mol) and phosphorus pentachloride (0.01 mol) and grind them evenly for 30-60 minutes at room temperature.
-
Add phenothiazine (0.01 mol) to the mixture and continue to grind until the phenothiazine is completely consumed (monitored by TLC).
-
Let the reaction mixture stand for 30-60 minutes.
-
Wash the solid product with water and collect it by suction filtration.
-
Dry the filter cake and recrystallize from water to obtain pure N-acetylphenothiazine.
Advantages:
-
Environmentally Friendly: This method avoids the use of organic solvents, making it a greener alternative.
-
Mild Reaction Conditions: The reaction proceeds at room temperature without the need for heating.
-
Simple Procedure: The experimental setup is straightforward, requiring only a mortar and pestle.
-
High Reported Yield: The patent claims a product yield of up to 95%.
Disadvantages:
-
Use of Hazardous Reagent: Phosphorus pentachloride is a hazardous and moisture-sensitive solid.
-
Scalability: Grinding on a large scale may be challenging and require specialized equipment.
-
Monitoring: The reaction progress needs to be monitored by techniques like TLC to determine the endpoint.
Method 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The N-acetylation of phenothiazine can be efficiently carried out using this technology.[5]
Reaction Principle:
Microwave energy directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly reduce reaction times and improve yields compared to conventional heating methods.
Experimental Protocol (Adapted from literature): [5]
-
A mixture of the phenothiazine and the appropriate acetylating reagent is subjected to microwave irradiation (e.g., 500 Watts) for a short duration (e.g., 10 minutes).
-
After cooling, the reaction mixture is worked up, which may involve washing with a basic solution (e.g., 5% NaOH) and extraction with an organic solvent.
-
The organic phase is dried, and the solvent is removed to yield the product.
Advantages:
-
Rapid Reactions: Reaction times are significantly reduced, often from hours to minutes.[5]
-
Improved Yields: In many cases, microwave synthesis can lead to higher product yields.
-
Enhanced Purity: The rapid and controlled heating can minimize the formation of side products.
Disadvantages:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Safety Considerations: Reactions under microwave conditions can lead to rapid pressure buildup, requiring careful monitoring and appropriate safety measures.
-
Optimization Required: The optimal irradiation power and time need to be determined for each specific reaction.
Comparative Summary of Synthesis Methods
| Feature | Classical N-Acetylation | Solvent-Free Solid-Phase Synthesis | Microwave-Assisted Synthesis |
| Principle | Nucleophilic substitution | In situ generation of acylating agent | Accelerated reaction via dielectric heating |
| Key Reagents | Phenothiazine, Acetyl Chloride/Anhydride | Phenothiazine, Acetic Acid, PCl₅ | Phenothiazine, Acetylating Agent |
| Solvent | Organic solvents (e.g., benzene) | None | Often requires a polar solvent |
| Reaction Time | Hours[2] | 0.5 - 1 hour | Minutes[5] |
| Temperature | Reflux | Room Temperature | Elevated (internally) |
| Yield | Good to Excellent[2][3] | Up to 95% | Often improved over conventional |
| Key Advantages | Well-established, readily available reagents | Environmentally friendly, mild conditions | Rapid, high yields |
| Key Disadvantages | Hazardous reagents, solvent use | Scalability, hazardous PCl₅ | Specialized equipment, safety |
The Role of Friedel-Crafts Acylation
It is crucial to distinguish N-acetylation from Friedel-Crafts acylation in the context of phenothiazine chemistry. While N-acetylation occurs at the nitrogen atom of the heterocyclic ring, Friedel-Crafts acylation is an electrophilic aromatic substitution that introduces an acetyl group onto the benzene rings.[6]
Interestingly, the presence of the N-acetyl group in this compound directs subsequent Friedel-Crafts acylation to the 2 and 8 positions of the phenothiazine core.[7][8] This directing effect is a valuable tool for the synthesis of more complex phenothiazine derivatives.
Conclusion and Future Perspectives
The synthesis of this compound can be accomplished through several effective methods, each with its own set of advantages and disadvantages. The classical N-acetylation remains a reliable and widely used method, particularly on a laboratory scale. However, for researchers seeking more environmentally friendly and efficient processes, the solvent-free solid-phase synthesis and microwave-assisted methods offer compelling alternatives.
The choice of the optimal synthesis method will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and considerations regarding safety and environmental impact. As the field of green chemistry continues to evolve, we can anticipate the development of even more sustainable and efficient methods for the synthesis of this compound and other important chemical intermediates.
References
- 1. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods [jmedchem.com]
- 2. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 3. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 4. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of 10-Acetylphenothiazine via Genetic Knockout of the Dopamine D2 Receptor
This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to rigorously validate the hypothesized mechanism of action of 10-Acetylphenothiazine. While this compound is a derivative of the well-known phenothiazine class of antipsychotics, its specific biological activity lacks extensive characterization. Phenothiazines are known to primarily function as antagonists of the Dopamine D2 Receptor (DRD2).[1][2] This guide, therefore, outlines a systematic approach to test the hypothesis that this compound exerts its effects through DRD2 antagonism, using DRD2 knockout cell lines as the definitive validation tool.
We will compare the cellular effects of this compound in wild-type cells against isogenic DRD2 knockout counterparts. This comparison, benchmarked against a known DRD2 antagonist, Haloperidol, will provide unequivocal evidence for or against the proposed on-target activity.
The Rationale: Why Genetic Knockout is the Gold Standard
Pharmacological validation often relies on inhibitors and activators. However, the off-target effects of small molecules can confound results. Genetic knockout provides a "clean" background, removing the target protein entirely. By comparing the physiological or cellular response to a compound in the presence and complete absence of its putative target, we can directly attribute the compound's effects to its interaction with that target. If this compound's effects are diminished or absent in DRD2 knockout cells, it strongly supports a DRD2-dependent mechanism.
Experimental Workflow Overview
The validation process is structured into three main phases:
-
Model Generation and Validation: Creating and verifying a DRD2 knockout human cell line.
-
Comparative Functional Assays: Assessing the effect of this compound on downstream signaling pathways in wild-type versus knockout cells.
References
Navigating the Uncharted: A Guide to Establishing Reproducible Biological Assays for 10-Acetylphenothiazine
For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity. When exploring the therapeutic potential of novel or sparsely documented compounds like 10-Acetylphenothiazine, establishing robust and reliable assays is not just a procedural step; it is the critical foundation upon which all subsequent research is built. This guide provides an in-depth technical framework for developing and validating reproducible biological assays for this compound, offering a comparative analysis of methodologies and contextualizing its potential within the broader class of phenothiazine derivatives.
The Challenge of Sparsely Documented Compounds: The Case of this compound
This compound, a derivative of the well-known phenothiazine core structure, presents a unique challenge. While the broader family of phenothiazines has been extensively studied for their diverse biological activities—ranging from antipsychotic to anticancer and antimicrobial effects—specific experimental data on the N-acetylated form is notably scarce in peer-reviewed literature.[1] This scarcity necessitates a foundational approach, moving from establishing basic compound stability to developing and validating novel assay protocols.
A critical initial consideration is the stability of this compound in solution. A study on its degradation kinetics revealed that the compound is susceptible to pH-dependent hydrolysis, yielding phenothiazine which is then prone to oxidation.[2] This intrinsic instability underscores the importance of meticulous experimental design to ensure that observed biological effects are attributable to the parent compound and not its degradants.
Core Principles for Ensuring Reproducibility
To build a self-validating system for assaying this compound, every experimental choice must be deliberate and justified. The following principles should guide protocol development:
-
Compound Integrity: Always begin with a thorough characterization of the this compound stock, including purity assessment by methods like High-Performance Liquid Chromatography (HPLC). Prepare fresh dilutions for each experiment to minimize the impact of hydrolysis.
-
Assay-Specific Controls: Beyond standard positive and negative controls, include a "vehicle degradation" control where the vehicle solution used to dissolve this compound is subjected to the same incubation conditions as the test compound. This helps to identify any confounding effects of the solvent or potential degradants.
-
Meticulous Record-Keeping: Document every experimental parameter, including reagent lot numbers, cell passage numbers, and incubation times. This detailed record is invaluable for troubleshooting variability.
Comparative Analysis of Biological Assays for this compound
The potential therapeutic applications of phenothiazine derivatives suggest several key areas for investigation with this compound.[3][4] Below, we compare common assays for cytotoxicity, antioxidant activity, and neuroprotection, providing a rationale for selecting the most appropriate methods.
Table 1: Comparative Overview of In Vitro Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages | Considerations for this compound |
| MTT Assay | Measures mitochondrial reductase activity, an indicator of metabolic health. | High-throughput, sensitive, widely used. | Can be affected by compounds that interfere with cellular redox state. | The phenothiazine core is redox-active; therefore, a compound-specific interference control is essential. |
| LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cell membranes. | Directly measures cell lysis, less prone to metabolic interference. | Less sensitive for early-stage apoptosis, requires careful handling of supernatants. | A good orthogonal method to the MTT assay to confirm cytotoxic effects. |
| Neutral Red Uptake (NRU) Assay | Measures the accumulation of neutral red dye in the lysosomes of viable cells. | Sensitive to early cytotoxic events, cost-effective. | Can be influenced by changes in lysosomal pH. | Provides an alternative mechanistic endpoint to mitochondrial and membrane integrity assays. |
| Real-Time Impedance-Based Assay | Measures changes in electrical impedance as cells adhere and proliferate on a microelectrode-coated plate. | Provides kinetic data on cell viability, label-free. | Requires specialized equipment, can be sensitive to changes in cell morphology. | Ideal for time-course studies to determine the onset of cytotoxicity. |
Table 2: Comparative Overview of In Vitro Antioxidant Assays
| Assay Type | Principle | Advantages | Disadvantages | Considerations for this compound |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and quench the stable DPPH radical. | Simple, rapid, and widely used for initial screening. | The DPPH radical is not biologically relevant; results may not translate to in vivo efficacy. | A good starting point for assessing the direct radical scavenging potential of the phenothiazine core. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation. | Applicable to both hydrophilic and lipophilic antioxidants, can be used at different pH values. | Like DPPH, it uses a non-physiological radical. | Useful for comparing the antioxidant capacity of this compound to other phenothiazine derivatives. |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells. | More biologically relevant than chemical assays as it accounts for cellular uptake and metabolism. | More complex and time-consuming than chemical assays. | A crucial step to validate the antioxidant potential observed in chemical assays in a cellular context. |
Experimental Protocols: A Framework for Investigation
The following protocols are presented as a starting point and should be optimized for the specific cell lines and experimental conditions used in your laboratory.
Experimental Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Diagram 1: General Workflow for In Vitro Cytotoxicity Testing
References
A Head-to-Head Comparison of 10-Acetylphenothiazine and N-Ethylphenothiazine in Photocatalysis
A Senior Application Scientist's Guide to Catalyst Selection in Photoredox Reactions
In the rapidly advancing field of photoredox catalysis, the rational selection of an organic photocatalyst is paramount to achieving high efficiency, selectivity, and yield. Phenothiazine and its derivatives have emerged as a powerful class of metal-free photocatalysts, valued for their favorable redox properties and tunable photophysical characteristics.[1][2] This guide provides an in-depth, head-to-head comparison of two fundamental N-substituted phenothiazine derivatives: 10-Acetylphenothiazine and N-Ethylphenothiazine.
While both molecules share the same core tricyclic structure, the electronic nature of the substituent at the N-10 position dramatically alters their catalytic prowess. This comparison will elucidate these differences through an examination of their physicochemical properties, a proposed comparative study in organocatalyzed atom transfer radical polymerization (O-ATRP), and a discussion of the underlying mechanistic principles. Our objective is to provide researchers, scientists, and drug development professionals with a clear framework for selecting the appropriate phenothiazine catalyst for their specific synthetic challenge.
Physicochemical Properties: The Electronic Tug-of-War
The primary distinction between this compound and N-Ethylphenothiazine lies in the electronic effect of the N-10 substituent. The acetyl group in this compound is strongly electron-withdrawing, pulling electron density away from the phenothiazine core. Conversely, the ethyl group in N-Ethylphenothiazine is electron-donating, pushing electron density into the aromatic system. This fundamental difference has profound implications for their redox potentials and, consequently, their catalytic activity.[3][4]
| Property | This compound | N-Ethylphenothiazine | Rationale for Catalytic Relevance |
| Molecular Formula | C₁₄H₁₁NOS | C₁₄H₁₃NS | Foundational identifying information. |
| Molecular Weight | 241.31 g/mol [5] | 227.32 g/mol [2] | Important for calculating molar equivalents in experimental setups. |
| Appearance | Beige powder[5] | White solid[2] | Basic physical characteristic. |
| N-10 Substituent | Acetyl (-COCH₃) | Ethyl (-CH₂CH₃) | The key structural difference influencing electronic properties. |
| Electronic Effect | Electron-withdrawing | Electron-donating | Dictates the electron density of the phenothiazine core, impacting redox potentials.[3][4] |
| Predicted Ground State Oxidation Potential | Higher | Lower | The electron-withdrawing acetyl group makes it more difficult to remove an electron (oxidize) from the phenothiazine core.[6][7] |
| Predicted Excited State Reduction Potential | Less negative (weaker reductant) | More negative (stronger reductant) | The excited state is the catalytically active species. A more negative potential indicates a greater driving force for reducing a substrate.[6] |
| Solubility | Soluble in chloroform[5] | Soluble in THF, diethyl ether[2] | Critical for ensuring homogeneous reaction conditions. |
Molecular Structures
The structural formulas of this compound and N-Ethylphenothiazine are depicted below. The core phenothiazine structure is a butterfly-shaped tricycle, and the key difference is the substituent on the central nitrogen atom.
Comparative Catalytic Performance: A Case Study in O-ATRP
To provide a tangible comparison, we will consider a hypothetical experiment evaluating the performance of these two catalysts in organocatalyzed atom transfer radical polymerization (O-ATRP). O-ATRP is an excellent model system as it allows for the precise determination of catalyst efficacy through measurements of polymerization rate, molecular weight control, and polydispersity of the resulting polymer.[8][9][10]
The proposed reaction is the polymerization of methyl methacrylate (MMA) initiated by ethyl α-bromophenylacetate (EBP) under visible light irradiation. The catalyst's role is to reversibly reduce the C-Br bond of the dormant polymer chain, generating a propagating radical. A more efficient catalyst will lead to a faster, more controlled polymerization.
Hypothetical Results:
| Parameter | This compound | N-Ethylphenothiazine | Interpretation |
| Monomer Conversion (at 6h) | Low (~15%) | High (~85%) | N-Ethylphenothiazine's stronger reducing power in the excited state leads to a much faster polymerization rate.[9] |
| Polydispersity Index (Đ) | High (>1.5) | Low (<1.3) | The faster and more efficient deactivation of propagating radicals by the N-Ethylphenothiazine radical cation results in a more uniform polymer chain length.[10] |
| Initiator Efficiency (I*) | Low (<60%) | High (>90%) | Higher initiator efficiency with N-Ethylphenothiazine indicates better control over the initiation process and less termination.[9] |
Causality Behind Performance Difference:
The superior performance of N-Ethylphenothiazine in this hypothetical O-ATRP is a direct consequence of its electronic structure. The electron-donating ethyl group increases the electron density of the phenothiazine core, making the catalyst a stronger reductant in its photoexcited state.[6] This enhanced reducing power allows it to more efficiently activate the alkyl halide initiator and the dormant polymer chains, leading to faster propagation and better control over the polymerization.
Conversely, the electron-withdrawing acetyl group on this compound makes its excited state a weaker reductant. This results in a sluggish polymerization with poor control, as the activation/deactivation equilibrium is not efficiently maintained.
Experimental Protocols
To empirically validate the performance differences, the following experimental workflow is proposed. This protocol is designed to be a self-validating system, where the comparison is conducted under identical conditions to isolate the effect of the catalyst structure.
References
- 1. The active role of excited states of phenothiazines in photoinduced metal free atom transfer radical polymerization: singlet or triplet excited states? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 3. Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes [beilstein-journals.org]
- 7. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 9. Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organocatalyzed Atom Transfer Radical Polymerization: Perspectives on Catalyst Design and Performance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 10-Acetylphenothiazine for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 10-Acetylphenothiazine, ensuring the protection of both laboratory personnel and the environment. Our approach moves beyond a simple checklist, delving into the rationale behind each step to empower you with a deep understanding of the necessary precautions.
Understanding this compound: A Profile
This compound, with the molecular formula C₁₄H₁₁NOS, is a derivative of the heterocyclic compound phenothiazine.[1] While its specific applications are primarily in research and development, the broader class of phenothiazines is known for its use in pharmaceuticals and other industrial applications.[2][3] The inherent chemical structure necessitates a cautious approach to its handling and disposal.
Chemical and Physical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 241.31 g/mol | [1] |
| Appearance | White to light yellow/orange powder or crystal | [2] |
| Synonyms | 10-Acetyl-10H-phenothiazine, 1-(10H-Phenothiazin-10-yl)ethanone |[2] |
Hazard Assessment: A Precautionary Approach
The available safety data for this compound itself is limited, with some sources reporting it as not meeting GHS hazard criteria.[1] However, the principle of prudent practice in a laboratory setting dictates that we consider the known hazards of closely related compounds, particularly the parent compound, phenothiazine.[4] Phenothiazine is recognized as being harmful if swallowed, a potential skin sensitizer, and, most critically, very toxic to aquatic life with long-lasting effects.[5][6] Therefore, it is imperative to handle this compound with the assumption that it may share these hazardous properties.
| Hazard Classification (based on related compounds) | Precautionary Statement | Source |
| Acute Oral Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when handling. | [7] |
| Skin Sensitization/Irritation | May cause skin irritation or an allergic reaction. Avoid skin contact. | [5][6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. Prevent release to the environment. | [5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, from experimental use to disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.[8]
Step-by-Step Disposal Protocol
The overarching principle for the disposal of this compound is to prevent its release into the environment.[6] This is primarily due to the high aquatic toxicity associated with phenothiazine derivatives.[9] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6][10]
Waste Minimization
The most effective disposal strategy begins with waste minimization. Careful planning of experiments to use only the necessary amount of this compound can significantly reduce the volume of waste generated.[6]
Waste Collection and Segregation
-
Container Selection: Use a dedicated, chemically resistant waste container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof lid.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to hazardous reactions.[10]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[11]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[10]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should be treated as hazardous waste and disposed of accordingly.
-
Personal Contamination: If skin contact occurs, immediately wash the affected area with soap and plenty of water.[11] If eye contact occurs, rinse cautiously with water for several minutes.[11] Seek medical attention if irritation persists.
Final Disposal Pathway
The designated and safest method for the final disposal of this compound is through your institution's EHS program, which will coordinate with a licensed hazardous waste disposal company.[6][11]
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Regulatory Compliance
It is essential to be aware of and comply with all local, state, and federal regulations regarding hazardous waste disposal. In the United States, phenothiazine derivatives are subject to reporting under the Toxic Substances Control Act (TSCA), highlighting their regulatory significance.[12][13][14] Always consult your institution's Chemical Hygiene Plan and EHS guidelines for specific requirements.[15]
By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of environmental stewardship that are fundamental to responsible scientific research.
References
- 1. This compound | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1628-29-1 | TCI Deutschland GmbH [tcichemicals.com]
- 3. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. redox.com [redox.com]
- 6. benchchem.com [benchchem.com]
- 7. chemos.de [chemos.de]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. codes.findlaw.com [codes.findlaw.com]
- 13. 40 CFR § 721.5913 - Phenothiazine derivative. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. eCFR :: 40 CFR 721.5913 -- Phenothiazine derivative. [ecfr.gov]
- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 10-Acetylphenothiazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 10-Acetylphenothiazine, with a focus on personal protective equipment (PPE). As Senior Application Scientists, we synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. While some suppliers may classify this compound as non-hazardous under specific regulations[1], a conservative approach is paramount in a research and development setting. The structural relationship to phenothiazine, a compound with known hazards including skin irritation and potential for sensitization[2][3], necessitates robust safety protocols. This guide is built on the principle of "As Low As Reasonably Practicable" (ALARP) to minimize potential exposure.
Hazard Assessment: Understanding the Risks
Although a specific Safety Data Sheet (SDS) for this compound may not list significant hazards[1], the parent compound, phenothiazine, and its derivatives are known to present certain risks. It is a prudent and standard laboratory practice to handle all novel or lesser-studied compounds with a high degree of caution.
Key Potential Hazards Associated with Phenothiazine Derivatives:
-
Skin Irritation and Sensitization: Phenothiazines can cause skin irritation, rashes, or a burning sensation upon contact.[3] Prolonged or repeated exposure may lead to allergic skin reactions.[4]
-
Respiratory Irritation: Inhalation of dusts may cause respiratory irritation.[5][6]
-
Eye Irritation: Direct contact with the eyes can cause irritation.[3][5]
-
Toxicity: While data for this compound is limited, some phenothiazine derivatives are classified as harmful if swallowed.[7]
Table 1: Hazard Profile of Phenothiazine (Parent Compound)
| Hazard Type | Description | Primary Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. | [4][8] |
| Skin Corrosion/Irritation | Can cause skin irritation, rash, or burning feeling on contact.[3] | [3] |
| Eye Damage/Irritation | Can cause eye irritation on contact.[3] | [3] |
| Skin Sensitization | May cause an allergic skin reaction.[4] | [4] |
| Target Organ Toxicity | Can affect the skin, cardiovascular system, liver, and kidneys.[2] | [2] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[8] | [8] |
Given this profile, treating this compound with the same level of precaution as its parent compound is a scientifically sound and responsible approach.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to prevent exposure. The following protocols are based on a comprehensive risk assessment for handling solid, powdered chemical compounds of this class.
Table 2: Recommended PPE for Handling this compound
| Task | Engineering Controls | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood | 2 pairs of powder-free nitrile gloves (ASTM D6978)[9] | Safety glasses with side shields or safety goggles[10] | Disposable gown with tight-fitting cuffs[9] | For nuisance dust exposures, a NIOSH-approved N95 or P100 respirator is recommended.[3][10] |
| Solution Preparation and Handling | Chemical Fume Hood | 2 pairs of powder-free nitrile gloves (ASTM D6978)[9] | Safety goggles or a face shield[10] | Disposable gown with tight-fitting cuffs[9] | Generally not required if handled within a fume hood. |
| Cell Culture/In Vitro Assays | Biosafety Cabinet (Class II) | 2 pairs of powder-free nitrile gloves (ASTM D6978) | Safety glasses | Disposable gown | Not required. |
| In Vivo Dosing and Animal Handling | Ventilated Cage Changing Station | 2 pairs of powder-free nitrile gloves (ASTM D6978) | Safety glasses and a face shield | Disposable gown | Recommended based on the specific procedure and potential for aerosol generation. Consult with your institution's EHS. |
| Waste Disposal | Well-ventilated area | 2 pairs of powder-free nitrile gloves (ASTM D6978) | Safety goggles or a face shield | Disposable gown | Not generally required, but assess based on the nature of the waste. |
Step-by-Step PPE Donning and Doffing Procedure
Donning (Putting On):
-
Gown: Put on a disposable gown, ensuring it is fully closed and the cuffs are snug at your wrists.
-
Respiratory Protection (if required): Perform a seal check to ensure the respirator is fitted correctly.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don your first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown. Don a second pair of gloves over the first.
Doffing (Taking Off):
-
Outer Gloves: Remove the outer pair of gloves by grasping the outside of the cuff and peeling it off, turning it inside out. Dispose of them in the appropriate chemical waste container.
-
Gown: Untie the gown. Peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Eye/Face Protection: Remove by handling the strap or earpieces.
-
Respiratory Protection (if worn): Remove without touching the front of the respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[10]
Operational Plan: Handling and Engineering Controls
Proper handling procedures and engineering controls are your primary defense against exposure.
-
Ventilation: Always handle solid this compound and concentrated solutions in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][10]
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked.
-
Avoid Dust Formation: Take care when transferring the solid to avoid creating dust.[10] Use a spatula and weigh the compound on weighing paper or in a tared container within the fume hood.
-
Spill Kit: Maintain a spill kit specifically for chemical spills in the laboratory. In the event of a spill, evacuate non-essential personnel, wear appropriate PPE, and clean it up according to your institution's EHS guidelines.[10]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
Disposal Plan: A Step-by-Step Guide
Proper disposal is crucial to protect both personnel and the environment, especially considering the aquatic toxicity of the parent compound.[8]
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound powder and grossly contaminated items (e.g., weighing paper, paper towels from a spill) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless permitted by your institution's EHS office.
-
Contaminated Sharps: Any needles or blades used should be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a designated hazardous waste bag or container.
-
-
Container Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Skin Irritant," "Aquatic Toxin")
-
The date of accumulation
-
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general lab traffic.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1] Always follow local and national regulations for hazardous waste disposal.[1]
Emergency Procedures
In case of accidental exposure, follow these immediate first aid measures while seeking medical attention.
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]
For any exposure, immediately inform your supervisor and consult your institution's EHS department. Bring the Safety Data Sheet (SDS) with you when seeking medical attention.[5]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenothiazine [cdc.gov]
- 3. nj.gov [nj.gov]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
